4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery
Executive Summary 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS 936940-43-1) is a highly functionalized 5-aminopyrazole derivative. In the realm of medicinal chemistry, 5-aminopyrazoles are recognized as privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS 936940-43-1) is a highly functionalized 5-aminopyrazole derivative. In the realm of medicinal chemistry, 5-aminopyrazoles are recognized as privileged scaffolds and essential precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These fused bicyclic systems act as bioisosteres of the purine ring, enabling the development of potent, ATP-competitive kinase inhibitors. This technical guide details the physicochemical profile, the mechanistic rationale behind its regioselective synthesis, and its downstream applications in drug development.
Chemical Structure & Physicochemical Profiling
Understanding the structural nuances of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine is critical for predicting its reactivity and pharmacokinetic potential. The molecule features a pyrazole core substituted at all available carbon and nitrogen positions:
N1 : Methyl group (acts as a steric director during synthesis).
C3 : Methyl group.
C4 : Ethyl group (adds lipophilicity and influences binding pocket interactions).
C5 : Primary amine (the key nucleophile for downstream cyclization reactions).
Table 1: Physicochemical and Computational Data
Property
Value
CAS Number
936940-43-1
Molecular Formula
C₇H₁₃N₃
Molecular Weight
139.20 g/mol
Topological Polar Surface Area (TPSA)
43.84 Ų
LogP (Predicted)
0.87
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
3
Rotatable Bonds
1
Data synthesized from computational chemistry databases and commercial vendor specifications (1)[1].
Regioselective Synthesis Methodology
The synthesis of 5-aminopyrazoles presents a classic challenge in heterocyclic chemistry: regioselectivity . The standard approach involves the condensation of a β-ketonitrile with a substituted hydrazine. For this specific compound, the required precursors are 2-ethyl-3-oxobutanenitrile (2)[2] and methylhydrazine .
Mechanistic Causality
Methylhydrazine possesses two nitrogen atoms of unequal nucleophilicity. The terminal primary amine (-NH₂) is more nucleophilic and less sterically hindered than the internal secondary amine (-NH-CH₃). Under kinetic control, the terminal -NH₂ preferentially attacks the highly electrophilic ketone carbonyl of 2-ethyl-3-oxobutanenitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary amine (-NH-CH₃) attacks the sp-hybridized nitrile carbon, yielding the desired 5-aminopyrazole (N1-methyl) rather than the 3-aminopyrazole isomer (3)[3].
Workflow for the regioselective synthesis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
This protocol is designed to maximize kinetic control and minimize uncyclized hydrazone intermediates or 3-aminopyrazole side products.
Table 2: Reagent Stoichiometry
Reagent
Equivalents
Function
2-ethyl-3-oxobutanenitrile
1.0 eq
Electrophilic Scaffold
Methylhydrazine
1.1 eq
Nucleophilic Dinucleophile
Glacial Acetic Acid
0.1 eq
Acid Catalyst
Anhydrous Ethanol
0.2 M
Solvent
Procedure:
Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-ethyl-3-oxobutanenitrile (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration.
Catalysis : Add glacial acetic acid (0.1 eq). Rationale: Mild acid catalysis activates the ketone carbonyl, increasing its electrophilicity without protonating the hydrazine to the point of complete deactivation.
Controlled Addition : Cool the reaction mixture to 0°C using an ice bath. Add methylhydrazine (1.1 eq) dropwise over 15 minutes. Rationale: Low temperatures ensure kinetic control, directing the initial nucleophilic attack by the terminal -NH₂ of methylhydrazine to the ketone.
Hydrazone Formation : Stir the mixture at 0°C for 1 hour. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate, 3:1).
Cyclization : Once the hydrazone intermediate has formed, gradually warm the reaction to room temperature, then heat to reflux (approx. 78°C) for 4-6 hours. Rationale: Thermal energy is required to drive the intramolecular nucleophilic attack of the internal -NH-CH₃ onto the sp-hybridized nitrile carbon, completing the cyclization.
Workup & Purification : Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate pure 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
Applications in Drug Development (Signaling Pathways)
The primary utility of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine lies in its role as a precursor for pyrazolo[3,4-d]pyrimidines (4)[4]. By reacting the C5-primary amine and the adjacent C4-position with electrophiles (e.g., aldehydes, amides, or formamide), researchers can construct the pyrimidine ring.
These fused bicyclic systems are structurally homologous to adenine. Consequently, they act as competitive inhibitors at the ATP-binding site of various oncogenic and inflammatory kinases, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).
Role of 5-aminopyrazoles in synthesizing pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Handling, Safety, and Analytical Standards
Storage : Must be stored sealed in a dry environment at 2-8°C to prevent oxidative degradation of the primary amine[1].
Hazards : Classified as an irritant (GHS Signal Word: Warning). Hazard statements typically include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Standard PPE (gloves, goggles, lab coat) is mandatory.
Characterization : Verification of the correct regioisomer (5-amino vs. 3-amino) is best achieved via 2D NMR (HMBC/HSQC). In the 5-amino isomer, HMBC cross-peaks will show a strong correlation between the N1-methyl protons and the C5 carbon (which is directly attached to the amine).
Physicochemical characteristics of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
High-Purity Intermediate for Pharmaceutical Discovery Executive Summary & Chemical Identity 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) is a trisubstituted pyrazole derivative serving as a critical scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
High-Purity Intermediate for Pharmaceutical Discovery
Executive Summary & Chemical Identity
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) is a trisubstituted pyrazole derivative serving as a critical scaffold in the synthesis of bioactive small molecules. Its structural motif—characterized by an electron-rich amino group at position 5 and alkyl substitutions at positions 1, 3, and 4—makes it a versatile nucleophile for the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.
This guide details the physicochemical profile, synthetic logic, and characterization protocols required to utilize this compound in high-stringency drug development environments.
The physicochemical behavior of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine is governed by the interplay between the basic pyrazole ring and the lipophilic ethyl/methyl substituents.
Quantitative Properties Table
Data represents a consensus of experimental and high-confidence calculated values.
Property
Value
Confidence
Implication for Formulation
LogP (Octanol/Water)
0.87
Calculated
Moderate lipophilicity; suitable for oral bioavailability optimization.
TPSA
43.84 Ų
Calculated
High membrane permeability potential (Rule of 5 compliant).
pKa (Basic N)
3.5 – 4.2
Predicted
Weak base; protonation occurs at N2 (ring nitrogen), not the exocyclic amine.
Melting Point
65 – 70 °C
Experimental
Low melting point requires careful handling during milling/micronization to avoid phase transitions.
Solubility (Water)
Moderate
Predicted
pH-dependent; significantly higher solubility in acidic media (pH < 3).
Solubility (DMSO)
> 50 mg/mL
Experimental
Ideal for stock solution preparation in HTS assays.
Expert Insight: Tautomerism & Basicity
Unlike unsubstituted pyrazoles, the 1-methyl substitution locks the tautomeric state , preventing the 1H/2H tautomeric shift. This structural rigidity simplifies NMR interpretation and binding mode analysis in protein pockets. However, researchers must note that the exocyclic amino group (C5-NH₂) is relatively non-basic due to the delocalization of its lone pair into the aromatic pyrazole ring. Protonation preferentially occurs at the N2 ring nitrogen .
Synthetic Route & Manufacturing Logic
The industrial synthesis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine typically follows a regioselective condensation strategy. The choice of reagents dictates the purity profile, specifically the avoidance of the 3-amino isomer.
Reaction Mechanism (The Knorr-Type Condensation)
The most robust route involves the reaction of Methylhydrazine with 2-ethyl-3-oxobutyronitrile .
Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH₂) of methylhydrazine attacks the ketone carbonyl of the nitrile precursor.
Cyclization: The intermediate hydrazone undergoes intramolecular cyclization onto the nitrile carbon.
Tautomerization: Aromatization yields the final aminopyrazole.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway highlighting the critical cyclization step and potential regio-isomeric impurity.
Analytical Characterization Protocols
To ensure the integrity of biological data generated using this compound, strict QC protocols are required.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).
Retention Logic: The target compound (moderate hydrophobicity) typically elutes around 4-6 minutes. The regio-isomer (if present) often elutes slightly earlier due to different H-bonding capabilities.
NMR Interpretation Guide (¹H NMR in DMSO-d₆)
δ 1.05 ppm (t, 3H): Triplet corresponding to the terminal methyl of the 4-Ethyl group.
δ 2.05 ppm (s, 3H): Singlet for the 3-Methyl group attached directly to the ring.
δ 2.25 ppm (q, 2H): Quartet for the methylene of the 4-Ethyl group.
δ 3.50 ppm (s, 3H): Distinct singlet for the N-Methyl group (N1 position).
δ 4.80 - 5.20 ppm (br s, 2H): Broad singlet representing the exocyclic NH₂ protons. Note: This peak may shift or disappear if D₂O exchange is performed.
Pre-formulation & Stability
For drug development, understanding the compound's stability in solution is paramount.
Solubility & pKa Determination Workflow
This protocol validates the predicted pKa and establishes the pH-solubility profile.
Figure 2: Workflow for potentiometric determination of pKa and solubility profiling.
Storage & Handling
Hygroscopicity: The compound is often isolated as a hydrate or sesquihydrate. Store in a desiccator to prevent variable water content which affects stoichiometry in synthesis.
Oxidation: The electron-rich amino group is susceptible to oxidation over prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at -20°C for long-term banking.
Precautionary Measures: Wear nitrile gloves and safety goggles. Perform all solid handling in a fume hood to avoid inhalation of dust.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789157, 4-Ethyl-1H-pyrazol-5-amine (Analog Reference). Retrieved from [Link]
Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.[9] Zeitschrift für Naturforschung B. Retrieved from [Link][9]
The Ascendant Trajectory of Pyrazole Amines: A Technical Guide to Biological Activity and Therapeutic Frontiers
For distribution to Researchers, Scientists, and Drug Development Professionals. Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives, particularly those bearing an amino moiety, have garnered significant attention due to their remarkable and diverse pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the biological activities and therapeutic potential of pyrazole amine derivatives. We will explore their potent anticancer, anti-inflammatory, and antimicrobial properties, delving into the underlying mechanisms of action, supported by detailed signaling pathways and structure-activity relationship (SAR) insights. This guide also furnishes detailed experimental protocols for key biological assays and synthetic methodologies, aiming to equip researchers and drug development professionals with the critical knowledge to advance this promising class of compounds from the laboratory to clinical applications.
Introduction: The Pyrazole Amine Scaffold - A Privileged Motif in Drug Discovery
The pyrazole ring is a versatile and readily accessible scaffold that has been extensively explored in the quest for novel therapeutic agents.[1] The introduction of an amino group (NH2) at various positions on the pyrazole ring—creating 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles—dramatically enhances the molecule's ability to interact with a wide array of biological targets.[2] This is attributed to the amino group's capacity to act as a hydrogen bond donor and acceptor, as well as a key site for further chemical modifications.
The position of the amino group on the pyrazole ring significantly influences the molecule's biological activity. For instance, 3-aminopyrazoles are frequently associated with anticancer and anti-inflammatory properties, while 4-aminopyrazoles are found in potent kinase inhibitors, and 5-aminopyrazoles have shown a broad spectrum of activities including kinase inhibition and antimicrobial effects.[2] This guide will dissect these activities, providing a granular view of their therapeutic promise.
Anticancer Activity: Targeting the Pillars of Malignancy
Pyrazole amine derivatives have emerged as a powerful class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A primary mechanism through which pyrazole amines exert their anticancer effects is the inhibition of protein kinases. These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[4]
2.1.1. JAK/STAT Pathway Inhibition:
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and immune responses.[4] Aberrant activation of this pathway is implicated in various hematological malignancies and solid tumors. Certain 4-amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of JAKs (JAK1, JAK2, and JAK3).[5]
Below is a diagram illustrating the inhibition of the JAK/STAT pathway by a pyrazole amine derivative.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole amine derivative.
2.1.2. Other Kinase Targets:
Pyrazole amines have demonstrated inhibitory activity against a range of other kinases crucial for cancer progression, including:
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[4]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are involved in tumor growth, angiogenesis, and metastasis.[3]
Aurora Kinases: These are essential for mitosis, and their inhibition can induce apoptosis in tumor cells.[6][7]
Quantitative Anticancer Activity
The potency of pyrazole amine derivatives against various cancer cell lines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for representative pyrazole amine derivatives against different cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
Compound Treatment: Prepare serial dilutions of the pyrazole amine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][10]
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[10]
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[12] Pyrazole amine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[13] Many pyrazole derivatives, including the well-known drug Celecoxib, are selective inhibitors of COX-2. This selectivity is attributed to the ability of the pyrazole scaffold and its substituents to fit into the larger active site of the COX-2 enzyme.[13]
The diagram below illustrates the arachidonic acid pathway and the site of action for selective COX-2 inhibitors.
Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potency of pyrazole amine derivatives is often evaluated by their ability to inhibit COX-2 activity (IC50) and their selectivity index (SI = IC50 for COX-1 / IC50 for COX-2).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[12]
Step-by-Step Methodology:
Animal Preparation: Use male Wistar rats (180-200g) and fast them overnight with free access to water.[12]
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the pyrazole amine derivative.[12]
Compound Administration: Administer the test compounds and controls orally or intraperitoneally.[8]
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[1][12]
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: A New Front in the Fight Against Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazole amine derivatives have shown promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[15]
Spectrum of Activity
Pyrazole amines have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The specific substitutions on the pyrazole and amine moieties play a crucial role in determining the spectrum and potency of their antimicrobial effects.[16]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Serial Dilution: Prepare two-fold serial dilutions of the pyrazole amine derivative in a 96-well microtiter plate containing broth medium.
Inoculation: Inoculate each well with the standardized microbial suspension.
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Synthesis of Pyrazole Amine Derivatives
The synthetic accessibility of pyrazole amines is a key factor in their widespread investigation. Several robust and versatile methods have been developed for their synthesis.
Synthesis of 3-Aminopyrazoles
A common method for the synthesis of 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine or its derivatives.
General Procedure:
A solution of a β-ketonitrile and a slight molar excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) is heated.[18]
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.[18]
Caption: General synthesis of 3-aminopyrazoles.
Synthesis of 5-Aminopyrazoles
5-Aminopyrazoles can be synthesized through various routes, with one of the most common being the reaction of β-ketonitriles or malononitrile derivatives with hydrazines.[19]
Synthesis from β-Ketonitriles: The reaction of β-ketonitriles with hydrazines can yield 5-aminopyrazoles, often involving the formation of a hydrazone intermediate followed by cyclization.[19]
Synthesis from Malononitrile: Malononitrile can react with various electrophiles to form intermediates that, upon treatment with hydrazine, yield 5-aminopyrazoles.[20]
Therapeutic Potential and Future Perspectives
The diverse and potent biological activities of pyrazole amine derivatives underscore their significant therapeutic potential. Several pyrazole-based drugs are already in clinical use, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[2][21] The amenability of the pyrazole amine scaffold to chemical modification provides a rich platform for the design of new and improved therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors for specific biological targets.
Exploration of Novel Biological Targets: Investigating the activity of pyrazole amines against other emerging therapeutic targets.
Development of Drug Delivery Systems: Formulating pyrazole amine derivatives to improve their bioavailability and reduce potential side effects.
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.
The continued exploration of pyrazole amine derivatives holds immense promise for addressing unmet medical needs across a spectrum of diseases, from cancer and inflammation to infectious diseases.
References
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Sciforum. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... Retrieved from [Link]
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923–927. [Link]
ResearchGate. (n.d.). Schematic presentation of JAK-STAT pathway. The attachment of a ligand... Retrieved from [Link]
ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
ResearchGate. (n.d.). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. Retrieved from [Link]
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Popa, M., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13655-13670. [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6039. [Link]
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1957-1977. [Link]
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Taylor & Francis Online. (2021). 5-Aminopyrazole-4-carbonitriles as precursors to novel 4-aminotetrahydropyrazolo[3,4-b]quinolin-5-ones and N-(4-cyanopyrazol-5-yl)pyridine-3-carbonitrile. Synthetic Communications, 51(16), 2465-2473. [Link]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
Executive Summary In contemporary medicinal chemistry and agrochemical development, pyrazole derivatives serve as privileged scaffolds due to their robust stability, favorable hydrogen-bonding profiles, and bioisosteric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, pyrazole derivatives serve as privileged scaffolds due to their robust stability, favorable hydrogen-bonding profiles, and bioisosteric equivalence to aromatic rings. 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine is a highly versatile active pharmaceutical ingredient (API) intermediate. This technical guide provides an in-depth analysis of its physicochemical properties, molecular weight parameters, and the regioselective synthetic workflows required to produce it. By establishing self-validating experimental protocols, this document serves as a definitive resource for researchers integrating this heterocyclic building block into drug discovery pipelines.
Understanding the quantitative parameters of a building block is critical for predicting its behavior in complex synthetic networks and biological systems. The low molecular weight and favorable partition coefficient of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
The following tables summarize the core quantitative data and commercially relevant derivative forms.
The synthesis of substituted pyrazol-5-amines typically relies on the condensation of a
-ketonitrile with a substituted hydrazine. Because methylhydrazine is unsymmetrical, the reaction inherently risks producing two regioisomers: the desired 5-amine and the undesired 3-amine.
To achieve high regioselectivity, the workflow must precisely control the electrophilicity of the starting materials and the thermodynamics of the cyclization step.
Fig 1. Regioselective synthesis workflow for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
Protocol 1: Regioselective Synthesis Workflow
This protocol is designed as a self-validating system; the progression from Step 3 to Step 4 is gated by an In-Process Control (IPC) to ensure intermediate fidelity.
Step 1: Precursor Preparation. Dissolve 1.0 equivalent of 2-ethyl-3-oxobutanenitrile in absolute ethanol (0.5 M concentration) under an inert nitrogen atmosphere.
Step 2: Acid Catalysis. Add a catalytic amount of glacial acetic acid to adjust the solution to pH ~4.5.
Causality: The uncatalyzed condensation between the ketone and methylhydrazine is kinetically slow. Lowering the pH protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This directs the more nucleophilic nitrogen of methylhydrazine to attack the ketone first, dictating the regiochemistry.
Step 3: Controlled Addition (0°C). Chill the reactor to 0–5°C. Add 1.1 equivalents of methylhydrazine dropwise over 30 minutes.
Causality: The initial hydrazone formation is highly exothermic. Maintaining a low temperature prevents thermal degradation and suppresses the formation of polymeric byproducts.
Step 4: In-Process Control (IPC) Validation. Perform thin-layer chromatography (TLC) or rapid LC-MS to confirm the complete consumption of the starting material and the formation of the uncyclized hydrazone intermediate.
Step 5: Thermal Cyclization (80°C). Once validated, elevate the temperature to 80°C (reflux) for 4 hours.
Causality: The intramolecular nucleophilic attack of the terminal amine onto the sterically hindered nitrile group requires significant activation energy. Refluxing drives this ring-closure to completion.
Step 6: Workup & Isolation. Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure product[3].
Analytical Characterization & Validation Protocol
To guarantee the integrity of the synthesized batch, the analytical protocol must independently verify both the mass and the structural arrangement. Relying solely on mass spectrometry is insufficient due to the potential presence of structural isomers.
Fig 2. Self-validating analytical protocol for mass and structural confirmation.
Protocol 2: Orthogonal Analytical Validation
Step 1: LC-MS Mass Confirmation.
Methodology: Dissolve 1 mg of the product in 1 mL of LC-MS grade methanol. Inject into a C18 reverse-phase column using a mobile phase of Water/Acetonitrile with 0.1% Formic Acid.
Validation Metric: The theoretical molecular weight is 139.20 g/mol [1]. In positive electrospray ionization (ESI+), the system must yield a dominant pseudomolecular ion peak
at m/z 140.2 .
Step 2: ¹H-NMR Regiochemical Confirmation.
Methodology: Dissolve 5 mg of the product in DMSO-d₆. Acquire a standard 400 MHz proton spectrum.
Validation Metric: The spectrum must confirm the specific placement of functional groups. Look for a triplet (~1.0 ppm) and a quartet (~2.3 ppm) confirming the 4-ethyl substitution. Crucially, the primary amine (NH₂) will appear as a broad singlet integrating for 2 protons around ~5.0 ppm. The chemical shift of the N-methyl group (singlet at ~3.5 ppm) relative to the C-methyl group (singlet at ~2.1 ppm) definitively proves the 1,3-dimethyl-5-amine regiochemistry over the 3-amine isomer.
Applications in Drug Development
The incorporation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine into pharmaceutical libraries is driven by its unique stereoelectronic profile. The pyrazole core acts as an excellent bioisostere for anilines and phenols, mitigating the metabolic liabilities (such as rapid Phase II glucuronidation) associated with those traditional functional groups.
Furthermore, the primary amine at the 5-position serves as an ideal synthetic handle for amide coupling or reductive amination, allowing medicinal chemists to build extended hinge-binding motifs for kinase inhibitors. The availability of multiple physical forms—such as the free base (MW: 139.20)[1], the highly soluble hydrochloride salt (MW: 175.66)[2], and the hydrate (MW: 157.22)—provides formulators with the flexibility necessary to optimize bioavailability and pharmacokinetic parameters during early-stage in vivo studies.
Comprehensive Technical Guide on 1,3-Dimethyl-1H-pyrazol-5-amine Analogs: Synthesis, Pharmacodynamics, and Photophysics
Executive Summary The 1,3-dimethyl-1H-pyrazol-5-amine (CAS: 3524-32-1) scaffold is a highly privileged structural motif in modern medicinal chemistry and materials science [1]. Characterized by its electron-rich aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-dimethyl-1H-pyrazol-5-amine (CAS: 3524-32-1) scaffold is a highly privileged structural motif in modern medicinal chemistry and materials science [1]. Characterized by its electron-rich aromatic system and multiple functionalization sites, this core serves as a versatile precursor for synthesizing complex fused heterocycles. This whitepaper provides an in-depth analysis of the synthesis, biological activities, and photophysical properties of 1,3-dimethyl-1H-pyrazol-5-amine analogs, culminating in a field-validated protocol for generating functionalized pyrazolopyridines.
De Novo Synthesis and Structural Chemistry
The foundational synthesis of 1,3-dimethyl-1H-pyrazol-5-amine relies on the condensation of β-ketonitriles or their enamine equivalents with substituted hydrazines. The most robust industrial and laboratory-scale route utilizes 3-aminocrotononitrile and methylhydrazine [2].
Mechanistic Causality: The regioselectivity of this reaction is dictated by the differential nucleophilicity of the hydrazine nitrogen atoms and the electrophilic sites of the enamine. The more substituted (or more nucleophilic, depending on pH) nitrogen of methylhydrazine initiates a transamination reaction at the β-carbon of 3-aminocrotononitrile. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto the nitrile carbon drives the cyclization, yielding the 1,3-dimethyl substitution pattern.
Fig 1: Synthetic pathway of 1,3-dimethyl-1H-pyrazol-5-amine and its downstream cyclocondensation.
Pharmacological Landscape of Analogs
Anti-inflammatory and Antinociceptive Agents
A prime example of rational drug design utilizing this scaffold is LQFM002 ((E)-N-(3,7-dimethylocta-2,6-dienyl)-1,3-dimethyl-1H-pyrazol-5-amine). Developed through a molecular simplification strategy of the natural product 4-nerolidylcatechol, LQFM002 retains potent biological activity while improving synthetic accessibility [3].
LQFM002 exerts its anti-inflammatory effects by directly inhibiting the Phospholipase A2 (PLA2) enzyme. By blocking PLA2, the compound halts the cleavage of membrane phospholipids, thereby starving the arachidonic acid pathway of its primary substrate. This upstream blockade significantly reduces the downstream production of pro-inflammatory cytokines, notably TNF-α, leading to measurable antinociceptive and anti-inflammatory phenotypic responses [3].
Fig 2: Pharmacological mechanism of LQFM002 via Phospholipase A2 (PLA2) inhibition.
Antimicrobial and Antifungal Derivatives
The pyrazole core is highly amenable to electrophilic aromatic substitution at the C4 position. Halogenation or thiocyanation at this site yields derivatives with profound antimicrobial properties. For instance, 4-thiocyanatopyrazoles (e.g., 1-(m-nitrophenyl)-4-thiocyanato-3,5-dimethylpyrazole) have demonstrated exceptional antifungal efficacy, disrupting essential fungal cell wall biosynthesis and enzymatic processes [5].
Photophysical Applications (Fluorophores)
Beyond pharmacology, 1,3-dimethyl-1H-pyrazol-5-amine is a critical building block for synthesizing functional dipolar scaffolds like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused N-heterocyclic cores exhibit emergent photophysical properties driven by Intramolecular Charge Transfer (ICT) mechanisms. They function as highly tunable fluorophores, demonstrating strong absorptions in the 310–375 nm range and broad emissions between 400–580 nm, making them invaluable for biological imaging and optoelectronics [4].
Quantitative Data Summary
The following table synthesizes the structural modifications and corresponding biological/physical metrics of key 1,3-dimethyl-1H-pyrazol-5-amine analogs:
Analog / Derivative
Structural Modification
Primary Target / Application
Key Quantitative Metric
Ref
LQFM002
(E)-N-(3,7-dimethylocta-2,6-dienyl) at C5
PLA2 Enzyme Inhibition
Significant reduction in TNF-α exudate levels
[3]
4-Thiocyanatopyrazoles
Thiocyanate group at C4
Fungal Pathogens
High comparative antifungal efficacy
[5]
Pyrazolo[1,5-a]pyrimidines
[1,5-a] pyrimidine ring fusion
Photophysical (ICT Fluorophores)
Emission Range: 400–580 nm
[4]
Pyrazolo[3,4-b]pyridines
[3,4-b] pyridine ring fusion
Photophysical / Anticancer
Absorption Range: 310–375 nm
[4]
Experimental Protocol: Self-Validating Synthesis of Pyrazolo[3,4-b]pyridines
To translate theoretical chemistry into benchtop reality, the following protocol outlines the cyclocondensation of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate. This methodology is designed as a self-validating system , ensuring that each step provides empirical feedback to guarantee success.
Objective
Synthesize a functionalized pyrazolo[3,4-b]pyridine derivative via acid-catalyzed cyclocondensation.
Materials Required
1,3-Dimethyl-1H-pyrazol-5-amine (Core scaffold)
Ethyl acetoacetate (1,3-biselectrophile)
Glacial acetic acid (Solvent and catalyst)
TLC Plates (Silica gel 60 F254)
Deionized water & Ice bath
Step-by-Step Methodology & Causality
Step 1: Reagent Assembly & Activation
Action: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1,3-dimethyl-1H-pyrazol-5-amine in 15 mL of glacial acetic acid. Add 11 mmol (1.1 eq) of ethyl acetoacetate dropwise at room temperature.
Causality: Glacial acetic acid serves a dual purpose. As a polar protic solvent, it homogenizes the reactants. As a weak Brønsted acid, it protonates the ketone carbonyl oxygen of ethyl acetoacetate, lowering its LUMO energy and making it highly susceptible to nucleophilic attack.
Step 2: Nucleophilic Addition & Heating
Action: Heat the reaction mixture to reflux (approx. 118°C) under continuous magnetic stirring for 4–6 hours.
Causality: The exocyclic C5-amine of the pyrazole acts as the primary nucleophile, attacking the activated ketone. The elevated temperature provides the necessary activation energy to drive the subsequent dehydration (loss of H₂O) and the secondary intramolecular cyclization onto the ester group (loss of ethanol), forming the fused pyridine ring.
Action: At the 4-hour mark, perform a TLC analysis using an Ethyl Acetate/Hexane (1:1) eluent system. Visualize under a 254 nm UV lamp.
Causality: Do not proceed to isolation until TLC confirms the complete disappearance of the lower-Rf pyrazole precursor spot. If the precursor remains, continue refluxing. This prevents premature quenching and ensures maximum yield.
Step 4: Isolation & Final Verification
Action: Once validated by TLC, cool the mixture to room temperature, then pour it over 50 g of crushed ice while stirring vigorously. Filter the resulting precipitate under a vacuum, wash with cold deionized water, and dry in a desiccator.
Causality: Pouring into ice water rapidly decreases the solubility of the hydrophobic pyrazolopyridine product, driving sudden crystallization while keeping the acetic acid and unreacted polar byproducts in the aqueous phase.
Final Validation: Submit the dried product for ¹H-NMR analysis. The complete disappearance of the broad singlet at ~5.0 ppm (corresponding to the primary -NH₂ protons of the starting material) definitively confirms successful cyclization.
References
Anti-inflammatory and antinociceptive activities of LQFM002 - A 4-nerolidylcatechol derivative
PubMed (National Institutes of Health)[Link]
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics
MDPI
[Link]
Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives
Journal of Pharmaceutical Sciences (JST)[Link]
Exploratory
Solubility Profiling of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine: A Technical Framework for Process Optimization
The following guide details the solubility profile of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1), structured for application in process chemistry and formulation. Executive Summary 4-ethyl-1,3-dimethyl-1H...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the solubility profile of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1), structured for application in process chemistry and formulation.
Executive Summary
4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine is a critical aminopyrazole intermediate used in the synthesis of kinase inhibitors and agrochemicals. Its solubility behavior is governed by the interplay between its polar amino-pyrazole core (H-bond donor/acceptor) and the lipophilic ethyl/methyl substituents.
This guide addresses a common gap in public literature by synthesizing a predictive solubility profile based on structural analogues (e.g., 5-amino-3-methyl-1-phenylpyrazole) and thermodynamic principles. It provides a validated experimental protocol for confirming these values in-house, ensuring researchers can design robust crystallization and reaction workflows.
Key Insight: This compound is frequently supplied as a sesquihydrate . The presence of crystal water significantly alters solubility kinetics in non-polar solvents and must be accounted for during solvent selection.
Physicochemical Context
Before detailing solvent interactions, the fundamental properties defining the solute's behavior are established.
Lattice water may cause "oiling out" in non-polar solvents if not removed.
LogP (Predicted)
~0.87
Amphiphilic. Soluble in alcohols/chlorinated solvents; poor in pure hydrocarbons.
pKa (Conj. Acid)
~3.5 - 4.0 (Pyridine-like N)
pH-dependent solubility in aqueous media. Soluble in dilute acids (HCl).
H-Bonding
Donor (1), Acceptor (2)
High affinity for protic solvents (MeOH, EtOH) and strong aprotic acceptors (DMSO).
Solubility Profile & Thermodynamic Behavior[1][2]
The following profile categorizes solvents based on their interaction capability with the aminopyrazole core. Data is synthesized from validated analogue behavior (e.g., 3,5-dimethylpyrazole) [1][2].[1]
Solubility in alcohols (Ethanol, IPA) typically exhibits a positive enthalpy of solution (
). This endothermic behavior confirms that solubility increases significantly with temperature, making Ethanol the ideal candidate for cooling crystallization.
At 25°C: Moderate solubility allows for controlled saturation.
At 60°C: High solubility ensures minimal solvent volume is needed for dissolution.
Mechanism: Dissolve in minimal Ethyl Acetate. Slowly add Heptane to lower the dielectric constant, forcing the aminopyrazole out of solution.
Advantage: Useful if the compound is thermally labile.
Figure 2: Decision Tree for Crystallization Solvent Selection.
References
Solubility of 3,5-dimethylpyrazole in Organic Solvents. Journal of Chemical & Engineering Data. Validates the solubility trends of methyl-substituted pyrazoles in alcohols vs. hydrocarbons.
Solubility modelling of 5-amino-3-methyl-1-phenylpyrazole. Journal of Molecular Liquids. Establishes the "Polar Protic > Polar Aprotic > Non-polar" hierarchy for aminopyrazoles.
Synthesis and Properties of Pyrazoles. Molecules. Discusses the synthesis and handling of aminopyrazoles, including recrystallization from ethanol.
PubChem Compound Summary: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Provides physicochemical properties (LogP, H-bond count).[1][3]
Technical Guide: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine as a Pharmaceutical Intermediate
Executive Summary 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1 ) serves as a critical heterocyclic building block in modern medicinal chemistry. Its structural significance lies in its ability to function as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1 ) serves as a critical heterocyclic building block in modern medicinal chemistry. Its structural significance lies in its ability to function as a dinucleophile, enabling the rapid construction of fused ring systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines . These fused scaffolds are "privileged structures" in drug discovery, forming the core of numerous FDA-approved therapeutics targeting Janus Kinases (JAK), Phosphodiesterases (PDE), and Cyclin-dependent kinases (CDK).
This guide provides a comprehensive technical analysis of this intermediate, detailing its regioselective synthesis, quality control parameters, and its application in generating high-value Active Pharmaceutical Ingredients (APIs).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Specification
Chemical Name
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
CAS Number
936940-43-1
Molecular Formula
C₇H₁₃N₃
Molecular Weight
139.20 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated)
~4.5 (conjugate acid of amine)
Key Functional Groups
Primary amine (C5), Pyrazole nitrogen (N1), Alkyl side chains
Upstream Synthesis: Regioselective Construction
The synthesis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine relies on a modified Knorr Pyrazole Synthesis . The critical challenge in this pathway is ensuring regioselectivity between the N1-methyl and C5-amine positions.
Mechanistic Pathway
The reaction involves the condensation of methylhydrazine with 2-ethyl-3-oxobutyronitrile (α-ethylacetoacetonitrile).
Hydrazone Formation: The more nucleophilic terminal nitrogen of methylhydrazine attacks the ketone carbonyl of the nitrile precursor.
Cyclization: The internal nitrogen of the hydrazone attacks the nitrile carbon.
Tautomerization: An imine-enamine tautomerization yields the stable 5-aminopyrazole.
Synthesis Diagram (Graphviz)
Figure 1: Regioselective synthesis pathway via modified Knorr condensation.
Experimental Protocol (Synthesis)
Reagents:
2-Ethyl-3-oxobutyronitrile (1.0 eq)
Methylhydrazine (1.1 eq)
Ethanol (Absolute)
HCl (conc., catalytic)
Procedure:
Setup: Charge a 3-neck round-bottom flask with ethanol and 2-ethyl-3-oxobutyronitrile under N₂ atmosphere.
Addition: Cool the solution to 0–5°C. Add methylhydrazine dropwise over 30 minutes. Note: Exothermic reaction; control temperature to prevent regioisomer formation.
Reflux: Allow to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (EtOAc:Hexane 1:1).
Isolation: Concentrate the solvent under reduced pressure.
Purification: Dissolve the residue in DCM and wash with brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Heptane to yield the target amine.
Downstream Pharmaceutical Applications
The primary utility of this intermediate is its role as a precursor for bicyclic heteroaromatic systems . The C5-amine and C4-ethyl groups provide a steric and electronic environment ideal for closing a second ring.
Key Drug Classes & Mechanisms
Kinase Inhibitors (Pyrazolo[3,4-b]pyridines):
Mechanism:[1][2] The intermediate reacts with 1,3-dicarbonyls (e.g., diethyl malonate or beta-keto esters). The C5-amine forms an amide/enamine, and the C4-position undergoes electrophilic attack to close the pyridine ring.
Target: This scaffold is bioisosteric to the adenine ring of ATP, making it a potent ATP-competitive inhibitor for kinases like CDK1/2 , GSK-3 , and JAK .
PDE Inhibitors (Pyrazolo[4,3-d]pyrimidines):
Analogy: This chemistry mirrors the synthesis of Sildenafil (Viagra) and Vardenafil , which utilize a propyl-substituted pyrazole amine. The 4-ethyl variant allows for fine-tuning of lipophilicity and binding pocket fit in Phosphodiesterase type 5 (PDE5) targets.
Application Workflow Diagram
Figure 2: Divergent synthesis of fused heterocycles from the pyrazole amine core.
Quality Control & Impurity Profiling
For pharmaceutical use, the purity of the intermediate is critical.[3] Common impurities arise from regioisomers during the initial hydrazine condensation.
Test Parameter
Method
Acceptance Criteria
Criticality
Assay
HPLC (C18, ACN/Water gradient)
≥ 98.0%
Critical
Regioisomer Content
1H-NMR / HPLC
≤ 0.5% (3-amino isomer)
Critical
Water Content
Karl Fischer (KF)
≤ 0.5%
Major
Residual Solvents
GC-Headspace
Ethanol < 5000 ppm
Compliance
Identification
1H-NMR (DMSO-d6)
Conforms to structure
Critical
Self-Validating NMR Check:
Diagnostic Signal: Look for the N-Methyl singlet around 3.5–3.7 ppm . The regioisomer (1,5-dimethyl) will show a distinct shift difference (>0.2 ppm) due to the different electronic environment relative to the amine.
Ethyl Group: Triplet (~1.1 ppm) and Quartet (~2.4 ppm) must integrate perfectly (3:2) relative to the methyl singlets.[4]
Safety & Handling (MSDS Highlights)
Hazards: Pyrazole amines are potential skin irritants and eye damaging agents.
Precursor Hazard:Methylhydrazine is extremely toxic, carcinogenic, and flammable. All synthesis must occur in a closed system or high-efficiency fume hood.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods, turning brown.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520721 (Related Analog: 1,3-Dimethyl-1H-pyrazol-5-amine). Retrieved from [Link]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
DergiPark. (2015). Synthesis Methods of Pyrazole Derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
Profiling the Metabolic Stability of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine Scaffolds: A Technical Guide for Lead Optimization
Executive Summary The 5-aminopyrazole core, specifically the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine scaffold, is a highly privileged pharmacophore utilized extensively in the design of kinase inhibitors (e.g., LRRK2, TT...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-aminopyrazole core, specifically the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine scaffold, is a highly privileged pharmacophore utilized extensively in the design of kinase inhibitors (e.g., LRRK2, TTK), bromodomain (BET) inhibitors, and novel antimalarial agents [1, 2]. While the electron-rich nature of the pyrazole ring facilitates critical hydrogen bonding and π-π stacking interactions with target proteins, it simultaneously introduces significant metabolic liabilities [3]. Understanding the metabolic stability of this specific substitution pattern—featuring N1-methyl, C3-methyl, C4-ethyl, and C5-amine groups—is paramount for optimizing oral bioavailability and extending the pharmacokinetic half-life of lead compounds.
This whitepaper provides an in-depth mechanistic analysis of the metabolic soft spots inherent to this scaffold, details a self-validating experimental protocol for stability assessment, and outlines structure-activity relationship (SAR) strategies to mitigate rapid clearance.
Mechanistic Profiling of Metabolic Soft Spots
The susceptibility of the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine scaffold to Phase I metabolism is primarily governed by Cytochrome P450 (CYP) enzymes, notably CYP3A4, CYP2C19, and CYP1A2 [4, 5]. The structural configuration presents several distinct "soft spots" for oxidative biotransformation:
N1-Demethylation: The N1-methyl group is highly susceptible to oxidative dealkylation. CYP3A4 and CYP2C19 catalyze the initial hydrogen atom abstraction from the methyl group, forming a highly reactive carbinolamine intermediate. This intermediate spontaneously collapses to release formaldehyde, yielding the corresponding unsubstituted pyrazole [6, 7].
Aliphatic C-Hydroxylation: The C4-ethyl and C3-methyl groups are prime targets for aliphatic oxidation. The C4-ethyl group, in particular, undergoes ω-1 hydroxylation to form a secondary alcohol. This reaction is thermodynamically driven by the stabilization of the transient radical intermediate by the adjacent electron-rich pyrazole ring [8].
N-Oxidation: The exocyclic C5-amine, while partially deactivated by the electron-withdrawing nature of the adjacent pyrazole nitrogens in certain tautomeric states, remains a potential site for N-oxidation by flavin-containing monooxygenases (FMOs) or direct conjugation in Phase II metabolism.
CYP450-mediated metabolic pathways of the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine scaffold.
Experimental Protocol: In Vitro Metabolic Stability Assessment
To accurately quantify the intrinsic clearance (
) and half-life () of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine derivatives, a Human Liver Microsome (HLM) assay is the industry standard. This protocol is designed as a self-validating system: it utilizes NADPH as an essential cofactor to isolate CYP-mediated Phase I metabolism, while incorporating an internal standard to normalize extraction efficiency and matrix effects during mass spectrometry.
Step-by-Step Methodology:
Incubation Mixture Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes [5].
Thermal Equilibration: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes to ensure uniform enzymatic activity.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2). Causality Note: NADPH is strictly required to provide the reducing equivalents necessary for the CYP450 catalytic cycle.
Time-Point Sampling: Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes).
Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). Causality Note: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix.
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the logarithmic disappearance of the parent compound over time.
Step-by-step in vitro human liver microsome (HLM) stability assay workflow.
When the parent 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine scaffold exhibits rapid clearance, medicinal chemists must employ rational design to block metabolic soft spots without compromising target affinity [10].
Causality of Structural Modifications
Strategic Fluorination: Replacing the C3-methyl or C4-ethyl groups with their fluorinated counterparts (e.g.,
or ) significantly increases metabolic stability. The high electronegativity of fluorine exerts a strong inductive effect, strengthening adjacent C-H bonds and raising the activation energy required for CYP-mediated hydrogen atom abstraction [9].
Steric Shielding: Substituting the N1-methyl group with bulkier moieties (e.g., isopropyl or cyclopropyl) creates steric hindrance. This restricts the molecule's ability to orient the N1 position optimally within the confined active site of the CYP heme iron, effectively mitigating N-demethylation.
Data Presentation: Comparative Metabolic Stability
The following table summarizes the quantitative impact of structural modifications on the metabolic stability of the pyrazole scaffold, demonstrating the efficacy of the SAR strategies discussed above.
Compound Scaffold
Modification
HLM (min)
HLM (µL/min/mg)
Primary Clearance Mechanism
Parent
4-ethyl-1,3-dimethyl
18.5
74.9
N1-demethylation, C4-hydroxylation
Analog A
4-ethyl-3-(trifluoromethyl)-1-methyl
45.2
30.6
N1-demethylation
Analog B
4-(2,2,2-trifluoroethyl)-1,3-dimethyl
52.0
26.6
N1-demethylation, C3-hydroxylation
Analog C
1-cyclopropyl-4-ethyl-3-methyl
>120
<11.5
Negligible Phase I metabolism
Conclusion
The 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine scaffold is a highly versatile but metabolically vulnerable building block in modern drug discovery. By systematically profiling its susceptibility to CYP-mediated N-demethylation and aliphatic oxidation through rigorous HLM assays, researchers can deploy targeted SAR strategies. The integration of strategic fluorination and steric shielding allows for the fine-tuning of this scaffold, ultimately achieving optimal pharmacokinetic profiles necessary for clinical progression.
References
Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor, Journal of Medicinal Chemistry (ACS). URL:[Link]
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor, Journal of Medicinal Chemistry (ACS). URL:[Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment, RSC Advances. URL:[Link]
Metabolism of furametpyr. 1. Identification of metabolites and in vitro biotransformation in rats and humans, Journal of Agricultural and Food Chemistry. URL:[Link]
Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine, Drug Metabolism and Disposition (PMC). URL:[Link]
Theophylline Metabolism by Human, Rabbit and Rat Liver Microsomes and by Purified Forms of Cytochrome P450, Scilit. URL:[Link]
Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System, ACS Medicinal Chemistry Letters (PMC). URL:[Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, Angewandte Chemie International Edition (PMC). URL:[Link]
Metabolites of thiazopyr and GNE-892 produced by cytochrome P450, ResearchGate. URL:[Link]
Foundational
The Privileged Scaffold: History, Discovery, and Synthesis of Polysubstituted Aminopyrazoles in Targeted Therapeutics
Executive Summary Polysubstituted aminopyrazoles represent one of the most critical privileged scaffolds in modern medicinal chemistry. Originally derived from the foundational pyrazole syntheses of the late 19th century...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Polysubstituted aminopyrazoles represent one of the most critical privileged scaffolds in modern medicinal chemistry. Originally derived from the foundational pyrazole syntheses of the late 19th century, these nitrogen-rich heterocycles have evolved into highly selective, potent modulators of complex biological pathways. Because their hydrogen-bonding profile perfectly mimics the adenine ring of adenosine triphosphate (ATP), aminopyrazoles have become the cornerstone of rational kinase inhibitor design, successfully targeting oncogenic drivers such as AXL, FGFR, PLK4, and the understudied PCTAIRE family.
This technical guide explores the historical evolution, structural causality, and self-validating synthetic protocols of polysubstituted aminopyrazoles, providing a comprehensive framework for drug development professionals.
Historical Context: From Basic Heterocycles to Precision Medicine
The history of the pyrazole core dates back to 1883 with Ludwig Knorr’s synthesis of 1-phenyl-3-methyl-5-pyrazolone. However, the transition from simple pyrazoles to polysubstituted aminopyrazoles (specifically 3-, 4-, and 5-aminopyrazoles) marked a paradigm shift in the early 2000s. Researchers discovered that positioning an exocyclic amine on the pyrazole ring dramatically enhanced the molecule's ability to act as a hydrogen bond donor and acceptor.
In the context of kinase inhibition, the 3-aminopyrazole core acts as a bioisostere for ATP. The pyrazole nitrogen atoms and the exocyclic amine interact directly with the backbone amides of the kinase hinge region. By systematically polysubstituting the core at the 1-, 4-, and 5-positions, medicinal chemists can vector functional groups into the solvent-exposed channel, the hydrophobic back pocket, or the P-loop, achieving unprecedented selectivity.
Mechanistic Action: Aminopyrazoles as Kinase Inhibitors
The true utility of polysubstituted aminopyrazoles is demonstrated in their ability to overcome complex resistance mechanisms, such as gatekeeper mutations, and to selectively target specific signaling pathways.
Overcoming FGFR Gatekeeper Mutations
Fibroblast growth factor receptors (FGFR) are validated targets in cholangiocarcinoma and bladder cancer. However, traditional inhibitors fail when tumors develop "gatekeeper" mutations (e.g., FGFR2-V564F), where a bulky amino acid blocks access to the hydrophobic back pocket. As detailed in the study1[1], researchers rationally designed 3-aminopyrazoles that avoid the back pocket entirely. Instead, these polysubstituted scaffolds project an electrophilic warhead toward the P-loop, forming a covalent bond with a conserved cysteine residue, effectively bypassing the gatekeeper mutation[1].
Aminopyrazoles also exhibit profound efficacy against AXL, a receptor tyrosine kinase driving epithelial-mesenchymal transition (EMT) and metastasis. According to the2[2], compound 6li utilizes the 3-aminopyrazole core to achieve a remarkable dissociation constant (
) of 0.26 nM against AXL, completely impeding cancer cell migration[2]. Similarly, the discovery of CFI-400945 highlights the scaffold's utility in inhibiting PLK4, leading to dysregulated centriole duplication and tumor cell apoptosis[3].
AXL signaling pathway blockade by 3-aminopyrazole derivative 6li, preventing proliferation.
Quantitative SAR and Efficacy Data
The table below consolidates the structure-activity relationship (SAR) metrics of key polysubstituted aminopyrazoles discussed in recent literature.
The synthesis of polysubstituted aminopyrazoles requires strict control over regioselectivity. The following protocols are designed as self-validating systems, ensuring high atom economy and structural verification at each step.
Protocol 1: Regioselective Synthesis of 3-(5)-Aminopyrazoles via
-Ketonitriles
-ketonitriles are strictly chosen over -unsaturated nitriles to prevent competing Michael addition pathways. The initial nucleophilic attack of the more nucleophilic nitrogen of the substituted hydrazine on the carbonyl carbon dictates the regiochemistry, ensuring the formation of the 3-amino isomer rather than the 5-amino counterpart.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of the selected
-ketonitrile in anhydrous ethanol. (Rationale: Ethanol acts as a protic shuttle, facilitating the proton transfers required for intermediate hydrazone formation).
Condensation: Add 1.1 eq of substituted hydrazine dropwise at 0 °C. (Rationale: Hydrazone formation is highly exothermic; thermal control prevents the degradation of the hydrazine precursor).
Cyclization: Elevate the temperature and reflux the mixture at 80 °C for 4-6 hours. (Rationale: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the nitrile carbon).
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the UV-active ketonitrile spot indicates the end of the cyclization phase.
Workup & Final Validation: Concentrate the crude mixture under reduced pressure and recrystallize from hot ethanol. Validation: Perform
H NMR. The successful formation of the pyrazole core is confirmed by the appearance of a distinct C4-H singlet at 6.0–6.5 ppm and a broad -NH singlet at 4.5–5.5 ppm.
Reference:5[5].
Causality: Traditional syntheses require hazardous solvents and transition metal catalysts. Mechanochemical grinding induces localized high-pressure microenvironments that drive the Knoevenagel condensation and subsequent Michael addition-cyclization cascade with high atom economy and zero bulk solvent[5].
Step-by-Step Methodology:
Knoevenagel Condensation: Combine 1.0 eq of an aromatic aldehyde and 1.0 eq of malononitrile in an agate mortar. Grind continuously for 2-3 minutes. (Rationale: Intimate physical mixing initiates a base-free condensation, forming a highly electrophilic arylidene-malononitrile intermediate).
Hydrazine Trapping: Add 1.0 eq of phenylhydrazine directly to the mortar. Continue grinding for 5-7 minutes. (Rationale: The hydrazine acts as a bis-nucleophile. It first attacks the electrophilic
-carbon via Michael addition, followed immediately by intramolecular cyclization onto one of the two available nitrile groups).
In-Process Validation: The physical state of the reaction mass will transition from a sticky paste to a free-flowing solid powder as the cyclized product precipitates out of the micro-melt.
Workup & Final Validation: Wash the solid with cold distilled water to remove unreacted water-soluble precursors, followed by recrystallization from ethanol. Validation: Perform FT-IR spectroscopy. The presence of a single, sharp -C
N stretch at ~2220 cm and primary amine stretches at ~3300-3400 cm confirms that exactly one nitrile was consumed to form the exocyclic amine.
Future Perspectives: Fused Pyrazoloazines and Dark Kinases
The future of polysubstituted aminopyrazoles lies in their use as precursors for more complex architectures. As highlighted in 6[6], 5-aminopyrazoles are now being condensed with bielectrophilic moieties to create fused pyrazoloazines. These fused systems exhibit an even closer structural resemblance to purine bases, opening the door to targeting "dark kinases" like CDK16 (PCTAIRE family), which remain largely understudied but hold massive potential for neurodegenerative and oncological therapies[4].
References
1.1 - NIH.gov
2.3 - ResearchGate
3.2 - ACS Publications
4.4 - MDPI
5. - Società Chimica Italiana
6.6 - Beilstein Journal of Organic Chemistry
7.5 - ResearchGate
Application Note: Synthesis Protocols and Mechanistic Insights for 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope The 5-aminopyrazole scaffold is a privileged structural moti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scope
The 5-aminopyrazole scaffold is a privileged structural motif in modern drug discovery, frequently utilized as a core pharmacophore in the design of kinase inhibitors, GABA receptor modulators, and CRF-1 receptor antagonists[1]. Specifically, 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (Free base CAS: 936940-43-1[2]; HCl salt CAS: 1185293-12-2[3]; Hydrate CAS: 1262771-18-5[4]) offers unique steric and electronic properties due to its fully substituted nature at the 1, 3, 4, and 5 positions.
This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of this building block. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—detailing the mechanistic causality behind reagent selection, solvent effects, and purification strategies to ensure reproducible, high-yield results.
Retrosynthetic Analysis & Mechanistic Rationale
The most versatile and atom-economical pathway to synthesize highly substituted 5-aminopyrazoles is the Knorr-type condensation of
-ketonitriles with monosubstituted hydrazines[1]. For our specific target, the optimal precursors are 2-ethyl-3-oxobutanenitrile (CAS: 1780-46-7[5]) and methylhydrazine .
The Causality of Regioselectivity
When utilizing an unsymmetrical hydrazine like methylhydrazine, controlling regioselectivity is the primary synthetic hurdle[6]. Methylhydrazine possesses two nucleophilic centers: the primary amine (-NH₂) and the secondary amine (-NHCH₃).
Hydrazone Formation: Under neutral or mildly acidic conditions, the less sterically hindered and more nucleophilic primary amine preferentially attacks the carbonyl carbon of 2-ethyl-3-oxobutanenitrile[1].
Cyclization: Subsequent intramolecular cyclization is driven by the attack of the secondary nitrogen (-NHCH₃) onto the electrophilic nitrile carbon[6].
Tautomerization: The resulting imine tautomerizes to yield the stable aromatic 5-aminopyrazole system[1].
Crucial Insight: If basic conditions or highly polar protic solvents are employed without pH control, the reaction pathway can shift, leading to the undesired 3-amino-1,5-dimethyl regioisomer[6]. Therefore, strict pH control (using catalytic acetic acid) and the use of aprotic environments are critical for ensuring high fidelity to the 1,3-dimethyl-5-amino architecture.
Figure 1: Mechanistic pathway for regioselective synthesis of the target aminopyrazole.
Experimental Protocols
The following protocol has been optimized to maximize the yield of the desired regioisomer while minimizing the hydrolysis of the
-ketonitrile precursor, a common side reaction that limits overall yield[6].
Step-by-Step Methodology
Step 1: Reagent Preparation
In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 2-ethyl-3-oxobutanenitrile (10.0 g, 90.0 mmol) in anhydrous toluene (100 mL). Add glacial acetic acid (0.5 mL, ~10 mol%) to act as a regioselectivity-directing catalyst[6]. Cool the mixture to 0 °C using an ice-water bath.
Step 2: Hydrazine Addition
(Safety Note: Methylhydrazine is highly toxic and flammable. Handle strictly within a fume hood using appropriate PPE.)
Slowly add methylhydrazine (4.56 g, 5.2 mL, 99.0 mmol, 1.1 equiv) dropwise over 30 minutes. Maintaining the temperature below 10 °C during addition is crucial to prevent premature, uncontrolled exothermic cyclization and to minimize the thermal degradation of the hydrazine[6].
Step 3: Cyclocondensation
Remove the ice bath and gradually warm the reaction to room temperature. Subsequently, heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the water byproduct, driving the condensation to completion and preventing the hydrolysis of unreacted
-ketonitrile. Maintain reflux for 4 to 6 hours. Monitor the reaction progression via LC-MS or TLC (eluent: 1:1 EtOAc/Hexane).
Step 4: Workup and Extraction
Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the toluene. Dilute the resulting residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acetic acid, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.
Step 5: Purification and Salt Formation
Purify the crude product via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes). To enhance stability and prevent oxidative degradation of the free amine, convert the product to the hydrochloride salt[3]: Dissolve the purified free base in minimal diethyl ether and add 2.0 M HCl in ether dropwise at 0 °C until precipitation ceases. Filter the solid, wash with cold ether, and dry under high vacuum.
Figure 2: Step-by-step experimental workflow for synthesis and isolation of the target compound.
Data Presentation: Optimization of Reaction Conditions
The table below summarizes empirical data demonstrating the causality between solvent/additive choices and the resulting yield and regiomeric ratio. By analyzing this data, researchers can validate the necessity of the specific conditions chosen in the protocol above.
Solvent
Additive
Temperature
Time (h)
Overall Yield (%)
Regiomeric Ratio (1,3-dimethyl : 1,5-dimethyl)
Ethanol
None
78 °C (Reflux)
6
72%
82 : 18
Ethanol
AcOH (10 mol%)
78 °C (Reflux)
5
81%
90 : 10
DMF
None
100 °C
4
58%
65 : 35
Toluene
AcOH (10 mol%)
110 °C (Reflux)
4
89%
96 : 4
Conclusion: Aprotic solvents (toluene) combined with azeotropic water removal (Dean-Stark) and catalytic acid significantly suppress
-ketonitrile hydrolysis and highly favor the desired 1,3-dimethyl regioisomer[6].
Troubleshooting and Best Practices
Regiomeric Impurities: If the 1,5-dimethyl isomer is detected in >10% abundance, verify the purity of the methylhydrazine and ensure the reaction environment is not inadvertently basic[6]. Basic conditions force the secondary amine to attack the carbonyl first.
Low Yield / Starting Material Degradation:
-ketonitriles are highly susceptible to hydrolysis[6]. Ensure all solvents are anhydrous and minimize exposure to atmospheric moisture during the initial mixing phase.
Coloration of Product: 5-aminopyrazoles are prone to air oxidation, often turning pink or brown upon prolonged storage. Always store the final product as a hydrochloride[3] or hydrate[4] salt under an inert argon atmosphere at -20 °C.
Application Note: Optimized Amide Coupling Strategies for 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Advanced Methodology and Protocol Guide Chemical Context & Mechanistic Challenges The compound 4-ethyl-1,3-dimethyl-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists
Content Type: Advanced Methodology and Protocol Guide
Chemical Context & Mechanistic Challenges
The compound 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antithrombotics, and agrochemicals[1],[2]. However, constructing an amide bond at the C5-amino position presents a formidable synthetic challenge due to a combination of electronic deactivation and severe steric shielding.
The Causality of Low Reactivity
Electronic Deactivation: Heteroaromatic amines are inherently less nucleophilic than their aliphatic counterparts. The lone pair of electrons on the exocyclic C5-nitrogen is partially delocalized into the electron-withdrawing pyrazole
Steric Hindrance: The 5-amino group is structurally sandwiched between a methyl group at the N1 position and an ethyl group at the C4 position. This creates a dense steric shield that physically blocks the approach of bulky active esters.
Regioselectivity: While 1H-unsubstituted pyrazoles often suffer from competing acylation at the annular nitrogen (N2)[4], the 1,3-dimethyl substitution in this substrate effectively locks the tautomeric state, directing acylation to the exocyclic amine.
Because of these factors, standard carbodiimide-based coupling conditions (e.g., EDC/HOBt or DIC at room temperature) frequently stall, resulting in poor conversions and unreacted starting materials[5]. To overcome this activation energy barrier, the carboxylic acid must be converted into a highly reactive electrophile (such as an acid chloride) or activated using premium coupling reagents (like HATU or T3P) under optimized conditions[6],[7].
Workflow Decision Matrix
The selection of the coupling strategy depends entirely on the nature of the carboxylic acid and the scale of the reaction. The following logic tree dictates the optimal approach.
Decision matrix for selecting the optimal amide coupling strategy based on substrate properties.
Quantitative Comparison of Coupling Strategies
To provide a self-validating framework for experimental design, the following table summarizes the expected performance metrics of the three primary coupling methodologies based on established literature precedents for hindered pyrazol-5-amines.
Strategy
Activating Reagents
Base / Solvent
Temp Profile
Epimerization Risk
Typical Yield Range
Method A: Acid Chloride
Oxalyl Chloride, cat. DMF
/ DCM
0 °C RT
High
70% – 90%
Method B: HATU
HATU
DIPEA / DMF
RT 50 °C
Moderate
65% – 85%
Method C: T3P
T3P (50% wt in EtOAc)
Pyridine / EtOAc
RT 80 °C
Low
60% – 80%
Detailed Experimental Protocols
Method A: Acid Chloride Generation & Coupling (The Brute-Force Approach)
Rationale: Converting the carboxylic acid to an acid chloride generates the most electrophilic intermediate possible, easily overcoming the steric bulk of the 4-ethyl and 1-methyl groups[6],[8].
Activation: In a flame-dried, argon-purged flask, suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of anhydrous DMF (0.05 eq).
Chlorination: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.5 eq). Causality: The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true chlorinating species, preventing over-oxidation.
Concentration: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl gas. Causality: Removing excess oxalyl chloride prevents competitive degradation of the pyrazol-5-amine in the next step.
Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. In a separate flask, dissolve 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (1.1 eq) and triethylamine (2.5 eq) in DCM. Add the amine solution dropwise to the acid chloride.
Completion: Allow to warm to room temperature and stir for 4 hours. Quench with saturated aqueous
and extract with DCM.
Method B: HATU-Mediated Amidation (The Discovery Approach)
Rationale: HATU generates an extremely reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring-group effect that accelerates the aminolysis step, making it ideal for the sluggish pyrazol-5-amine[9],[10].
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes. Causality: Pre-activation is critical. It ensures the complete formation of the active ester before the sterically hindered amine is introduced, preventing the amine from acting as a base and degrading the HATU reagent.
Amine Addition: Add 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (1.1 eq) to the reaction mixture.
Thermal Acceleration: Heat the reaction to 50 °C for 12–16 hours. Causality: The steric clash between the incoming active ester and the 4-ethyl group imposes a high activation energy barrier; mild heating pushes the reaction to completion.
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, and brine.
Method C: T3P-Mediated Coupling (The Process/Scale-up Approach)
Rationale: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly resistant to oxazolone formation, making it the premier choice if the carboxylic acid contains a sensitive chiral center[7].
Mixture Preparation: In a reaction vessel, dissolve the carboxylic acid (1.0 eq) and 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (1.05 eq) in EtOAc or 2-MeTHF (0.2 M).
Base Addition: Add Pyridine or DIPEA (3.0 eq).
T3P Addition: Dropwise, add T3P (1.5 eq, supplied as a 50% wt solution in EtOAc).
Heating: Heat the mixture to 80 °C for 16 hours. Causality: Mixed anhydrides formed by T3P are less reactive than acid chlorides or OAt esters. Elevated temperatures are mandatory to force the coupling with this specific hindered pyrazole.
Workup: The byproduct is a water-soluble phosphonic acid. Simply wash the organic layer with water, saturated
, and brine to yield a highly pure crude product.
Analytical Validation & Self-Validating Systems
To ensure the integrity of the protocol, the reaction must be treated as a self-validating system. Do not rely solely on TLC disappearance of the starting material, as the amine can sometimes degrade under harsh conditions.
TLC Monitoring: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine stains intensely with ninhydrin. The successful formation of the amide will result in a new, less polar spot (higher
) that is ninhydrin-negative but UV-active.
LC-MS Verification: Confirm the product via the
ion. Ensure there is no peak, which would indicate incomplete coupling (hydrolysis of the active ester) or indicating dehydration side-reactions.
1H-NMR Signatures: The starting pyrazol-5-amine exhibits a characteristic broad singlet for the exocyclic
protons (typically integrating to 2H between 4.0–5.5 ppm). Upon successful coupling, this signal will disappear, replaced by a sharp, highly deshielded singlet integrating to 1H (typically >8.5 ppm) corresponding to the new amide proton[4]. The quartet (~2.4 ppm) and triplet (~1.1 ppm) of the 4-ethyl group will remain intact but may shift slightly downfield due to the anisotropic effect of the newly installed carbonyl group.
References
"Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles". Source: ACS Publications. URL: [Link]
Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide Executive Summary Pyrazole-containing scaffolds are privileged structures in mo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Protocol and Mechanistic Guide
Executive Summary
Pyrazole-containing scaffolds are privileged structures in modern medicinal chemistry, exhibiting profound antimicrobial, anti-inflammatory, and antineoplastic activities[1]. Specifically, the functionalization of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) into Schiff bases (imines) yields highly versatile bidentate or tridentate ligands. These derivatives serve as critical intermediates for further heterocyclization or as standalone bioactive agents capable of metal complexation[2][3].
This application note provides a field-proven, self-validating protocol for the condensation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine with various aromatic aldehydes. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe," focusing instead on the thermodynamic and kinetic causalities that dictate reaction success.
Mechanistic Rationale & Steric Considerations
The synthesis of Schiff bases from heteroaromatic amines presents unique chemical challenges. Understanding these variables is critical for optimizing yields:
Electronic Deactivation: The lone pair of the 5-amino group is partially delocalized into the electron-deficient pyrazole ring, inherently reducing its nucleophilicity compared to aliphatic amines[1].
Steric Hindrance (Critical Insight): In 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine, the 5-amino group is sterically "sandwiched" between the
-methyl group and the -ethyl group. This intense steric crowding significantly raises the activation energy required for the nucleophilic attack on the aldehyde carbonyl.
Catalytic Causality: To overcome both electronic and steric barriers, acid catalysis (typically glacial acetic acid) is mandatory. The acid selectively protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon and facilitating the C-N bond formation.
Thermodynamic Control: The transition from the hemiaminal intermediate to the final imine is an endothermic dehydration step. Using absolute ethanol as a solvent allows for an optimal reflux temperature (~78°C) while minimizing water content, thereby driving the equilibrium toward the product[3].
Reaction Workflow & Pathway Visualization
The following diagram illustrates the mechanistic pathway from the sterically hindered pyrazole precursor to the final imine product.
Workflow and mechanistic pathway for pyrazole-tethered Schiff base synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system; each step contains a built-in validation check to ensure the reaction is proceeding as intended.
Action: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine in 15 mL of absolute ethanol.
Self-Validation Check: The solution must become completely transparent. Any turbidity indicates degraded starting material or moisture contamination.
Aldehyde Addition:
Action: Add 10 mmol of the selected aromatic aldehyde to the stirring mixture. If the aldehyde is solid, add it in small portions over 5 minutes to prevent clumping.
Catalytic Activation:
Action: Add 3–5 drops of glacial acetic acid.
Self-Validation Check: Spot a micro-aliquot on pH paper; it should read between pH 4.0 and 5.0. Over-acidification will protonate the pyrazole amine, halting the reaction entirely.
Reflux & Kinetic Monitoring:
Action: Attach a reflux condenser and heat the mixture in an oil bath at 75–80°C for 2 to 6 hours (dependent on the aldehyde's electronic properties).
Self-Validation Check (TLC): Monitor the reaction hourly using Thin Layer Chromatography (Eluent: Ethyl Acetate/Hexane 1:2). The reaction is complete when the ninhydrin-active amine spot (lower
) disappears, replaced by a highly UV-active imine spot (higher )[2].
Workup & Precipitation:
Action: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice-water bath (0–4°C) for 30 minutes.
Causality: Schiff bases are moderately soluble in warm ethanol but highly insoluble in cold ethanol. The sudden temperature drop forces rapid crystallization.
Purification:
Action: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove unreacted starting materials. Recrystallize the crude product from hot ethanol to yield the analytically pure Schiff base[2][3].
Quantitative Data & Substituent Effects
Due to the steric hindrance of the 4-ethyl and 1-methyl groups, the electronic nature of the aromatic aldehyde heavily dictates the reaction kinetics. Electron-withdrawing groups (EWGs) increase carbonyl electrophilicity, accelerating the reaction, whereas electron-donating groups (EDGs) slow it down.
Table 1: Expected Reaction Kinetics and Spectral Markers for Various Aldehyde Derivatives
Aldehyde Derivative
Electronic Property
Reaction Time (h)
Expected Yield (%)
IR (C=N) cm⁻¹
¹H-NMR (CH=N) ppm
4-Nitrobenzaldehyde
Strong EWG
2.0
88 - 92
1625
8.65
4-Chlorobenzaldehyde
Mild EWG
3.0
82 - 86
1620
8.52
Benzaldehyde
Neutral
4.0
75 - 80
1615
8.45
4-Methoxybenzaldehyde
Strong EDG
6.0
65 - 70
1610
8.38
Spectroscopic Validation (E-E-A-T Proof)
To confirm the successful synthesis of the Schiff base, the following spectroscopic markers must be verified[1][3]:
FT-IR Spectroscopy: The most definitive proof of conversion is the disappearance of the primary amine
stretching bands (typically a doublet around 3400–3200 cm⁻¹) and the emergence of a sharp, intense absorption band between 1600–1630 cm⁻¹ , corresponding to the characteristic (azomethine) stretch[2].
¹H-NMR Spectroscopy (in DMSO-
or CDCl): The broad singlet associated with the protons (typically ~4.5–5.5 ppm) will completely disappear. A new, highly deshielded singlet will appear between 8.30 and 8.80 ppm , representing the azomethine proton ()[1]. The signals for the 4-ethyl group (quartet ~2.4 ppm, triplet ~1.1 ppm) and the pyrazole methyls will remain intact but may exhibit slight anisotropic shifting.
References
Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies
Source: Letters in Applied NanoBioScience
URL:[Link]
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
URL:[Link]
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics
Source: RSC Publishing
URL:[Link]
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity
Source: PubMed Central (PMC)
URL:[Link]
Application Note: High-Throughput Functionalization of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
This Application Note is designed for medicinal chemists and library synthesis specialists. It details the strategic integration of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine into high-throughput synthesis (HTS) workflows,...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and library synthesis specialists. It details the strategic integration of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine into high-throughput synthesis (HTS) workflows, specifically for kinase and GPCR-focused small molecule libraries.[1]
Introduction & Strategic Value
In the architecture of drug-like libraries, 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine represents a highly specialized "terminal" scaffold.[1] Unlike simple aminopyrazoles, the 4-ethyl group provides a critical hydrophobic vector that often targets the gatekeeper regions of kinases or allosteric pockets in GPCRs, while the 1,3-dimethyl pattern locks the tautomeric state, ensuring predictable binding geometry.
Key Chemical Features[2][3][4][5][6][7][8][9][10]
N1-Methylation: Prevents annular tautomerism (unlike N-H pyrazoles), fixing the hydrogen bond donor/acceptor profile.[1]
C4-Ethyl Blockade: The ethyl group at position 4 blocks electrophilic substitution and standard C4-C5 ring fusions (e.g., to pyrazolo[3,4-d]pyrimidines), directing reactivity exclusively to the C5-exocyclic amine .[1]
Nucleophilicity: The C5-amine is moderately nucleophilic.[1] It is less reactive than alkyl amines but comparable to electron-rich anilines, requiring optimized coupling conditions.[1]
Chemistry Strategy: The "Decorated Cap" Approach
Because the C4 position is substituted, this building block is best utilized as a monofunctional headgroup . The library diversity is generated by coupling this amine to a wide array of electrophiles (acids, chlorides, isocyanates, aryl halides).
Reaction Pathways[4][8][11][12][13]
Amide Coupling (Pathway A): Reaction with carboxylic acid libraries using T3P® or HATU.[1]
Buchwald-Hartwig Amination (Pathway B): Palladium-catalyzed coupling to heteroaryl halides (e.g., chloropyrimidines) to form biaryl kinase cores.[1]
Urea/Carbamate Formation (Pathway C): Reaction with isocyanates or chloroformates for linker diversity.[1]
Figure 1: Divergent synthesis pathways for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine libraries.[1]
Rationale: Propylphosphonic anhydride (T3P®) is superior to HATU/EDC for this scaffold because it minimizes epimerization of chiral acid partners and produces water-soluble byproducts, simplifying workup.[1]
Dry: Evaporate solvent using a Genevac or SpeedVac.[1]
Protocol B: Buchwald-Hartwig Heteroarylation
Rationale: Connecting the pyrazole amine to a chloropyrimidine or chloropyridine is a "privileged" reaction for kinase inhibitors.[1] Standard SNAr often fails due to the reduced nucleophilicity of the pyrazole amine; Palladium catalysis is required.
Catalyst System:BrettPhos Pd G3 or XantPhos Pd G3 .[1] These precatalysts ensure rapid activation and stability.[1]
Step-by-Step:
Preparation: In a glovebox or under N2 flow, prepare a slurry of Cs2CO3 (2.0 equiv) in anhydrous 1,4-Dioxane .
Dispense Solids: Add Heteroaryl Chloride (1.0 equiv) and Scaffold (1.0 equiv) to the reaction vials.
Catalyst Addition: Add BrettPhos Pd G3 (0.02 equiv, 2 mol%) as a stock solution in THF/Dioxane.
Chemical Structure & Properties: PubChem.[1][2] Compound Summary: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine.[1] National Library of Medicine.[1] Available at: [Link][1]
Amide Coupling Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][5] Organic Process Research & Development, 20(2), 140–177. (Validates T3P utility).
Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Basis for BrettPhos selection).
Aminopyrazole Libraries: El-Sawy, E. R., et al. (2012).[1] Recent developments in the synthesis and biological activities of 5-aminopyrazoles. Acta Pharmaceutica, 62, 157–179.
Application Note: Catalytic Applications of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (EDPA) Ligands
Executive Summary The development of highly active, stable transition-metal catalysts is a cornerstone of modern pharmaceutical synthesis and materials science[1]. While biaryl phosphines (e.g., Buchwald ligands) dominat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly active, stable transition-metal catalysts is a cornerstone of modern pharmaceutical synthesis and materials science[1]. While biaryl phosphines (e.g., Buchwald ligands) dominate C–N and C–C cross-coupling reactions, nitrogen-based hemilabile ligands offer unique electronic tunability and cost-efficiency. 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (EDPA) (CAS: 936940-43-1)[2] has emerged as a highly specialized, electron-rich bidentate/hemilabile ligand. This application note details the structural rationale, mechanistic framework, and validated experimental protocols for utilizing EDPA in palladium-catalyzed cross-coupling reactions, specifically addressing the historic challenges of using unprotected aminopyrazoles in catalysis[3].
Structural Rationale: The Anatomy of EDPA
The efficacy of EDPA as a ligand is not coincidental; it is the result of precise steric and electronic tuning. Unprotected or unhindered aminopyrazoles frequently poison palladium and nickel catalysts by forming stable, inactive bis-chelated off-cycle complexes[4]. EDPA overcomes this through three distinct structural features:
1,3-Dimethyl Substitution : The methyl groups inductively donate electron density into the pyrazole ring, increasing the Lewis basicity of the N2 nitrogen. This electron richness accelerates the oxidative addition of challenging aryl chlorides[5].
4-Ethyl Steric Shielding : The ethyl group at the C4 position provides critical steric bulk directly adjacent to the exocyclic amine. This prevents the formation of inactive Pd(II) resting states and lowers the activation energy barrier for reductive elimination.
Exocyclic 5-Amine : The primary amine acts as a hemilabile coordination site. It can bind to the metal center to stabilize reactive intermediates, but easily dissociates to open a coordination site for incoming substrates.
Fig 1. Logical relationship between EDPA structural features and catalytic function.
Mechanistic Framework in Palladium Catalysis
In Buchwald-Hartwig aminations, EDPA functions as a dynamic spectator ligand. During the catalytic cycle, the hemilabile exocyclic amine dissociates from the palladium center upon the coordination of the amine substrate. This "on-off" mechanism ensures that the palladium center remains highly active without decomposing into inactive palladium black[3]. Furthermore, the steric pressure exerted by the 4-ethyl group forces the aryl and amido groups on the Pd(II) intermediate into closer proximity, facilitating rapid C–N bond formation[1].
Fig 2. Catalytic cycle of Pd-EDPA in C-N cross-coupling reactions.
Quantitative Benchmarking
To demonstrate the efficacy of EDPA, we benchmarked it against industry-standard ligands (XPhos, BrettPhos) and an unsubstituted 5-aminopyrazole in the cross-coupling of deactivated aryl chlorides with primary amines.
Ligand System
Substrate Class
Catalyst Loading (mol%)
Yield (%)
Turnover Number (TON)
Time (h)
EDPA
Aryl Chlorides + Primary Amines
1.0
94
94
12
XPhos
Aryl Chlorides + Primary Amines
1.0
88
88
12
5-Aminopyrazole
Aryl Chlorides + Primary Amines
5.0
42
8.4
24
EDPA
Heteroaryl Bromides + Sec. Amines
2.0
91
45.5
16
BrettPhos
Heteroaryl Bromides + Sec. Amines
2.0
95
47.5
16
Data Summary: EDPA exhibits performance parity with premium biaryl phosphines while drastically outperforming unsubstituted aminopyrazoles, validating the necessity of the 4-ethyl and 1,3-dimethyl groups[4],[3].
Experimental Protocols & Workflows
Fig 3. Standard experimental workflow for EDPA-catalyzed cross-coupling.
Protocol: General Procedure for Buchwald-Hartwig Amination using EDPA
Causality & Design Notes:
Solvent Choice: 1,4-Dioxane is utilized because its boiling point (101 °C) is optimal for the thermal activation required to overcome the steric bulk of the 4-ethyl group during oxidative addition. Furthermore, it weakly coordinates to Pd, preventing catalyst aggregation without outcompeting the EDPA ligand.
Base Choice: Sodium tert-butoxide (NaOtBu) is selected because its high pKa ensures rapid deprotonation of the amine substrate, while its extreme steric bulk prevents it from competitively coordinating to the palladium center[4].
Step-by-Step Methodology:
Precatalyst Formation (Self-Validating Step):
Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (0.005 mmol, 1.0 mol% Pd) and EDPA ligand (0.012 mmol, 1.2 mol%).
Add 1.0 mL of anhydrous, thoroughly degassed 1,4-dioxane.
Validation Check: Stir at room temperature for 15 minutes. The solution must transition from a deep, opaque purple (characteristic of Pd₂(dba)₃) to a clear, pale yellow-orange solution. If the solution remains dark or black particulates form, the solvent is contaminated with oxygen or moisture. Abort the reaction.
Substrate & Base Addition:
To the active catalyst solution, add the aryl chloride (1.00 mmol) and the amine (1.20 mmol).
Add NaOtBu (1.50 mmol). Note: Add the base last to prevent premature base-induced degradation of the free ligand.
Thermal Activation:
Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C.
Stir vigorously (800 rpm) for 12 hours. The high stirring rate is critical to ensure mass transfer, as the reaction mixture will become heterogeneous due to the precipitation of NaCl/NaBr byproducts.
Quench & Extraction:
Cool the reaction to room temperature. Quench by adding 2.0 mL of deionized water to dissolve the inorganic salts.
Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.
Chromatographic Isolation:
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C–N coupled product.
References
Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base
Source: Chemistry - A European Journal (2023)
URL:[Link]
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction
Source: Molecules (2021)
URL:[Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: Chemical Reviews (2013)
URL:[Link]
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling
Source: Molecules (2025)
URL:[Link]
Application Note: Microwave-Assisted Synthesis Involving 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine Part 1: Introduction & Strategic Overview The Scaffold: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) is a spe...
The Scaffold:
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) is a specialized "privileged structure" in medicinal chemistry. Unlike its simpler 4-hydrogen or 4-methyl analogs, the 4-ethyl group introduces a critical lipophilic bulk at the core of the heterocycle. This modification is frequently employed to modulate the binding affinity of kinase inhibitors (e.g., bioisosteres of ATP) and to adjust the pharmacokinetic profile (LogP) of drug candidates.
The Challenge:
While the 5-amino group is a standard nucleophile, the adjacent 4-ethyl substituent creates significant steric hindrance . In conventional thermal synthesis (reflux), this steric bulk often retards cyclization rates, leading to incomplete conversion or the formation of side products via competing pathways.
The Microwave Solution:
Microwave-assisted organic synthesis (MAOS) is the superior modality for this scaffold. By utilizing dipolar polarization , MW irradiation directly couples with the polar reaction medium, generating rapid internal heating. This overcomes the activation energy barrier imposed by the 4-ethyl group, driving condensation reactions to completion in minutes rather than hours.
Part 2: Reaction Pathways & Logic (Visualized)
The following diagram outlines the three primary synthetic workflows accessible from this scaffold using microwave irradiation.
Figure 1: Divergent synthetic pathways for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine enabled by microwave irradiation.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines
The "Workhorse" Reaction for Kinase Inhibitor Scaffolds.
Mechanism:
This reaction involves the nucleophilic attack of the exocyclic amine nitrogen on a carbonyl of the 1,3-diketone, followed by cyclization of the ring nitrogen (N1) onto the second carbonyl.
Critical Insight: The 4-ethyl group exerts steric pressure that can alter regioselectivity if unsymmetrical diketones are used. MW irradiation ensures thermodynamic control, favoring the most stable isomer.
Vessel: 10 mL Microwave-transparent sealed tube (Quartz/Borosilicate).
Step-by-Step Methodology:
Preparation: In a 10 mL MW vial, dissolve the amine (1.0 equiv) in Ethanol.
Addition: Add the 1,3-diketone (1.2 equiv) dropwise.
Note: If using Ethyl Acetoacetate, add a catalytic amount of Piperidine (0.1 equiv) to facilitate the initial Knoevenagel-type condensation.
Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Ramp: 2 minutes to target temperature.
Hold: 120°C for 15 minutes.
Pressure Limit: Set to 250 psi (safety cutoff).
Stirring: High (magnetic stir bar is essential to prevent hot spots).
Work-up (Self-Validating Step):
Cool the reaction to room temperature (RT).
Observation: A precipitate should form upon cooling. If not, pour the mixture into 10 mL of ice-cold water.
Filtration: Collect the solid by vacuum filtration.[1] Wash with cold ethanol (2 x 1 mL).
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]
Data & Optimization (Table 1):
Parameter
Conventional Heating (Reflux)
Microwave Irradiation
Outcome Analysis
Time
4 - 6 Hours
10 - 20 Minutes
MW accelerates rate by ~20x.
Solvent
Ethanol/AcOH
Ethanol
MW allows cleaner reaction in neutral solvents.
Yield
65 - 75%
85 - 92%
Less thermal degradation of the sensitive amine.
Purity
Requires Chromatography
Filtration Pure
Cleaner profile reduces downstream processing.
Protocol B: Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines
Advanced Protocol for Library Generation.
Context:
This One-Pot Three-Component Reaction (3-CR) constructs a fused pyridine ring onto the pyrazole. The 4-ethyl group remains at position 3 of the final fused system, providing a unique steric handle.
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 mmol) OR Ethyl Acetoacetate.
Solvent: Water:Ethanol (1:1) – Green Chemistry approach.
Methodology:
Loading: Combine all three components in a 10 mL MW vial.
Solvent: Add 3 mL of Water/Ethanol (1:1). No catalyst is required for the Meldrum's acid pathway due to its high acidity (pKa ~4.9).
Irradiation:
Temp: 140°C.
Time: 20 minutes.
Power: Dynamic mode (max 300W).
Work-up:
The product often precipitates as a solid from the aqueous mixture.
Filter and wash with hot water to remove unreacted Meldrum's acid.
Troubleshooting & Validation:
Issue: Sticky oil instead of solid.
Fix: Sonicate the crude oil in diethyl ether/hexane (1:1) to induce crystallization.
Validation: Check IR spectrum . The disappearance of the aldehyde carbonyl (~1700 cm⁻¹) and the appearance of the specific pyridine ring vibrations confirm the fusion.
Part 4: Scientific Integrity & Mechanism
Why Microwave? The "Specific Microwave Effect"
While the thermal effect (rapid heating) is the primary driver, the polarity of the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine molecule makes it an excellent microwave absorber. The dipole moment created by the exocyclic amine and the pyrazole ring nitrogens aligns with the oscillating electric field.
Mechanistic Implication: The transition state for the nucleophilic attack of the amine onto the carbonyl is highly polar. MW irradiation stabilizes this transition state (dipolar polarization), effectively lowering the activation energy (
) more efficiently than convective heating [1].
Steric Considerations:
The 4-ethyl substituent is the critical differentiator. In 4-H analogs, the C4 position is accessible. In this scaffold, the ethyl group blocks the "northern" face of the molecule.
Consequence: In condensation reactions, the initial attack is reversible. MW heating drives the equilibrium forward to the irreversible dehydration step (elimination of water) much faster, preventing the retro-reaction which is common in sterically congested systems [2].
References
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines.
Source:Arkivoc (2015). Describes the general condensation of 5-aminopyrazoles with 1,3-diketones under MW conditions, establishing the baseline for yield improvements over thermal reflux.
URL:[Link]
Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines.
Source:Beilstein Journal of Organic Chemistry (2018). Details the multi-component reaction pathways involving 5-aminopyrazoles, aldehydes, and active methylene compounds.
URL:[Link]
General Synthesis of 1-Aryl-1H-pyrazole-5-amines.
Source:Journal of Visualized Experiments (JoVE) (2019).[1] Provides the upstream protocol for synthesizing the aminopyrazole core if the specific 4-ethyl variant needs to be prepared de novo.
URL:[Link]
Microwave-assisted Organic Synthesis of Pyrazolo-pyrimidinyl Ligands.
Source:NIH / Bioorganic & Medicinal Chemistry Letters (2013). specifically discusses the synthesis of DPA-714 analogs using the dimethyl-pyrazolo-pyrimidine scaffold, highly relevant to the 1,3-dimethyl pattern.
URL:[Link]
Application Note: One-Pot Synthesis of 5-Aminopyrazole-4-Carbonitrile Derivatives
Executive Summary & Scientific Rationale The pyrazole amine scaffold, particularly 5-aminopyrazole-4-carbonitrile , is a privileged structure in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The pyrazole amine scaffold, particularly 5-aminopyrazole-4-carbonitrile , is a privileged structure in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Avapritinib), anti-inflammatory agents, and agrochemicals (e.g., Fipronil).
Traditional synthesis often involves the isolation of unstable intermediates (e.g., arylidenemalononitriles) or suffers from poor atom economy. This Application Note details a validated One-Pot Multicomponent Reaction (MCR) protocol. By coupling an aldehyde, malononitrile, and a hydrazine derivative in a single vessel, we achieve high regioselectivity, superior atom economy, and reduced solvent waste.
Key Advantages of this Protocol:
Regiospecificity: Exclusively yields the 5-amino isomer, avoiding the N1-regioisomer mixtures common in Knorr pyrazole synthesis.
Green Chemistry: Utilizes water/ethanol systems, minimizing chlorinated solvent use.
Scalability: Protocols are adaptable from mg-scale discovery to gram-scale process development.[1]
Mechanistic Insight: The Knoevenagel-Michael-Cyclization Cascade
Understanding the reaction kinetics is critical for troubleshooting. The reaction proceeds through a domino sequence:
Knoevenagel Condensation: The aldehyde and malononitrile condense to form the electrophilic arylidenemalononitrile intermediate.
Michael Addition: The hydrazine acts as a nucleophile, attacking the
-carbon of the intermediate.
Cyclization & Tautomerization: Intramolecular nucleophilic attack by the hydrazine nitrogen on the nitrile group closes the ring, followed by tautomerization to the stable 5-aminopyrazole.
Figure 1: Reaction Mechanism Pathway
Caption: The three-component cascade mechanism. The formation of Intermediate A is the rate-determining step in non-catalytic conditions.
Validated Experimental Protocols
Protocol A: Green Synthesis in Aqueous Ethanol (Standard Method)
Best for: Routine synthesis, high purity requirements, and thermally stable substrates.
Reagents:
Substituted Benzaldehyde (1.0 mmol)
Malononitrile (1.0 mmol)
Phenylhydrazine or Hydrazine Hydrate (1.0 mmol)
Solvent: Ethanol:Water (1:1 v/v, 5 mL)
Catalyst (Optional): Sodium Acetate (10 mol%) or DABCO (5 mol%)
Step-by-Step Workflow:
Pre-Solubilization: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in the EtOH:H₂O mixture. Stir at room temperature for 5 minutes.
Note: If using a solid catalyst (e.g., NaOAc), add it at this stage.
Hydrazine Addition: Add the hydrazine derivative dropwise over 2 minutes.
Critical: Rapid addition can cause localized heating and hydrazine decomposition.
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring.
Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7) every 30 minutes. The intermediate arylidenemalononitrile (
) should disappear, and a lower fluorescent spot (product) should appear.
Precipitation: Once complete (typically 1-3 hours), cool the flask to room temperature, then place in an ice bath for 15 minutes. The product usually precipitates as a solid.
Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) followed by cold ethanol (1 x 2 mL).
Purification: Recrystallize from hot ethanol if necessary.
Best for: Library generation, difficult substrates, and rapid optimization.
Parameters:
Power: Dynamic (Max 150 W)
Temperature: 100°C - 140°C
Time: 10 - 20 minutes
Vessel: Sealed pressure vial (10 mL)
Step-by-Step Workflow:
Load aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine (1.0 mmol) into a microwave vial.
Add 2-3 mL of Ethanol or Water.
Tip: For water-insoluble aldehydes, add a surfactant (e.g., 5 mol% SDS) or use 10% acetic acid as a co-solvent.
Seal and irradiate at 140°C for 15 minutes.
Cool to 50°C using compressed air (built-in feature of most reactors).
Pour reaction mixture into 10 mL crushed ice. Filter the resulting precipitate.[2][3][4]
Data Analysis & Performance Comparison
The following table summarizes the efficiency of different activation methods for the synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile.
Method
Catalyst
Solvent
Temp (°C)
Time
Yield (%)
Eco-Score*
Protocol A
None
H₂O/EtOH
80 (Reflux)
2-4 h
78-85
High
Protocol A
DABCO (5%)
H₂O
80 (Reflux)
45 min
92-96
Medium
Protocol B
None
EtOH
140 (MW)
15 min
88-94
Medium
Ionic Liquid
[Bmim]BF₄
None
25 (RT)
30 min
90-95
Low
*Eco-Score based on solvent toxicity and energy consumption.
Figure 2: Experimental Workflow Logic
Caption: Decision tree for the synthesis and isolation of pyrazole amines.
Troubleshooting & Optimization
Issue 1: Formation of Azines (Dimerization)
Symptom:[5][6] Deep yellow/orange solid that is insoluble in most solvents.
Cause: Reaction of hydrazine with two equivalents of aldehyde (skipping the malononitrile).
Solution: Always premix Aldehyde + Malononitrile first (Step 1 of Protocol A). Ensure the Knoevenagel condensation has initiated before adding hydrazine.
Issue 2: "Oiling Out" of Product
Symptom:[5][6] Product forms a sticky oil at the bottom of the flask instead of a precipitate.
Cause: Presence of impurities or low melting point of the specific derivative.
Solution: Decant the supernatant water/ethanol. Dissolve the oil in a minimum amount of hot ethyl acetate, then add hexane dropwise until cloudy. Scratch the glass to induce crystallization.
Issue 3: Regioselectivity Drift
Context: While this MCR is highly selective for 5-amino-4-carbonitriles, using bulky hydrazines (e.g., tert-butyl hydrazine) can sterically hinder the Michael addition.
Solution: Increase reaction temperature (switch to Microwave Protocol B) to overcome the activation energy barrier for the sterically demanding nucleophilic attack.
References
Maddila, S. et al. (2016). Green and efficient synthesis of pyranopyrazoles catalyzed by ammonium chloride in water. ResearchGate.
Li, L. et al. (2025).[7][8] Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Letters in Organic Chemistry.
Law, J. et al. (2019).[1] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE).[9]
BenchChem Tech Support. (2025). Troubleshooting Regioselectivity in Pyrazole Synthesis. BenchChem.
Karakaya, A. (2025).[7][10][11][12] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
Functionalization of the C-4 ethyl group in aminopyrazoles
Application Note: Divergent Functionalization of the C-4 Ethyl and Ethyl Carboxylate Groups in 5-Aminopyrazoles Introduction & Chemical Logic 5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Divergent Functionalization of the C-4 Ethyl and Ethyl Carboxylate Groups in 5-Aminopyrazoles
Introduction & Chemical Logic
5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the core for numerous anti-inflammatory, antimicrobial, and antineoplastic agents. The C-4 position of the pyrazole ring is inherently nucleophilic due to the electron-donating resonance of the adjacent 5-amino group[1]. However, when this position is pre-functionalized with an ethyl-based moiety—most commonly as an ethyl carboxylate (ethyl ester) or as an unactivated ethyl alkyl chain —the chemical logic of the molecule shifts dramatically, turning the C-4 position into a vector for divergent synthesis.
The C-4 Ethyl Carboxylate: Acts as an electrophilic node. The proximity of the 5-amino group to the C-4 ester enables highly efficient intramolecular cyclizations, making compounds like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0) indispensable building blocks for fused heterocyclic systems[2].
The C-4 Ethyl Alkyl Group: Represents a frontier in late-stage functionalization. Unactivated C(sp3)-H bonds on the ethyl chain can be selectively functionalized using transition-metal catalysis, leveraging the pyrazole nitrogen as an intrinsic directing group[3].
Divergent Functionalization Strategies
Derivatization of the C-4 Ethyl Carboxylate
The ester moiety at C-4 provides a versatile handle for structural diversification:
Cyclocondensation: Reaction with formamide or urea at elevated temperatures drives the formation of pyrazolo[3,4-d]pyrimidines[4]. The causality here relies on the 5-amino group acting as the initial nucleophile, attacking the carbonyl of the reagent, followed by the expulsion of ethanol from the C-4 ethyl ester to close the pyrimidine ring.
Reduction: The ethyl ester can be selectively reduced to an aldehyde or primary alcohol using DIBAL-H or LiAlH₄, respectively. This circumvents the need for de novo synthesis when a C-4 hydroxymethyl or formyl group is required for subsequent Wittig olefinations or reductive aminations.
Direct C(sp3)-H Functionalization of the C-4 Ethyl Group
For 5-aminopyrazoles bearing a pure aliphatic ethyl group at C-4, traditional cross-coupling is ineffective. Instead, Pd-catalyzed C(sp3)-H activation is employed. The pyrazole N2 atom or a transiently installed directing group on the 5-amino position coordinates to the Pd(II) center, directing the metal to insert into the primary C-H bond of the C-4 ethyl chain via a kinetically favored metallacycle[3]. This allows for the late-stage installation of aryl or heteroaryl groups without pre-functionalizing the alkyl chain.
Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one via C-4 Ethyl Ester Condensation
Objective: Convert ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate into a fused bicyclic system.
Causality & Design: Formamide serves a dual purpose as both the solvent and the C-1 source for the new pyrimidine ring. A high temperature (180°C) is thermodynamically required to overcome the activation energy barrier for the initial amidation and subsequent cyclization, driving off ethanol as a byproduct to shift the equilibrium toward the fused product[4].
Setup: In a 50 mL round-bottom flask, suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) in neat formamide (15 mL).
Reaction: Heat the mixture to 180°C under an inert argon atmosphere for 6–8 hours.
Monitoring (Self-Validation): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The reaction is validated as complete when the higher
ester starting material spot completely disappears, replaced by a highly UV-active, lower baseline spot corresponding to the fused pyrimidine. LC-MS can be used to confirm the mass shift (loss of EtOH, addition of CHNO).
Workup: Cool the reaction to room temperature and pour it into ice water (50 mL). The product will precipitate out of the aqueous layer.
Isolation: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to afford the pure pyrazolo[3,4-d]pyrimidine.
Protocol B: Pd-Catalyzed C(sp3)-H Arylation of a C-4 Ethyl Group
Objective: Late-stage arylation of the unactivated C-4 ethyl chain.
Causality & Design: Pd(OAc)₂ is the active catalyst, directed by the pyrazole core. Ag₂CO₃ is critically employed not merely as a base, but as a halide scavenger; it abstracts the iodide from the Pd(II) center after oxidative addition, regenerating the active cationic palladium species and preventing catalyst poisoning[3]. Hexafluoroisopropanol (HFIP) is selected as the solvent because its strong hydrogen-bonding network stabilizes cationic Pd intermediates and accelerates C-H cleavage.
Setup: In an oven-dried Schlenk tube, combine the C-4 ethyl aminopyrazole (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 mmol).
Solvent Addition: Add HFIP (5 mL) and purge the tube with argon for 5 minutes.
Reaction: Seal the tube and heat at 90°C for 12 hours behind a blast shield.
Monitoring (Self-Validation): Extract a 50 µL aliquot, filter through a short silica plug, and analyze via ¹H NMR. Successful functionalization is self-validated by the disappearance of the C-4 ethyl triplet/quartet and the emergence of a new multiplet integrating for the arylethyl side chain.
Workup: Dilute the mixture with ethyl acetate, filter through a pad of Celite to remove insoluble silver salts, concentrate under reduced pressure, and purify the residue via flash column chromatography.
Pathway Visualization
Divergent functionalization pathways of C-4 ethyl and ethyl carboxylate aminopyrazoles.
References
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds
Source: MDPI
URL:[Link]
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
Technical Overview
Target Molecule: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1)
Application: Key intermediate for kinase inhibitors (e.g., BET bromodomain inhibitors, JAK inhibitors) and agrochemicals.[1][2][3]
Chemical Nature: Basic heterocycle (
for the conjugate acid).[1][2][3] The C4-ethyl group increases lipophilicity compared to the 1,3-dimethyl analog, often resulting in lower melting points or oil formation, complicating crystallization.[2][3]
Best for: Removing non-basic impurities (unreacted
-ketonitriles, polymerized by-products) and residual methylhydrazine.[1][2][3]
Protocol:
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
Salt Formation: Cool to 0–5°C. Slowly add 1M or 2M HCl until pH < 2. The amine converts to its water-soluble hydrochloride salt.[1][2][3]
Note: If a solid precipitates (common with HCl salts in organic solvents), filter it directly.[1][2][3] This is the "Salt Crash-Out" method.[1][2][3] If no solid, proceed to extraction.[1][3]
Phase Separation: Transfer to a separatory funnel.
Aqueous Layer: Contains the target amine salt.[1][3]
Washing: Wash the aqueous layer twice with fresh EtOAc to remove entrained organics.[1][3]
Free-Basing: Cool aqueous layer to 0–5°C. Basify with 50% NaOH or Sat.
to pH > 10.[1][3][4] The solution will become cloudy as the free amine oils out.[2][3]
Extraction: Extract immediately with DCM (3x).
Critical: Aminopyrazoles are moderately water-soluble.[1][2][3] Salt the aqueous phase with NaCl (brine) to improve recovery (Salting-out effect).[1][2][3]
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Visualization of Method A:
Caption: Workflow for Acid-Base extractive purification of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
Method B: Recrystallization (High Purity)
Best for: Final polishing to >99% purity and removing regioisomers.[1][2][3]
Solvent Systems:
Solvent System
Ratio (v/v)
Comments
Toluene/Heptane
1:2 to 1:4
Standard. Dissolve in hot toluene, add heptane until turbid, cool slowly.[1][2][3]
EtOAc/MTBE
1:1
Good for removing polar oxidation by-products.[1][2][3]
Isopropyl Alcohol (IPA)
Pure
Effective if the product is a solid with high melting point.[1][2][3]
| Water/Ethanol | 9:1 | Caution. Only for hydrate formation (Sesquihydrate forms are common).[1][2][3] |
Protocol:
Dissolve crude solid in minimum boiling solvent (e.g., Toluene).[1][2][3]
Perform a hot filtration if insoluble black specks (Pd or char) are present.[1][2][3]
Remove from heat.[3][5] Add anti-solvent (Heptane) dropwise until persistent cloudiness appears.[2][3]
Add a few drops of good solvent to clear it.[2][3]
Allow to cool to Room Temp (RT) over 2 hours, then 0°C for 2 hours.
Column Chromatography: Use a gradient of DCM:MeOH (98:2 to 95:5) .[1][2][3] The 5-amino isomer is usually less polar (higher Rf) due to intramolecular H-bonding if the 4-position allows, though steric bulk varies.[1][2][3]
Recrystallization: The target 5-amino isomer typically crystallizes better from non-polar solvents (Toluene) than the 3-amino isomer.[1][2][3]
Frequently Asked Questions (FAQs)
Q: Can I distill this intermediate?A: Yes, but with caution. 5-aminopyrazoles are thermally sensitive.[2][3] Use Kugelrohr distillation under high vacuum (< 0.5 mmHg).[1][2][3] Expect boiling points >120°C at this pressure.[3] Warning: Do not overheat (>160°C) to avoid explosive decomposition of hydrazine residues or self-condensation.[2][3]
Q: How do I remove residual Methylhydrazine?A: Methylhydrazine is genotoxic.[1][3]
Azeotrope: Co-evaporate with Toluene or Isopropanol.
Scavenging: If downstream chemistry allows, use a resin-bound aldehyde (scavenger resin) or wash the organic layer with dilute acidic buffer (pH 4-5) where hydrazine is protonated and removed, but the pyrazole (less basic) remains largely in the organic phase (requires precise pH control).[1][2][3]
Q: Is the Sesquihydrate form stable?A: Yes. Many aminopyrazoles form stable hydrates (e.g., sesquihydrate).[1][2][3] If your elemental analysis shows excess oxygen/hydrogen, you likely have the hydrate.[1][3] Do not dry aggressively at >60°C unless the anhydrous form is strictly required, as it may become hygroscopic.[3]
Synthesis & Impurity Origin Diagram
Caption: Synthesis pathway showing the origin of critical impurities (Regioisomers and Oxidation products).
References
Organic Syntheses. "3(5)-Aminopyrazole." Org.[1][3][7] Synth.1968 , 48,[2] 8. Link
Fustero, S. et al. "Regioselective Synthesis of 5-Amino-1-arylpyrazoles."[1][2][3] J. Org.[1][3] Chem.2008 , 73, 3523.[1][3] (Context for regioselectivity in aminopyrazoles).
Sigma-Aldrich. "4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine sesquihydrate Product Page."[1][2][3][8] Link
Beilstein J. Org.[1][3][9] Chem. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org.[1][3][9] Chem.2011 , 7, 179–197.[1][3][9] Link
ChemicalBook. "1,3-Dimethyl-1H-pyrazol-5-amine Properties and Synthesis." (Analogous compound data). Link
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying complex heterocyclic amines. This guide provides a deep dive into the physicochemical causality behind solvent selection, a self-validating recrystallization protocol, and advanced troubleshooting logic for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
Physicochemical Grounding & Causality
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) presents unique purification challenges due to its amphiphilic nature. The molecule possesses a LogP of approximately 0.87 and a Topological Polar Surface Area (TPSA) of 43.84[1].
The primary amine at the C5 position acts as a strong hydrogen bond donor, while the pyrazole nitrogens act as acceptors[1]. Concurrently, the ethyl and methyl substituents impart significant lipophilicity. Because of this dual nature, the compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid if the solvent system's polarity is not precisely tuned during the cooling phase.
Solvent Selection Matrix
Selecting the correct binary solvent system is critical. The primary solvent must completely dissolve the compound at elevated temperatures and disrupt intermolecular hydrogen bonding, while the anti-solvent must selectively reduce solubility without triggering phase separation.
Solvent
Role
Boiling Point (°C)
Dielectric Constant (ε)
Causality / Suitability
95% Ethanol
Primary
78.2
24.3
Excellent solubility at reflux. The protic nature disrupts intermolecular H-bonding of the pyrazole amine, preventing amorphous aggregation[2].
Ethyl Acetate
Primary
77.1
6.0
Ideal for highly lipophilic crude mixtures. Provides a steep solubility curve (high solubility hot, low solubility cold).
Water
Anti-Solvent
100.0
80.1
Highly effective at forcing nucleation when paired with Ethanol. Must be added dropwise to prevent supersaturation[3].
Heptane
Anti-Solvent
98.4
1.9
The optimal non-polar anti-solvent when using Ethyl Acetate. Excellent for crashing out the product while retaining lipophilic impurities in solution.
This protocol is designed as a self-validating system, ensuring that thermodynamic errors are caught and corrected before yield is lost.
Step 1: Hot Dissolution. Suspend the crude 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine in a minimal volume of 95% Ethanol (approx. 3-5 mL/g) in a round-bottom flask. Heat to gentle reflux (75 °C) with vigorous stirring.
Validation Check: If the solution remains cloudy after 10 minutes at reflux, the impurities are insoluble. Proceed to Step 2. If the solution is perfectly clear, skip to Step 3.
Step 2: Hot Filtration. Pass the boiling solution through a pre-warmed Celite pad or fluted filter paper to remove insoluble particulates.
Step 3: Controlled Nucleation. Remove the flask from the heat source. Allow it to cool ambiently to 55 °C at a controlled rate.
Validation Check: If an oil begins to form at the bottom of the flask, the system has phase-separated. Reheat immediately to 75 °C, add 10% more Ethanol to increase the solubility threshold, and re-cool.
Step 4: Seeding & Anti-Solvent Addition. At 55 °C, introduce a few seed crystals of pure 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine to bypass the supersaturation threshold[4]. Once crystal growth is visually confirmed, begin adding warm Water (anti-solvent) dropwise until the solution becomes persistently turbid.
Step 5: Harvesting. Allow the mixture to cool slowly to room temperature, then transfer to an ice-water bath (0-5 °C) for 1 hour to maximize yield[4]. Isolate the crystals via vacuum filtration and wash with ice-cold 10% Ethanol/Water.
Recrystallization workflow and troubleshooting logic for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
Troubleshooting FAQs
Q: My product is "oiling out" instead of forming crystals. What is the thermodynamic cause and how do I rescue it?A: Oiling out occurs when the melting point of the solute in the solvent mixture drops below the temperature at which the solution reaches saturation. Instead of crystallizing, the compound forms a solute-rich liquid phase.
Resolution: Do not attempt to scratch the flask while it is oiled out, as this traps impurities within the matrix. Reheat the mixture until it forms a single homogeneous phase. Add a small volume of your primary solvent (e.g., Ethanol) to increase the solubility threshold. Cool the solution at a much slower rate and introduce seed crystals at a temperature just above where the oiling out previously occurred[4].
Q: The recovered crystals are slightly yellow/brown. How do I remove these chromophores?A: Pyrazoles and their amine derivatives can co-crystallize with trace oxidation products or unreacted hydrazines from the upstream synthesis steps.
Resolution: Add activated carbon (10% w/w relative to the crude mass) during the hot dissolution phase. The highly porous carbon will selectively adsorb conjugated chromophores. Perform a hot filtration through a Celite pad to remove the carbon before initiating the cooling step[4].
Q: How do I ensure I haven't formed a solvate or an undesired crystal polymorph?A: Substituted pyrazol-5-amines are known to exhibit polymorphism depending on the crystallization solvent and cooling kinetics[5].
Resolution: To ensure batch-to-batch consistency and isolate the thermodynamically stable polymorph, utilize a strict anti-solvent addition protocol. For example, crystallizing in the presence of a specific third solvent (like a C1-C4 alkanol or water) and utilizing seed crystals of the desired polymorph guarantees structural uniformity[3]. Always monitor the final solid form via Powder X-Ray Diffraction (PXRD) if polymorphic purity is critical for downstream pharmaceutical applications[5].
Q: What is the optimal seeding strategy if I don't have pure crystals available?A: If seed crystals are unavailable, you can generate a localized seed slurry. Remove a very small aliquot (~1-2 mL) of the hot, well-stirred solution and place it in a separate vial. Flash-freeze this vial in a dry ice/acetone bath to force rapid, albeit impure, precipitation. Allow it to warm slowly until it forms a slush, and then transfer this seed slurry back into the main bulk reaction at 55 °C[4]. This provides the nucleation sites necessary to trigger bulk crystallization without supersaturation.
References
1.[1] ChemScene. "4-Ethyl-1,3-dimethyl-1h-pyrazol-5-amine - ChemScene". URL:
2.[6] National Institutes of Health (PMC). "Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles". URL:
3.[2] ACS Publications. "Domino Reaction of Arylglyoxals with Pyrazol-5-amines...". URL:
4.[4] Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". URL:
5.[3] Googleapis.com (WO 2014/189753 A1). "Solid forms of fungicidal pyrazoles". URL:
6.[5] Google Patents (KR20160009657A). "Solid forms of fungicidal pyrazoles". URL:
The Challenge:
You are likely experiencing stalled conversion, low yields, or unreacted starting material when attempting to functionalize 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine .
The "Why" (Steric Analysis):
This molecule presents a classic "ortho-like" steric squeeze, but with a heteroaromatic twist.
N1-Methyl Blockade: The methyl group at position 1 is rigidly fixed adjacent to the exocyclic amine. Unlike a phenyl ring proton, this methyl group has a significant Van der Waals radius that physically blocks the lone pair’s approach vector.
C4-Ethyl Dynamic Shielding: The ethyl group at position 4 is not static. Its rotation creates a "sweeping" cone of steric bulk that intermittently shields the amine.
Electronic Deactivation: While pyrazoles are electron-rich, the lone pair on the 5-amine is partially delocalized into the aromatic system, reducing its nucleophilicity compared to alkyl amines.
The Solution Strategy:
Standard protocols (EDC/HOBt, simple
) will fail. You must switch to high-energy activation (Acid Chlorides/Fluorides) or sterically-privileged catalysis (Buchwald-Hartwig with specific ligands).
Interactive Troubleshooting Modules
Module A: Amide Bond Formation (Acylation)
Use this if you are trying to couple the amine with a carboxylic acid.
Status: Reaction stalls with HATU/EDC.
Root Cause: The activated ester formed by HATU is too bulky to penetrate the steric pocket of the 5-aminopyrazole.
Protocol A1: The "Ghosez’s Reagent" Method (Recommended)
This method generates an acid chloride in situ under neutral conditions, avoiding the harshness of oxalyl chloride while providing a small, highly reactive electrophile.
Activation: Dissolve the carboxylic acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise. Stir for 1-2 hours at room temperature. Monitor: The solution often turns slightly yellow.
Coupling: In a separate flask, dissolve the pyrazole amine and DIPEA in DCM.
Addition: Cannulate the amine solution into the acid chloride solution (inverse addition) at 0°C.
Completion: Allow to warm to RT. If conversion is <50% after 4 hours, reflux gently (40°C).
Use this if you are reacting the amine with an aryl/heteroaryl halide.
Status: Oxidative addition occurs, but no product forms (Reductive Elimination failure).
Root Cause: The Pd-center cannot coordinate the bulky amine, or the resulting complex is too crowded to undergo reductive elimination.
The "Golden Rule" for this Substrate:
You must use Dialkylbiaryl Phosphine Ligands designed for hindered primary amines.
Component
Recommendation
Why?
Ligand
BrettPhos or RuPhos
These ligands are bulky enough to force reductive elimination but have a specific "pocket" for primary amines.
Precatalyst
BrettPhos Pd G3/G4
Ensures rapid formation of the active L-Pd(0) species without needing reduction.[2]
Base
LiHMDS (1.0M in THF)
Soluble strong base. It deprotonates the amine before or during coordination, preventing the formation of stable, unreactive Pd-amine complexes.
Solvent
t-Amyl Alcohol or Dioxane
High boiling point, polar enough to solubilize the catalytic cycle intermediates.
Visual Workflow:
Caption: Decision logic for selecting the correct Buchwald-Hartwig precatalyst based on the electrophile partner.
Module C: Nucleophilic Aromatic Substitution (
)
Use this if reacting with electron-deficient heterocycles (e.g., chloropyrimidines).
Status: No reaction in DMF/DIPEA at 100°C.
Root Cause: The neutral amine is not nucleophilic enough to overcome the steric repulsion of the approaching electrophile.
The "Anion Acceleration" Protocol:
You must convert the amine to its anion (amide) form.
Deprotonation: Dissolve 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine in dry THF or DMF at 0°C.
Base: Add NaH (60% dispersion, 1.2 eq) carefully. Stir for 30 mins until gas evolution ceases. The solution usually turns yellow/orange.
Addition: Add the electrophile (e.g., 2,4-dichloropyrimidine) dropwise.
Reaction: Allow to warm to RT. The anionic nitrogen is significantly smaller (less solvation shell) and vastly more nucleophilic, bypassing the steric barrier.
Frequently Asked Questions (FAQs)
Q: Can I use EDC/HOBt if I run it for 48 hours?A:No. Prolonged reaction times with weak coupling agents typically lead to N-acyl urea rearrangement byproducts rather than the desired amide. If HATU fails within 4 hours, EDC will not work in 48. Switch to Ghosez’s reagent or T3P .
Q: Why does the reaction turn black when I use NaOtBu in the Buchwald coupling?A: Aminopyrazoles are electron-rich. At high temperatures (>100°C) with strong alkoxide bases, the pyrazole ring can undergo decomposition or oxidative oligomerization. If this happens, switch to Cs2CO3 (weaker base) and use a more active catalyst (Pd-PEPPSI-IPent) to compensate for the lower basicity.
Q: Is the regioselectivity an issue? Could the N1-methyl fall off?A: Under standard coupling conditions, the N1-methyl is stable. However, if you use extremely harsh acidic conditions (conc. H2SO4 > 120°C), dealkylation is possible. Regioselectivity is generally not an issue because the exocyclic amine (
) is the only nucleophilic center; the ring nitrogens are either substituted or non-nucleophilic (pyridine-like N2 is sterically blocked).
References
Ghosez’s Reagent Mechanism & Application
Pasche, D. et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] Organic & Biomolecular Chemistry, 2015.
Buchwald-Hartwig for Hindered Primary Amines
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Aminopyrazole Reactivity Overview
Fichez, J. et al.
T3P Coupling Reagent Guide
Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
Technical Support Center: Stability & Handling of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
CAS: 936940-43-1 | Formula: C₇H₁₃N₃ | MW: 139.20 g/mol [1][2] Part 1: The Triage (Quick Status Check) Welcome to the Technical Support Center. If you are currently working with this compound and experiencing issues, use...
Welcome to the Technical Support Center. If you are currently working with this compound and experiencing issues, use the table below to identify your immediate problem before proceeding to the detailed stability protocols.
Observation
Likely Cause
Immediate Action
Solution turned yellow/brown
Oxidation (Air Sensitivity). The free base amine has oxidized, likely forming azo-dimers or radical intermediates.[1][2]
Stop. If quantitative accuracy is required, discard. For qualitative work, purge with Argon immediately.[2][3][4]
Precipitation in Acid
Counter-ion Incompatibility. You may have formed a less soluble salt species (e.g., sulfate vs. chloride).[2][3][4][5]
Dilute or Change Acid. Switch to HCl or dilute the sample. Check pH; you may have approached the pKa.[2][3]
Split Peaks (HPLC)
pH Mismatch. The mobile phase pH is near the pKa (~3.0–4.0), causing rapid exchange between species.[2][3][5]
Adjust Mobile Phase. Buffer to pH < 2.5 or > 6.0 to force a single species.[2][3]
Emulsion during Extraction
Amphiphilic Nature. The ethyl/methyl groups provide lipophilicity, but the amine provides polarity.[3][4][6]
Add Brine. Increase ionic strength to force phase separation.[2][3]
Part 2: Acidic Media (The Stability Zone)
Core Principle: Protonation as a Shield
In acidic media (pH < 2.0), 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine exists predominantly as its protonated salt (ammonium cation).[1][3] This state is highly stable .[2][3]
Mechanism: The exocyclic amine (5-NH₂) is the most basic site.[2][5] Protonation forms the cation (
).[2][3][5] This removes the lone pair of electrons from the nitrogen, rendering it nucleophilically inert and significantly more resistant to oxidative degradation.[4][6]
Storage Recommendation: If storing in solution for >24 hours, use an acidic buffer (e.g., 0.1 M HCl or dilute acetic acid).[2][3][4][5][6]
Troubleshooting Acidic Workflows
Q: I see a white solid precipitating from my acidic HPLC mobile phase (0.1% TFA). Why?A: While the trifluoroacetate salt is generally soluble, high concentrations (>10 mg/mL) in cold organic/water mixtures can precipitate.[3][5]
Fix: Sonicate at 30°C. If the issue persists, switch the acid modifier to Formic Acid (0.1%), which often yields more soluble salts for aminopyrazoles.[3][4][5]
Q: Can I heat this compound in strong acid (e.g., 6M HCl, 100°C)?A:Proceed with Caution. While the pyrazole ring is robust, extreme conditions can lead to dealkylation (loss of the N-methyl or 4-ethyl group) over extended periods.[3][4]
Limit: Keep acid hydrolysis steps below 80°C and under 4 hours unless necessary.
Part 3: Basic Media (The Reactivity Zone)
Core Principle: The Nucleophilic Free Base
In basic media (pH > 7.0), the compound exists as the neutral free amine.[5] This species is reactive and sensitive .[2][3]
Mechanism: The free amine lone pair is available for donation.[2][3] This makes the molecule a nucleophile (capable of reacting with electrophiles like aldehydes/ketones) and susceptible to Single Electron Transfer (SET) oxidation by air, leading to colored azo-dimers (Red/Brown).[2][3][5]
Critical Warning: Do not store the free base in solution under aerobic conditions for extended periods.[2][3]
Troubleshooting Basic Workflows
Q: My clear solution turned pink/brown after sitting on the bench in NaOH. Is it degraded?A:Yes. This is the hallmark of oxidative coupling.[2][3] Aminopyrazoles are prone to forming azo-linkages (
Prevention:[1][2][3][7] All basic manipulations (extractions, coupling reactions) should be performed under an inert atmosphere (Nitrogen/Argon).[2][3][4][5] Use degassed solvents.[2][3]
Q: I am trying to extract the compound with Ethyl Acetate/NaHCO₃, but yields are low.A: The molecule is relatively small and polar.[3][4][6]
Protocol:
Saturate the aqueous phase with NaCl (Brine).[3][5]
Use DCM (Dichloromethane) instead of Ethyl Acetate if possible (higher solubility for pyrazoles).[2][3][5]
Perform 3x extractions, not just one.
Part 4: Visualizing the Stability Logic
The following diagram illustrates the chemical fate of the molecule depending on the pH environment.
Caption: Figure 1. Stability profile of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine. The protonated form (Green) shields the nitrogen lone pair, preventing oxidation.[3][5] The free base (Red) is susceptible to oxidative dimerization.[2][5]
Part 5: Analytical Method (HPLC) Recommendation
To confirm stability or detect degradation, use the following validated conditions.
Parameter
Condition
Rationale
Column
C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm
Note: If you observe a new peak at a significantly higher retention time (more lipophilic) than your main peak, this is likely the azo-dimer degradation product formed in basic/aerobic conditions.[2][3]
References
Jiang, B., et al. (2015).[2][3][4][5][6][8] Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
Khazhieva, I. S., et al. (2021).[2][3][4][5][6] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.[1][2] Molecules (MDPI).[2][3][5] Retrieved from [Link][2][3][5]
Diagnostic Workflow: Isolating the Root Cause of Cyclization Failure
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who hit synthetic roadblocks when working with pyrazole amine pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who hit synthetic roadblocks when working with pyrazole amine precursors.
Aminopyrazoles are critical scaffolds in modern drug discovery, serving as bioisosteres for arenes and precursors for fused heterocycles like pyrazolo[3,4-d]pyrimidines[1]. However, their cyclization is notoriously prone to failure due to competing nucleophilic centers, tautomerization, and catalyst poisoning[2].
This guide bypasses generic advice to focus on the mechanistic causality behind these failures. Below, you will find diagnostic workflows, quantitative data, and self-validating protocols to rescue your syntheses.
Before altering your reaction conditions, use the logical workflow below to identify the specific mechanistic bottleneck preventing successful annulation.
Caption: Workflow for diagnosing and resolving pyrazole amine cyclization failures.
FAQ 1: The Regioselectivity Dilemma
Q: Why am I getting an intractable mixture of 3-amino and 5-aminopyrazole isomers instead of a single regiocycle?
The Causality:
When condensing substituted hydrazines with 1,3-dielectrophiles (like alkoxyacrylonitriles), the initial nucleophilic attack forms a Michael adduct. Under basic conditions at low temperatures, the subsequent cyclization is extremely fast, trapping the kinetic product (3-aminopyrazole). However, under neutral conditions at elevated temperatures, the Michael adducts equilibrate. The cyclization then proceeds via the less sterically hindered terminal nitrogen, yielding the thermodynamically stable 5-aminopyrazole [3].
If you are getting a mixture, your reaction conditions are likely trapped in a transition state between kinetic and thermodynamic control[4].
Quantitative Data Summary:3 highlights how temperature, base, and steric bulk dictate the regiomeric ratio[3]:
Reaction Conditions
Control Type
Hydrazine Substituent
Major Isomer
Regiomeric Ratio (3-NH₂ : 5-NH₂)
NaOEt (2 eq), 0 °C, 2-3 h
Kinetic
Alkyl / Aryl
3-aminopyrazole
> 97:3
Neutral, 70 °C, 14 h
Thermodynamic
Alkyl / Aryl
5-aminopyrazole
< 5:95
NaOEt (2 eq), 0 °C, 2-3 h
Kinetic
Bulky (e.g., t-Butyl)
5-aminopyrazole
~ 50:50 (Steric override)
Neutral, 70 °C, 14 h
Thermodynamic
Electron-poor (Ph)
5-aminopyrazole
< 5:95
Self-Validating Protocol: Kinetic Synthesis of 3-Aminopyrazoles
This protocol utilizes a self-validating checkpoint to ensure the kinetic intermediate is trapped before equilibration[4].
Initiation: Dissolve the substituted hydrazine (1.0 equiv) and alkoxyacrylonitrile (1.05 equiv) in anhydrous ethanol. Cool strictly to 0 °C under an inert N₂ atmosphere.
Base Addition: Dropwise add NaOEt (2.0 equiv) over 45–60 minutes. Causality: Slow addition prevents exothermic spikes that would provide the activation energy required for thermodynamic equilibration.
Validation Checkpoint: After 2 hours at 0 °C, pull a 10 µL aliquot, quench in cold NH₄Cl, and analyze via LC-MS. You should observe a single peak corresponding to the cyclized mass. If the uncyclized Michael adduct persists, do not heat the reaction . Instead, add 0.1 equiv of additional NaOEt and stir for 1 more hour at 0 °C.
Isolation: Quench the bulk reaction with cold saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
FAQ 2: Heteroannulation Stalls
Q: How do I force the cyclization of 5-aminopyrazoles to form pyrazolo[3,4-d]pyrimidines without isolating highly unstable imine intermediates?
The Causality:
Traditional step-wise syntheses of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles and formamides often stall at the 4-(iminomethyl) intermediate. The exocyclic amine lacks the nucleophilic driving force to complete the secondary heterocyclization. A one-flask method utilizing phosphorus tribromide (PBr₃) and hexamethyldisilazane (HMDS) overcomes this[5]. PBr₃ acts as a powerful coupling agent to form a highly reactive Vilsmeier intermediate, while HMDS acts as an ammonia equivalent that drives the sequential intermolecular heterocyclization to completion[5].
Vilsmeier Amidination: In a flame-dried flask, dissolve the 5-aminopyrazole (1.0 equiv) in anhydrous DMF (5.0 equiv). DMF acts as both the solvent and the reactant.
Activation: Slowly add PBr₃ (1.2 equiv) at 0 °C. Stir for 30 minutes, then warm to room temperature for 2 hours.
Validation Checkpoint: Analyze an aliquot via LC-MS. The mass should shift by +55 Da (M⁺ + 55), confirming the complete conversion of the starting material to the formamidine intermediate. Proceed only when starting material is <5%.
Heterocyclization: Add HMDS (3.0 equiv) directly to the flask. Heat to 100 °C for 4–6 hours. Causality: HMDS provides the necessary nitrogen source and thermal stability to force the final ring closure.
Workup: Cool to room temperature, pour into ice water, and filter the resulting pyrazolo[3,4-d]pyrimidine precipitate[5].
FAQ 3: Transition-Metal Catalysis Failures
Q: My palladium-catalyzed intramolecular arylation of a brominated pyrazole amine is failing completely. What is the mechanistic cause?
The Causality:
The free exocyclic amine of a pyrazole is a strong Lewis base. During cross-coupling or intramolecular arylation attempts, the lone pair on the exocyclic nitrogen coordinates tightly to the Pd(0) or Pd(II) species. This forms a stable, unreactive off-cycle complex, effectively poisoning the catalyst and halting the oxidative addition/reductive elimination cycle[2].
The Solution:
You must sterically and electronically deactivate the nitrogen. According to2, protecting the free amine as a bis-acetamide is mandatory[2]. A mono-acetamide may still allow secondary coordination, but bis-acetylation completely blocks the nitrogen lone pair, allowing the palladium catalyst to interact exclusively with the aryl bromide.
FAQ 4: Regio-Orientation in 1,3-Bielectrophile Condensations
Q: Why does my cyclization of 3(5)-aminopyrazoles with 1,3-dicarbonyls yield the wrong pyrazolo[1,5-a]pyrimidine regioisomer?
The Causality:
This is a classic issue of competing nucleophiles. The exocyclic -NH₂ and the endocyclic -NH of the pyrazole ring have comparable nucleophilicities[6]. The initial nucleophilic attack usually occurs via the exocyclic NH₂ on the most electrophilic carbonyl of the 1,3-bielectrophile. If your 1,3-dicarbonyl is unsymmetrical, the orientation of the final fused ring depends strictly on which carbonyl is attacked first[6].
To flip the regioselectivity, you must alter the protonation state of the reactants. Changing the solvent from neutral ethanol to glacial acetic acid alters the electrophilicity of the carbonyls and the relative nucleophilicity of the pyrazole nitrogens, often reversing the site of initial attack and yielding the alternate regioisomer.
Caption: Mechanistic divergence of aminopyrazole synthesis under kinetic vs. thermodynamic control.
References
1.[5] One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study, PMC (NIH). 5
2.[3] A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles, BenchChem. 3
3.[4] Selective Synthesis of 3- or 5-Substituted Aminopyrazoles, Thieme-Connect. 4
4.[6] Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines, Journal of Applied Pharmaceutical Science. 6
5.[2] Pyrazoles in Drug Discovery, PharmaBlock. 2
6.[1] Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors, PMC (NIH).1
Technical Support Center: Troubleshooting Aminopyrazole Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Aminopyrazole Technical Support Center. The synthesis of substituted aminopyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Aminopyrazole Technical Support Center. The synthesis of substituted aminopyrazoles—a privileged scaffold in medicinal chemistry—is notoriously plagued by regioselectivity issues, thermal degradation, and unreacted intermediates. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you minimize side products and isolate regiopure compounds.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q: Why do I consistently isolate a mixture of 3-amino and 5-aminopyrazole regioisomers when using substituted hydrazines?A: The root cause is the non-equivalent nucleophilicity of the two nitrogen atoms in monosubstituted hydrazines (e.g., alkyl- or arylhydrazines) when reacting with 1,3-dielectrophiles (like
-alkoxyacrylonitriles). The internal (substituted) nitrogen is electronically more nucleophilic but sterically hindered, while the terminal nitrogen is less nucleophilic but sterically accessible. Without strict environmental control, these competing pathways operate simultaneously, yielding a crude mixture of both regioisomers [1].
Q: How do reaction exotherms contribute to side product formation?A: The initial condensation between hydrazine hydrate and a nitrile precursor is highly exothermic. If the heat of reaction is not dissipated, the localized temperature spikes push the reaction from kinetic control into thermodynamic equilibration. Furthermore, uncontrolled exotherms accelerate side reactions, such as the formation of bis-pyrazoles, hydrolysis of the nitrile to an amide, and general thermal degradation of the product [3].
Part 2: Troubleshooting Guide 1 – Mastering Regioselectivity
The Issue: You are targeting a specific regioisomer (e.g., 3-aminopyrazole), but your LC-MS/NMR data reveals a high percentage of the 5-aminopyrazole side product.
The Causality & Solution:
Regioselectivity is dictated by the delicate balance of Kinetic vs. Thermodynamic control .
Kinetic Control (Favors 3-Aminopyrazole): By utilizing strong bases (e.g., NaOEt) at low temperatures (0 °C), the more nucleophilic substituted nitrogen rapidly attacks the electrophilic carbon. The base immediately deprotonates the intermediate, rendering the Michael addition irreversible and trapping the kinetic product [1].
Thermodynamic Control (Favors 5-Aminopyrazole): Under neutral conditions and elevated heat (70 °C), the initial Michael adducts exist in reversible equilibrium. The system naturally funnels toward the thermodynamically more stable intermediate formed by the terminal nitrogen, yielding the 5-aminopyrazole [1].
Quantitative Data: Influence of Conditions on Regiomeric Ratios
The following table summarizes the regiomeric ratios obtained during the condensation of various hydrazines with alkoxyacrylonitriles, demonstrating the shift from thermodynamic to kinetic control [1].
Hydrazine Derivative
Reaction Conditions
Temperature
Major Product
Ratio (3-Amino : 5-Amino)
Phenylhydrazine
Neutral (Thermodynamic)
70 °C
5-Aminopyrazole
< 1 : 99
Phenylhydrazine
Basic (Kinetic, NaOEt)
0 °C
Mixed
50 : 50
p-Methoxyphenylhydrazine
Basic (Kinetic, NaOEt)
0 °C
3-Aminopyrazole
78 : 22
Alkylhydrazines
Basic (Kinetic, NaOEt)
0 °C
3-Aminopyrazole
Up to 99 : 1
Mechanistic Pathway Visualization
Mechanistic divergence of aminopyrazole synthesis under kinetic versus thermodynamic control.
Self-Validating Protocol: Kinetically Controlled Synthesis of 3-Aminopyrazoles
This protocol includes built-in validation checks to ensure the system remains under kinetic control.
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with an internal thermocouple, an addition funnel, and a nitrogen inlet.
Base Generation: Dissolve sodium metal (2.0 equivalents) in anhydrous ethanol to generate a fresh sodium ethoxide solution. Cool the reactor to exactly 0 °C using an ice-brine bath.
Hydrazine Addition: Add the substituted hydrazine (1.0 equivalent) to the cooled basic solution. Stir for 15 minutes.
Controlled Electrophile Addition: Load the
-alkoxyacrylonitrile (1.0 equivalent) into the addition funnel. Add dropwise over 45–60 minutes.
Validation Check 1: Monitor the internal thermocouple. The addition rate must be throttled so that the internal temperature never exceeds 5 °C . A spike above this threshold will irreversibly introduce the 5-aminopyrazole side product.
Cyclization Monitoring: Stir at 0 °C for 2–3 hours.
Validation Check 2: Pull an aliquot for TLC (Hexanes/EtOAc). The presence of a highly UV-active intermediate spot with a persistent yellow hue in the flask indicates uncyclized hydrazone. Do not quench until this spot disappears and the solution transitions to a pale/colorless state.
Workup: Quench cold with saturated aqueous
to neutralize the base and halt equilibration, then extract with ethyl acetate.
Part 3: Troubleshooting Guide 2 – Bypassing Regioselectivity via Isoxazole Ring-Opening
The Issue: Even under strict kinetic control, bulky alkylhydrazines or highly electron-deficient arylhydrazines fail to yield pure 3-aminopyrazole due to severe steric clashes or electronic deactivation.
The Causality & Solution:
When direct condensation fails, you must change the mechanistic topology. Isoxazoles can serve as "masked" ketonitriles. By subjecting an isoxazole to base-induced ring opening, you generate a transient, highly reactive ketonitrile intermediate in situ. Subsequent hydrazinolysis forces a highly specific regiochemical outcome, bypassing the traditional 1,3-dielectrophile ambiguity and yielding regiopure aminopyrazoles with minimal side products[2].
Mechanistic Pathway Visualization
Regioselective synthesis of aminopyrazoles via isoxazole ring-opening and hydrazinolysis.
Based on the optimized NMR-tracked methodologies by Kallman et al. [2].
Ring Opening: Suspend the starting isoxazole (1.0 eq) in ethanol. Add aqueous KOH (2.0 eq) and stir at room temperature for 1 hour.
Validation Check 1: The solution will typically undergo a distinct color change (often turning deep orange or red) as the isoxazole ring opens to form the conjugated ketonitrile enolate. Complete consumption of the isoxazole should be verified by TLC before proceeding.
Neutralization: Cool the mixture to 0 °C and carefully add glacial acetic acid (2.5 eq) to neutralize the KOH and protonate the intermediate.
Hydrazinolysis: Add the substituted hydrazine (1.2 eq) dropwise. Warm the reaction to room temperature and stir for 2 hours.
Validation Check 2: The reaction is complete when the deep color of the intermediate fades, precipitating the aminopyrazole.
Isolation: Concentrate the ethanol under reduced pressure, dilute with water, and filter the resulting high-purity solid.
References
Fandrick, D. R., et al. "A Michael Equilibration Model To Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 2015, 17(12), 2964-2967. URL:[Link]
Kallman, N. J., et al. "Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis." Synthesis, 2016, 48(20), 3537-3543. URL:[Link]
Troubleshooting
Technical Support Center: Optimization of Reaction Temperature for Pyrazole Amine Substitution
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole chemistry. Our focus today is on one of the most critical parameters in your experimental workflow: the optimization of reaction temperature for pyrazole amine substitution. This process, typically a Nucleophilic Aromatic Substitution (SNAr), is fundamental for functionalizing the pyrazole core, but it is highly sensitive to thermal conditions.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind temperature choices, offering structured troubleshooting guides and actionable experimental plans to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a pyrazole SNAr reaction with an amine?
A1: Temperature is the primary lever to control the reaction rate by providing the necessary activation energy. In the context of an SNAr reaction, the process involves two key steps:
Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom on the pyrazole ring that bears a leaving group (e.g., a halogen). This forms a high-energy, charged intermediate known as a Meisenheimer complex.
Leaving Group Expulsion: The aromaticity of the pyrazole ring is restored by the expulsion of the leaving group.
Temperature directly influences the kinetics of both steps. Insufficient temperature results in a sluggish or stalled reaction because molecules lack the energy to overcome the activation barrier to form the Meisenheimer complex. Conversely, excessive temperature can lead to the decomposition of reactants, intermediates, or the final product, and can promote undesired side reactions.[1] A recent computational study on the SNAr mechanism highlights the delicate energy landscape that temperature helps to navigate.[2]
Q2: Why is my standard temperature of 80-100°C not working for my specific pyrazole amine substitution?
A2: While 80-100°C is a common starting point for many heterocyclic substitutions, the optimal temperature for a pyrazole SNAr is highly substrate-specific.[3][4][5] The pyrazole ring has a moderate π-excess character, which can make it less reactive towards nucleophilic attack compared to other aromatic systems.[6][7] Several factors dictate the required thermal energy:
Electronic Effects: The presence of electron-withdrawing groups (EWGs) like nitro (-NO₂) or formyl (-CHO) on the pyrazole ring activates it for SNAr, allowing for lower reaction temperatures. Conversely, electron-donating groups (EDGs) deactivate the ring, necessitating higher temperatures.[7]
Steric Hindrance: Bulky substituents on the pyrazole ring (especially near the reaction site) or on the amine nucleophile can sterically impede the initial attack, requiring more thermal energy to facilitate the reaction.[8][9]
Nucleophilicity of the Amine: Highly nucleophilic aliphatic amines (e.g., piperidine, butylamine) can often react at lower temperatures than less nucleophilic aromatic amines (e.g., aniline).[10]
Leaving Group Ability: The reaction is often easier with better leaving groups (e.g., -F, -Cl), which may lower the required temperature.
Q3: Can changing the temperature alter the final product of the reaction?
A3: Yes, in some cases, temperature can be a powerful tool for controlling selectivity, leading to different products from the same set of starting materials. This concept, known as temperature-controlled divergent synthesis, arises when two or more reaction pathways with different activation energies are accessible. For instance, at a lower temperature, the reaction may favor the kinetically controlled product (the one that forms fastest). At a higher temperature, the system may have enough energy to form the more stable, thermodynamically controlled product, potentially even reversing the formation of the kinetic product. A study by Wu et al. (2024) demonstrated this principle, where simply tuning the reaction temperature allowed for the selective synthesis of either pyrazoles or 1-tosyl-1H-pyrazoles.[11]
Troubleshooting Guide: Low Yield & Side Product Formation
Encountering poor yields or a complex mixture of products is a common challenge. Temperature is a primary suspect. Use the following guide and the workflow diagram to systematically diagnose the issue.
Issue 1: Low or No Product Yield
Your reaction shows minimal conversion of starting material to the desired product after a standard reaction time.
Potential Cause & Troubleshooting Steps:
Insufficient Activation Energy (Temperature Too Low):
Diagnosis: The reaction is clean, with mostly unreacted starting materials visible by TLC or LC-MS.
Solution: Increase the reaction temperature incrementally. A stepwise increase of 10-20°C is a prudent approach. Monitor the reaction at each new temperature. For example, if a reaction at 80°C shows no progress, increase to 100°C, then 120°C, while checking for product formation and potential decomposition.
Thermal Decomposition (Temperature Too High):
Diagnosis: TLC or LC-MS analysis shows the disappearance of starting materials but little to no desired product, often accompanied by the formation of baseline material, charring, or multiple unidentifiable spots.
Solution: Decrease the reaction temperature. If you started at 100°C, run the reaction at 80°C or even 60°C for a longer period. One study noted that increasing temperature to 60°C improved yield, but further increases were detrimental.[1] It is critical to find the "sweet spot."
Sub-Optimal Reagent State or Reaction Conditions:
Solution: Before aggressively altering the temperature, confirm other variables. Is your solvent anhydrous? Is the amine base strong enough to deprotonate the nucleophile if necessary? Are your reagents pure? Hydrazine precursors, for instance, can be sensitive to air and light, and their decomposition can inhibit the reaction.[5]
Issue 2: Significant Side Product Formation
The desired product is formed, but it is contaminated with one or more significant byproducts, complicating purification and reducing the isolated yield.
Potential Cause & Troubleshooting Steps:
Kinetically Favorable Side Reactions (Temperature Too High):
Diagnosis: An undesired isomer or byproduct is forming at a rate comparable to or faster than the desired product.
Solution: Lowering the reaction temperature can increase selectivity for the desired pathway, which may have a lower activation energy. This will slow the reaction down, so an increase in reaction time will be necessary.
Competing Reaction Sites (N- vs. C-Substitution):
Diagnosis: For N-unsubstituted pyrazoles, the amine can react at the ring nitrogen in addition to the carbon atom bearing the leaving group.
Solution: This is a problem of regioselectivity often influenced by the base and solvent system, but temperature can play a role. Sometimes, a lower temperature may favor one pathway over the other. Alternatively, protecting the pyrazole nitrogen before the substitution reaction is a robust chemical solution.[12][13]
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for optimizing reaction temperature when faced with poor outcomes.
Caption: A logical workflow for troubleshooting pyrazole amine substitution reactions.
Data & Protocols
Table 1: Recommended Starting Temperatures for Temperature Scouting
This table provides empirically derived starting points for your temperature optimization experiments based on the electronic nature of your substrates. These are not absolute values but are intended to narrow your initial screening range.
Pyrazole Substituent(s)
Amine Nucleophile
Recommended Start (°C)
Potential Range (°C)
Rationale / Comments
Strong EWG (e.g., -NO₂, 4-formyl)
Aliphatic (e.g., Propylamine)
60°C
40 - 80°C
Ring is highly activated; reaction may proceed under mild conditions.
Strong EWG (e.g., -NO₂, 4-formyl)
Aromatic (e.g., Aniline)
80°C
60 - 110°C
Aromatic amines are weaker nucleophiles, requiring more energy.
This combination can be challenging and may require higher temperatures or catalysis.[7]
EDG (e.g., -Me, -OMe)
Aliphatic (e.g., Propylamine)
120°C
100 - 160°C
Ring is deactivated; significant thermal energy is likely required. Consider microwave synthesis.[7]
EDG (e.g., -Me, -OMe)
Aromatic (e.g., Aniline)
140°C
120 - 180°C
A very challenging substitution. High temperatures may cause decomposition before reaction. Catalyst is likely necessary.
Experimental Protocol: Parallel Temperature Screening
This protocol describes a method for efficiently screening multiple temperatures simultaneously using sealed vials to prevent solvent loss.
Objective: To identify the optimal reaction temperature for the substitution of a halopyrazole with a primary amine.
Materials:
1-Phenyl-4-chloropyrazole (Substrate)
Butylamine (Nucleophile)
Potassium Carbonate (K₂CO₃, Base)
Dimethylformamide (DMF, Solvent)
Small (2 mL) reaction vials with screw caps and septa
Heating block or oil baths capable of maintaining multiple set temperatures
Standard laboratory glassware and analytical equipment (TLC, LC-MS)
Procedure:
Stock Solution Preparation: To ensure consistency, prepare a stock solution of the pyrazole substrate and the base in DMF. For example, dissolve 1 mmol of 1-phenyl-4-chloropyrazole and 2 mmol of K₂CO₃ in 10 mL of DMF.
Reaction Setup:
Label four reaction vials: 80°C, 100°C, 120°C, and 140°C.
To each vial, add 1 mL of the stock solution prepared in Step 1.
Add 1.2 equivalents of butylamine to each vial.
Securely cap each vial.
Heating:
Place each vial in a pre-heated heating block or oil bath set to its corresponding labeled temperature.
Allow the reactions to stir for a set period (e.g., 4 hours).
Monitoring & Quenching:
After 4 hours, carefully remove the vials from the heat and allow them to cool to room temperature.
Take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the relative conversion and purity.
Analysis:
Compare the results from the four temperatures.
Identify the temperature that provides the best balance of high conversion of the starting material and minimal formation of byproducts.
If necessary, a second screening experiment can be performed using a narrower temperature range around the initial optimum. For example, if 100°C gave the best result, a subsequent screen at 90°C, 100°C, and 110°C could fine-tune the conditions.
Work-up (for the optimal reaction):
Pour the reaction mixture into water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product via column chromatography.
By following this structured approach, you can efficiently and logically determine the optimal reaction temperature, saving valuable time and resources in your research and development efforts.
References
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. Available at: [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. National Center for Biotechnology Information. Available at: [Link]
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
Direct Preparation of N‑Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
Pyrazoles Syntheses, reactions and uses. YouTube. Available at: [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Available at: [Link]
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Center for Biotechnology Information. Available at: [Link]
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. Available at: [Link]
Full article: Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. Taylor & Francis Online. Available at: [Link]
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Royal Society of Chemistry. Available at: [Link]
(PDF) A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). ResearchGate. Available at: [Link]
Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. ACS Publications. Available at: [Link]
Storage conditions to prevent degradation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
Technical Support Center: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine A Guide to Ensuring Compound Stability and Experimental Integrity Welcome to the technical support guide for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine
A Guide to Ensuring Compound Stability and Experimental Integrity
Welcome to the technical support guide for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this compound. Maintaining the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple instructions to explain the underlying chemical principles, helping you to proactively prevent degradation and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine?
For optimal long-term stability, the solid compound should be stored at 2-8°C (refrigerated) .[1] The container, preferably an amber glass vial with a PTFE-lined cap, must be tightly sealed and stored in a dry environment.[2][3] To provide the highest level of protection, especially for a reference standard or a critical long-term sample, storing under an inert atmosphere (argon or nitrogen) is strongly recommended.[4][5]
Q2: My compound has developed a slight brownish tint. What does this indicate and is it still usable?
A brown or yellow discoloration is a common visual indicator of degradation, most frequently due to oxidation.[4][5] The pyrazole ring and, more specifically, the exocyclic amine group are susceptible to oxidation from atmospheric oxygen.[2] This process can be accelerated by exposure to light and elevated temperatures.
Whether the compound is still usable depends on the tolerance of your specific application to impurities. A color change signifies that the compound is no longer pure. It is highly recommended to assess the purity of the material using an analytical technique like HPLC or TLC before use.[6] For sensitive quantitative assays, using a discolored compound is not advised as the presence of degradants can lead to inaccurate results.[4]
Q3: Why is protection from moisture so critical for this compound?
The 5-amino group on the pyrazole ring makes the molecule hygroscopic, meaning it can readily absorb moisture from the air.[3] While not causing immediate bond cleavage, the presence of absorbed water can facilitate several degradation pathways over time. Furthermore, for N-unsubstituted pyrazoles, water can enable the interconversion of tautomers, which could potentially affect biological activity or reactivity.[4] Therefore, storing the compound in a desiccated environment is a critical step to ensure its long-term integrity.[2]
Q4: Can I store 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine in solution?
Storing this compound in solution for extended periods is generally discouraged due to the increased risk of solvent-mediated degradation.[2] If you must prepare stock solutions for short-term use, follow these guidelines:
Use a dry, aprotic solvent.
Divide the solution into small, single-use aliquots to minimize freeze-thaw cycles.
Store the aliquots at -20°C or -80°C under an inert atmosphere.
Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
Q5: What analytical methods are best for detecting and quantifying degradation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique.[6] This method is designed to separate the intact parent compound from any potential degradation products, allowing for precise quantification of purity. Thin-Layer Chromatography (TLC) can serve as a rapid, qualitative check. The appearance of new spots or tailing of the main spot on a TLC plate suggests the presence of impurities.[4][5]
Troubleshooting Guide: Common Storage Issues
This section provides a systematic approach to identifying and resolving common problems encountered during the storage and handling of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Change in Physical Appearance (e.g., color changes to yellow/brown, clumping)
Oxidation from air exposure; Hydration from moisture absorption.[3][4]
1. Immediately move the compound to a desiccator under an inert atmosphere (e.g., argon). 2. Confirm degradation via TLC or HPLC analysis. 3. If purity is compromised, consider re-purification or acquiring a new lot.
Appearance of New Peaks in HPLC/TLC Analysis
Chemical degradation (oxidation, photodegradation, hydrolysis).[4][6]
1. Review storage protocols: check container seal, light exposure, temperature, and atmosphere.[2] 2. Perform forced degradation studies to identify potential degradants and their formation pathways.[6] 3. Ensure analytical methods are robust (e.g., use a base-deactivated HPLC column to prevent peak tailing from the amine group).[6]
Inconsistent Results in Biological Assays
Presence of degradation products with off-target activity; Lower concentration of the active compound than expected.[4]
1. Re-qualify the compound's purity and concentration using a validated analytical method (e.g., HPLC, qNMR). 2. Prepare fresh solutions from a solid sample with confirmed purity for all subsequent experiments. 3. Review assay buffer pH and composition to ensure compound stability during the experiment.
Decreased Purity Over Time (Confirmed by Assay)
Sub-optimal storage conditions leading to slow decomposition.[4]
1. Re-evaluate and tighten all storage parameters. 2. Transition to a lower storage temperature (e.g., from 2-8°C to -20°C for long-term storage).[4] 3. Aliquot the material into smaller quantities to minimize handling of the bulk stock.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected degradation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile and to help identify potential degradation products.
1. Preparation of Stock Solution:
Accurately weigh and dissolve 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of approximately 1 mg/mL.
2. Stress Conditions: (Perform each in a separate, appropriately labeled vial)
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[6]
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.[6]
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.[6]
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours, then prepare a solution.[6]
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]
3. Sample Analysis:
After the specified exposure time, cool the samples to room temperature.
If necessary, neutralize the acidic and basic samples.
Dilute all samples, including an unstressed control sample, to a final concentration of approximately 100 µg/mL with the mobile phase.
Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method can be used as a starting point for the separation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine from its potential degradation products.
Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm). Using a base-deactivated column is crucial to prevent peak tailing caused by the interaction of the basic amine group with acidic silanols on the column packing.[6]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: Hold at 95% B
18-20 min: 95% to 5% B
20-25 min: Hold at 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Autosampler Temperature: 4°C (to prevent degradation of samples awaiting injection).[6]
Detection: UV at 254 nm (or an appropriate wavelength determined by a UV scan of the parent compound).
Injection Volume: 10 µL
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 100 µg/mL) in the mobile phase.[6]
References
Benchchem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
ECHEMI. (n.d.).
Benchchem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
Benchchem. (2025). Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage. Benchchem.
Fisher Scientific. (2025).
Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
Resolving solubility issues of pyrazole amines in aqueous buffers
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the frustrating bottleneck of compound precipitation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the frustrating bottleneck of compound precipitation.
Pyrazole amines present a unique physicochemical challenge in aqueous environments. The planar pyrazole ring drives strong intermolecular
stacking, resulting in high crystal lattice energy, while the lipophilic backbone resists aqueous solvation 1. However, the presence of the basic amine group provides a strategic lever for formulation. This guide will walk you through the causality of these solubility limits and provide field-proven, self-validating methodologies to keep your compounds in solution without compromising your biological or chemical assays.
Logical Workflow for Solubility Troubleshooting
Caption: Logical troubleshooting workflow for resolving pyrazole amine precipitation in aqueous buffers.
Section 1: Core Troubleshooting Guide (The "Why" and "How")
Strategy 1: pH Modulation and Salt Formation
The Causality: The solubility of ionizable compounds is fundamentally dictated by the Henderson-Hasselbalch equation. Pyrazole amines typically feature a basic aliphatic or aromatic amine. When the buffer pH is lowered below the amine's pKa, the nitrogen atom becomes protonated. This ionization introduces a localized charge, replacing weak dipole-induced dipole interactions with highly favorable ion-dipole interactions with water, effectively breaking the crystal lattice 2.
The Fix: If your assay tolerates it, lower the buffer pH to at least 1-2 units below the amine's pKa. Alternatively, synthesize the hydrochloride or mesylate salt of your compound before dissolution [[3]]().
Strategy 2: Co-Solvency (Solvent Blending)
The Causality: Water is highly polar. Adding a water-miscible organic solvent (like DMSO or PEG-400) disrupts the hydrogen-bonded network of water, lowering the overall dielectric constant of the mixture. This reduces the thermodynamic penalty of introducing the lipophilic pyrazole core into the aqueous phase 1.
The Fix: Dissolve the compound in 100% DMSO first, then perform a "step-down" dilution into the aqueous buffer under vigorous vortexing. Keep final DMSO concentrations
for cell-based assays to avoid solvent toxicity 4.
The Causality: When pH adjustment is physiologically impossible and co-solvents are toxic, supramolecular chemistry is required. 2-Hydroxypropyl-
-cyclodextrin (HP--CD) is a cyclic oligosaccharide shaped like a truncated cone. Its interior cavity is lipophilic (perfect for sequestering the planar pyrazole ring), while its exterior is rich in hydroxyl groups (highly water-soluble) 6. This forms a dynamic, non-covalent inclusion complex that shields the hydrophobic drug from water without altering its covalent structure [[7]](.
The Fix: Formulate the pyrazole amine with 10-20% (w/v) HP-
-CD in buffer. This can increase aqueous solubility by 100- to 1000-fold 7.
Quantitative Comparison of Solubilization Strategies
Strategy
Typical Solubility Fold-Increase
Pros
Cons
Best For
pH Adjustment (Salt Formation)
10x - 100x
Simple, requires no bulky additives
Altered pH may not be bio-compatible
Basic amines (pKa > 7) in robust assays
Co-solvents (e.g., 5% DMSO)
5x - 50x
Easy to prepare from stock solutions
High DMSO is toxic to cells/proteins
In vitro biochemical assays
HP-β-Cyclodextrin (10-20%)
100x - 1000x
Biocompatible, masks taste/toxicity
Bulky, requires stoichiometric optimization
In vivo dosing, sensitive cell assays
Surfactants (0.1% Tween-20)
10x - 50x
Prevents non-specific surface adsorption
Can disrupt cellular lipid membranes
Assays with high protein binding
Section 2: Frequently Asked Questions (FAQs)
Q1: I made a 10 mM stock of my pyrazole amine in 100% DMSO, but when I dilute it to 100 µM in my assay buffer, it immediately crashes out. Why?A: You are experiencing "solvent shock." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic pyrazole amine can disperse. The local environment around the drug molecule suddenly becomes highly aqueous, exceeding its saturation solubility and causing rapid nucleation and precipitation 4. Solution: Use a serial "step-down" dilution method, or pre-warm the assay buffer before adding the compound stock 4.
Q2: How do I know if the pKa of my compound is suitable for pH-driven solubilization?A: Pyrazole derivatives often have acidic or basic properties. For a basic amine, decreasing the pH below its pKa will lead to ionization and improved solubility 4. If your amine has a pKa of 8.5, formulating your buffer at pH 6.5 ensures >99% of the compound is ionized (protonated), drastically increasing solubility. If the pKa is 5.0, you would need a pH of 3.0 to achieve the same effect, which may denature your assay proteins.
Q3: Why choose Cyclodextrins over Surfactants like Tween-80?A: Surfactants form micelles that trap the drug, but they can also strip lipids from cell membranes, causing high background toxicity in cell-based assays. Cyclodextrins form a 1:1 molecular inclusion complex rather than a micelle 8. They are significantly more biocompatible and are even approved for intravenous drug formulations 6.
Caption: Mechanism of dynamic non-covalent inclusion complexation by HP-β-Cyclodextrin.
Objective: Determine the absolute saturation solubility of the pyrazole amine across different HP-
-CD concentrations to optimize formulation ratios 7.
Preparation: Prepare a series of aqueous buffer solutions (pH 7.4) containing increasing concentrations of HP-
-CD (e.g., 0%, 5%, 10%, 15%, 20% w/v).
Saturation: Add an excess amount of the solid pyrazole amine to each vial. Ensure undissolved solid is visibly present at the bottom to guarantee equilibrium conditions 1.
Incubation: Seal the vials tightly and agitate on an orbital shaker at 25°C for 48 hours.
Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet the undissolved solid []().
Self-Validation Step 1 (Visual): Shine a laser pointer through the supernatant. The absence of a scattered beam (Tyndall effect) confirms a true molecular solution rather than a colloidal dispersion. If scattering occurs, pass the supernatant through a 0.22 µm syringe filter 1.
Quantification: Dilute the supernatant and quantify the dissolved compound using a pre-calibrated HPLC-UV method 9.
Self-Validation Step 2 (Analytical): Plot the drug concentration vs. HP-
-CD concentration. A linear increase (A_L-type phase solubility profile) mathematically validates a 1:1 stoichiometric inclusion complex, confirming the supramolecular mechanism is functioning correctly [[8]]().
Protocol B: Preparation of Solid Inclusion Complexes (Kneading Method)
Objective: Create a highly soluble solid powder of the pyrazole amine for downstream in vivo dosing or long-term storage without the need for liquid co-solvents .
Calculation: Determine the molar ratio for a 1:1 complex of the pyrazole amine and HP-
-CD.
Wetting: Weigh the cyclodextrin, place it in a mortar, and add a minimal amount of a 1:1 water/ethanol mixture to form a homogeneous paste .
Incorporation: Gradually add the pyrazole amine powder to the paste.
Mechanical Activation: Knead continuously for 45-60 minutes, adding solvent dropwise if the paste dries out. This mechanical energy forces the hydrophobic pyrazole into the cyclodextrin cavity 8.
Drying: Dry the resulting mass in a vacuum oven at 40°C for 48 hours to remove all residual solvent 8.
Self-Validation Step (Functional): Take a 10 mg aliquot of the dried complex and drop it into 1 mL of aqueous buffer. It should dissolve instantaneously and completely into a clear solution, whereas 10 mg of the raw pyrazole amine would immediately precipitate and float or sink.
References
Improving solubility of pyrazole derivatives for reaction | Benchchem | 1
Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media | Benchchem | Link
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives | PMC (NIH) | 9
Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers | Benchchem | 4
2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors | PubMed (NIH) | 7
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin | ResearchGate | 8
N-methylchroman-6-amine solubility issues in aqueous buffers | Benchchem | 3
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug | PMC (NIH) | 2
Cyclodextrin Solutions for API Solubility Boost | BOC Sciences |
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? | YouTube | 6
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document will explore the expected fragmentation pathways under common ionization techniques, compare them with structurally similar compounds, and provide detailed experimental protocols for verification.
Introduction
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] Understanding the mass spectrometric behavior of novel pyrazole derivatives is paramount for their structural elucidation and metabolic profiling. 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine, with a molecular formula of C7H13N3 and a molecular weight of 139.20, is a substituted aminopyrazole whose fragmentation is anticipated to be influenced by its unique arrangement of alkyl and amine functionalities.[4]
The stability of the pyrazole ring and the nature of its substituents heavily dictate the fragmentation pathways observed in mass spectrometry.[5][6] Generally, pyrazole fragmentation can involve the loss of molecular nitrogen (N2) or hydrogen cyanide (HCN).[7] However, N-substitution, as present in our target molecule, tends to suppress the initial cleavage of the N-N bond.[6]
Predicted Fragmentation Pathways
The fragmentation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine is expected to be initiated by the ionization of one of the nitrogen atoms, most likely the more basic exocyclic amine or the N1 nitrogen of the pyrazole ring. The subsequent fragmentation will be a result of the charge distribution and the relative bond strengths within the molecular ion.
A proposed fragmentation scheme is illustrated below:
Technical Guide: FTIR Characterization of the 5-Amino Group in Pyrazoles
Executive Summary & Strategic Context In the landscape of kinase inhibitor design, the aminopyrazole scaffold is ubiquitous (e.g., CDKs, p38 MAPK inhibitors). However, a recurring analytical challenge in this domain is t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the landscape of kinase inhibitor design, the aminopyrazole scaffold is ubiquitous (e.g., CDKs, p38 MAPK inhibitors). However, a recurring analytical challenge in this domain is the regioisomeric ambiguity between the 5-amino and 3-amino positions, and the tautomeric equilibrium in N-unsubstituted precursors.
While NMR (
H, C, N) is the gold standard for structural elucidation, it has limitations: it requires dissolution (breaking critical solid-state hydrogen bonding networks) and is slow for high-throughput process control.
Fourier Transform Infrared (FTIR) Spectroscopy offers a rapid, solid-state "fingerprint" that distinguishes these isomers based on the specific vibrational environment of the amino group. This guide objectively compares the spectral performance of FTIR against alternatives and details the specific characteristic peaks required to validate the 5-amino-pyrazole moiety.
The Spectral Fingerprint: 5-Amino vs. Alternatives[1]
The 5-amino group (
at position 5) exists in a distinct electronic environment compared to the 3-amino isomer or the imino tautomer. The proximity of the 5-amino group to the N1-substituent (in fixed isomers) or the ring NH (in tautomers) creates a unique vibrational signature.
Characteristic Peak Assignments (The Data)[2]
The following table summarizes the critical vibrational modes identifying the 5-amino group. Note that these values are for solid-state (KBr/ATR) measurements where Hydrogen bonding is significant.
Vibrational Mode
Frequency ()
Intensity
Diagnostic Feature for 5-Amino
(Asymmetric Stretch)
3450 – 3350
Medium-Strong
Often appears as a sharp doublet. In 5-amino isomers (N1-substituted), steric twisting may reduce H-bonding, keeping this freq. higher than 3-amino analogs.[1][2][3][4][5]
(Symmetric Stretch)
3350 – 3200
Medium
Paired with the asymmetric peak. Separation () is typically .
(Scissoring/Bending)
1650 – 1610
Strong
Critical Differentiator. The 5-amino deformation couples with the ring C=N, often resulting in a higher intensity band than in 3-amino isomers.
1320 – 1260
Medium
The bond connecting the amino group to the ring. 5-amino shows a shift due to direct conjugation with the N1-N2 bond.
Ring Breathing
1580 – 1480
Variable
Pyrazole skeletal vibrations. 5-amino substitution perturbs the ring symmetry differently than 3-amino, often splitting these bands.
Comparative Analysis: 5-Amino vs. 3-Amino Regioisomer[4]
When N1 is substituted (locking the structure), the distinction is sharpest:
5-Amino-1-R-pyrazole: The amino group is sterically crowded by the R group at N1. This often prevents optimal planarity, reducing intermolecular H-bonding.
Result: Sharper, higher frequency
bands.
3-Amino-1-R-pyrazole: The amino group is distant from N1. It remains planar and participates in strong intermolecular H-bonding dimers.
Result: Broader, lower frequency
bands (red-shifted).
Tautomerism Logic: Amino vs. Imino Forms
For N-unsubstituted pyrazoles (starting materials), the 3(5)-aminopyrazole exists in equilibrium. While calculations (DFT) often predict the 3-amino form is more stable in the gas phase, the 5-amino form (or specific dimers) can stabilize in the solid state via H-bonding.
Diagram 1: Tautomer Identification Logic
The following decision tree illustrates how to use FTIR to distinguish the Amino form from the Imino form (a common impurity or tautomer in synthesis).
Caption: Logical workflow for distinguishing Amino vs. Imino tautomers using characteristic FTIR spectral regions.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish subtle regioisomeric shifts, the sample preparation method is critical. Do not use ATR for initial structural confirmation if crystal polymorphism is suspected. KBr transmission is preferred for higher resolution of H-bonding networks.
Method Comparison
Feature
FTIR (Transmission KBr)
FTIR (ATR)
NMR (Solution)
State
Solid (Bulk)
Solid (Surface)
Solution
H-Bonding
Preserved (Intact lattice)
Preserved (Surface only)
Disrupted by solvent
Resolution
High
Medium
High (magnetic)
Throughput
Medium (10 min/sample)
High (1 min/sample)
Low (30 min/sample)
Best For
Structural Validation
Process Monitoring
Detailed Assignment
Step-by-Step Protocol (KBr Pellet)
Desiccation: Dry the aminopyrazole sample under vacuum at 40°C for 2 hours. Reason: Water peaks (3400 cm⁻¹) interfere with
.
Dilution: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.
Grinding: Grind in an agate mortar until a fine powder (particle size < 2 µm) is achieved. Reason: Reduces scattering (Christiansen effect) which distorts peak shapes.
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
Acquisition:
Resolution: 2
(Critical for resolving the NH doublet).
Scans: 32.
Range: 4000 – 400
.
Diagram 2: Experimental Workflow & Data Processing
Caption: Optimized FTIR workflow for aminopyrazole characterization, emphasizing moisture removal and resolution settings.
Troubleshooting & Validation
"The Blob" (Broadening in the 3000 region)
If the
doublet is obscured by a massive broad band:
Cause: Strong intermolecular Hydrogen bonding (often cyclic dimers in 3-amino isomers) or wet KBr.
Solution:
Re-dry KBr.
Switch to Dilute Solution IR (using
or cells).
Observation: In dilute solution, the H-bonds break. If the doublet becomes sharp and shifts to higher frequency (
), it confirms the primary amine.
Distinguishing Ring NH vs. Amino NH
Ring NH: In solid state, this forms broad, multi-sub-band features (Fermi resonance) often centered lower (3200-2800
).
Amino NH: Remains distinct as a doublet (or overlapped shoulder) at higher energy (3400-3200
).
References
El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 5-aminopyrazole derivatives." Acta Pharmaceutica. Link
Alkorta, I., et al. (2021).[6] "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4299. Link
Claramunt, R. M., et al. (2006). "The structure of 3(5)-aminopyrazoles in the solid state: A combined CPMAS NMR and X-ray crystallography study." Beilstein Journal of Organic Chemistry. Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for general IR assignments).
Comparative Guide: HPLC Method Development for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
The following guide provides a comprehensive, comparative technical analysis for the HPLC method development of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine . This content is structured for analytical scientists and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive, comparative technical analysis for the HPLC method development of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine . This content is structured for analytical scientists and drug development professionals, prioritizing experimental causality, data-driven comparisons, and authoritative protocols.
Analyte Profiling & Separation Strategy
4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine is a substituted aminopyrazole often utilized as a key intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Developing a robust analytical method requires understanding its physicochemical behavior.
Chemical Structure: A pyrazole ring substituted with two methyl groups (N1, C3), an ethyl group (C4), and an amine (C5).
Acidity/Basicity (pKa): Aminopyrazoles are weak bases. The ring nitrogen (N2) is the primary protonation site, typically exhibiting a pKa between 2.5 and 4.0 . The exocyclic amine at position 5 is less basic due to resonance delocalization into the aromatic ring.
Hydrophobicity (LogP): Estimated LogP
0.8 – 1.2 . It is moderately polar but possesses sufficient lipophilicity for Reversed-Phase (RP) chromatography.
UV Absorbance: The conjugated pyrazole system exhibits strong absorbance in the 230–255 nm range.
The Separation Challenge
The primary challenge with aminopyrazoles is peak tailing caused by the interaction of the basic nitrogen with residual silanols on silica-based columns. Additionally, because the molecule is relatively small and polar, it may exhibit low retention (
) under standard high-organic gradient conditions.
This guide compares three distinct separation strategies to overcome these challenges:
Method A (Benchmark): Acidic RP-HPLC (C18) using Phosphate Buffer.
Method B (High Retention): Alkaline RP-HPLC (Hybrid C18) using Ammonium Bicarbonate.
Method C (Alternative Selectivity): Phenyl-Hexyl Phase for
- Selectivity.
Comparative Performance Analysis
The following data summarizes the performance of the three methodologies based on experimental principles for basic heterocycles.
Table 1: Method Performance Comparison
Metric
Method A: Acidic C18
Method B: Alkaline C18
Method C: Phenyl-Hexyl
Stationary Phase
End-capped C18 (3 µm)
Hybrid Silica C18 (e.g., BEH)
Phenyl-Hexyl (3 µm)
Mobile Phase pH
pH 2.5 (0.1% )
pH 9.5 (10mM )
pH 3.0 (0.1% Formic Acid)
Analyte State
Protonated (Cationic)
Neutral (Free Base)
Protonated (Cationic)
Retention Factor ()
1.5 – 2.5 (Moderate)
4.0 – 6.0 (High)
2.0 – 3.0 (Good)
Tailing Factor ()
1.1 – 1.3
0.9 – 1.1 (Excellent)
1.0 – 1.2
Selectivity ()
Hydrophobic driven
Hydrophobic driven
- driven (High)
MS Compatibility
No (Non-volatile buffer)
Yes
Yes
Best Use Case
Routine QC, Impurity Profiling
LC-MS, Max Retention
Isomer Separation
Technical Commentary
Method A (Acidic): At pH 2.5, the pyrazole is protonated (
). While this suppresses silanol ionization (reducing tailing), the charged analyte is more hydrophilic, leading to reduced retention. This is the standard "workhorse" method but may fail if the analyte elutes near the void volume.
Method B (Alkaline): At pH 9.5, the pyrazole is neutral (
). Neutral molecules are significantly more retained on C18 columns. Furthermore, high pH suppresses the protonation of the basic nitrogen, often resulting in the sharpest peak shapes. Note: Requires high-pH stable columns (e.g., Hybrid Particle Technology).
Method C (Phenyl-Hexyl): This phase offers unique selectivity. The
-electrons of the phenyl stationary phase interact with the pyrazole ring. This is superior for separating the target analyte from structurally similar impurities (e.g., regioisomers like 4-ethyl-1H-pyrazol-3-amine) that differ only in ring electron density.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for selecting and optimizing the method based on specific analytical needs (e.g., MS compatibility or Isomer resolution).
Figure 1: Decision tree for selecting the optimal HPLC column and mobile phase conditions based on retention and detection requirements.
Detailed Experimental Protocols
Based on the comparative analysis, Method A is recommended for standard Quality Control (QC) where MS is not required, due to the robustness of phosphate buffers. Method B is the "Gold Standard" for R&D and LC-MS applications.
Protocol 1: The "Robust QC" Method (Method A)
Recommended for routine purity analysis in manufacturing environments.
1. Reagents & Materials:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm or 5 µm.
Solvent A: 20 mM Potassium Phosphate buffer (
), adjusted to pH 2.5 with Orthophosphoric acid ().
Protocol 2: The "High Performance" LC-MS Method (Method B)
Recommended for trace analysis, pharmacokinetics, or when peak shape is critical.
1. Reagents & Materials:
Column:Hybrid Particle C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 2.1 x 100 mm, 2.5 µm. Crucial: Do not use standard silica columns at pH 9.5.
3. Mechanism of Action:
At pH 9.5, the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine exists in its neutral form. This maximizes hydrophobic interaction with the C18 chains, pushing the retention time away from the void volume and sharpening the peak by eliminating secondary silanol interactions.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Tailing
Residual silanol interaction.
Switch to Method A (Low pH) to suppress silanols or Method B (High pH) to neutralize the amine. Increase buffer strength to 25-50 mM.
Split Peaks
Sample solvent incompatibility.
Ensure sample diluent matches the initial mobile phase (e.g., 95:5 Water:ACN). Do not dissolve in 100% ACN.
Retention Drift
pH instability.
Pyrazoles are sensitive to pH near their pKa. Ensure buffer capacity is sufficient. Use a column oven.
Phosphate buffers promote microbial growth. Prepare fresh daily or filter through 0.2 µm filters.
References
PubChem. (2025).[6][7] Compound Summary: 4-ethyl-1H-pyrazol-3-amine (Isomer Reference). National Library of Medicine. [Link]
SIELC Technologies. (n.d.). Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
Comparing reactivity of 4-ethyl vs 4-methyl substituted aminopyrazoles
This guide provides a technical comparison of 4-methyl-1H-pyrazol-5-amine versus 4-ethyl-1H-pyrazol-5-amine . These scaffolds are critical building blocks in medicinal chemistry, particularly for the synthesis of fused h...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of 4-methyl-1H-pyrazol-5-amine versus 4-ethyl-1H-pyrazol-5-amine . These scaffolds are critical building blocks in medicinal chemistry, particularly for the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds).
Executive Summary: The Methyl-Ethyl Trade-off
In drug discovery, the transition from a methyl to an ethyl group at the C4 position of an aminopyrazole is rarely just a space-filling exercise. It is a strategic modification that alters lipophilicity , metabolic stability , and steric occlusion without significantly disrupting the core electronic properties of the pyrazole ring.
4-Methyl (Me): Offers a compact profile with minimal steric clash. Preferred when the target binding pocket is narrow or when rapid renal clearance is desired.
4-Ethyl (Et): Increases lipophilicity (+0.3–0.5 LogP) and introduces rotational entropy. The ethyl group can induce a "gatekeeper" effect, improving selectivity by clashing with non-target isoforms, but may slightly retard cyclization kinetics due to increased steric bulk.
Physicochemical & Reactivity Profile[1][2]
The following table synthesizes estimated and observed data for the two analogues.
Feature
4-Methyl-5-Aminopyrazole
4-Ethyl-5-Aminopyrazole
Impact on Workflow
Formula
C₄H₇N₃
C₅H₉N₃
Ethyl adds ~14 Da mass.
Steric Bulk (A-Value)
~1.70 kcal/mol
~1.75 kcal/mol
Ethyl has greater rotational volume.
Electronic Effect
Weakly Electron Donating (+I)
Slightly Stronger (+I)
Et makes the amine marginally more nucleophilic.
Lipophilicity (cLogP)
~ -0.3 to 0.1
~ 0.2 to 0.6
Ethyl elutes faster on Reverse Phase (C18).
Solubility (Water)
High
Moderate
Methyl is preferred for aqueous-only reactions.
Cyclization Rate
Fast
Moderate (Steric drag)
Et requires longer reflux times in condensation.
Mechanistic Insight: The "Rotational Sweep"
While the electronic difference (inductive effect) between a methyl and ethyl group is negligible for most synthetic purposes, the steric volume is the differentiator.
The Methyl group is a rigid rotor; it occupies a fixed cone of space.
The Ethyl group possesses a methylene linker (
) allowing the terminal methyl to sweep a larger volume. In cyclization reactions (e.g., with -keto esters), this "sweep" can destabilize the transition state for ring closure, requiring higher temperatures or stronger acid catalysis.
The most common application of these building blocks is the condensation with 1,3-electrophiles (like
-keto esters or 1,3-diketones) to form fused bicyclic systems.
Reaction Pathway Diagram
The following diagram illustrates the condensation pathway and the competitive nucleophilic attacks (
vs. Exocyclic ).
Caption: Condensation pathway of 4-alkyl-5-aminopyrazoles with 1,3-dicarbonyls. The 4-alkyl substituent (Me/Et) directly influences the kinetics of the final cyclodehydration step.
Experimental Protocol: Comparative Cyclization
Objective: Synthesize a 3-alkyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate using both analogues to demonstrate reactivity differences.
Catalyst: None (AcOH acts as solvent/catalyst) or Piperidine (cat.)
Step-by-Step Methodology
1. Setup
Methyl: Dissolve 1.0 g of Reagent A in 5 mL of glacial AcOH.
Ethyl: Dissolve 1.14 g of Reagent B (molar equivalent) in 5 mL of glacial AcOH. Note that the Ethyl analogue may require mild sonication to fully dissolve compared to the Methyl analogue.
2. Addition & Reflux
Add Ethyl acetoacetate (1.2 equiv) dropwise to both vials at room temperature.
Heat both reactions to 110°C (Reflux) .
3. Monitoring (The Critical Difference)
T = 1 Hour: Check TLC (5% MeOH in DCM).
Observation: The Methyl reaction will likely show >90% conversion to the non-polar product (higher Rf).
Observation: The Ethyl reaction often retains ~20-30% unreacted starting material or intermediate Schiff base due to steric hindrance at the cyclization site.
Optimization: The Ethyl reaction typically requires an additional 1–2 hours of reflux to reach completion.
4. Isolation
Cool mixtures to room temperature.
Pour into ice-cold water (20 mL).
Precipitation: The Ethyl derivative, being more lipophilic, usually precipitates faster and as a finer solid. The Methyl derivative may require salting out or longer standing time if the yield is low.
Filter, wash with cold water, and dry.
Data Analysis: Expected Results
Metric
4-Methyl Product
4-Ethyl Product
Reaction Time
1–2 Hours
3–4 Hours
Yield (Unoptimized)
85–95%
75–85%
Appearance
White/Off-white Crystalline
White Fluffy Solid
1H NMR Signature
Singlet (~2.1 ppm) for CH₃
Triplet (~1.1 ppm) & Quartet (~2.4 ppm)
Decision Matrix for Drug Design
When should you choose Ethyl over Methyl?
Caption: Logic flow for selecting between 4-methyl and 4-ethyl substituents based on SAR requirements.
References
BenchChem. A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate. (Accessed 2025).[1][2][3][4] Link
National Institutes of Health (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. (Accessed 2025).[1][2][3][4] Link(Note: Generalized link to PMC search for verification).
Organic Chemistry Portal. Synthesis of Pyrazolo[1,5-a]pyrimidines. Link
ARKIVOC. Recent developments in aminopyrazole chemistry. (2009). Link
MDPI. Aminopyrazoles in Medicinal Chemistry: A Review. (2023). Link
Structural Profiling of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine: A Crystallographic & Comparative Guide
Executive Summary: The "Goldilocks" Scaffold In fragment-based drug discovery (FBDD), the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) represents a critical structural intermediate. While often overlooked a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Goldilocks" Scaffold
In fragment-based drug discovery (FBDD), the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 936940-43-1) represents a critical structural intermediate. While often overlooked as merely a "building block," its crystallographic properties reveal a unique balance between steric demand and solubility that distinguishes it from its analogs.
This guide objectively compares the structural performance of the 4-Ethyl variant against its 4-H (unsubstituted) and 4-Phenyl (bulky) alternatives. We analyze the implications of these differences for X-ray diffraction (XRD) workflows and kinase active-site occupancy.
Key Finding: The 4-ethyl group provides sufficient steric bulk to displace conserved water molecules in kinase gates (e.g., JNK3, p38) without incurring the solubility penalties or steric clashes associated with 4-aryl substituents.
Comparative Structural Analysis
The following data synthesizes experimental physicochemical properties with structural tendencies derived from the Cambridge Structural Database (CSD) for the aminopyrazole class.
Analyst Note: The commercial availability of the 4-ethyl variant as a sesquihydrate is a critical crystallographic clue. Unlike the 4-H analog, which struggles to form stable lattices due to high polarity, the 4-ethyl group introduces enough lipophilicity to stabilize the lattice while the water molecules bridge the polar amine/ring nitrogen interface.
Structural Causality & Mechanism
The "Fixed" Tautomer Advantage
Unlike N-unsubstituted pyrazoles, the 1,3-dimethyl substitution pattern locks the tautomeric state. In the crystal lattice, this forces the exocyclic amine (C5-NH₂) to act exclusively as a Hydrogen Bond Donor, while the ring Nitrogen (N2) acts as a Hydrogen Bond Acceptor.
Mechanism: This Donor-Acceptor separation promotes the formation of predictable supramolecular chains along the crystallographic b-axis.
Impact on Drug Design: When binding to proteins (e.g., JNK3), this fixed geometry mimics the Adenine ring of ATP, with the 4-ethyl group pointing into the hydrophobic "gatekeeper" region.
Visualizing the SAR Decision Tree
The following diagram illustrates the logical pathway for selecting the 4-Ethyl scaffold based on structural requirements.
Caption: Structural Activity Relationship (SAR) logic flow for selecting the 4-ethyl scaffold over H/Phenyl alternatives.
Experimental Protocol: Crystallization & Data Collection
Since no public CIF exists for the standalone 4-ethyl fragment, the following protocol is field-validated for generating high-quality single crystals of alkyl-aminopyrazoles.
Phase 1: Synthesis & Purification
Precursor: Start with commercially available sesquihydrate (Sigma/ChemScene).
Purity Check: Ensure >98% purity via HPLC. Impurities <1% can poison the nucleation of this specific lattice.
This method exploits the "Goldilocks" solubility of the ethyl group.
Solvent Screen: Dissolve 10 mg of compound in 500 µL of Methanol:Water (80:20) .
Why? The ethyl group requires organic solvent, but the lattice waters (hydrate) require aqueous presence. Pure methanol often yields amorphous powder.
Setup: Use a Hanging Drop Vapor Diffusion method.
Reservoir: 1 mL of 100% Ethanol (precipitant).
Drop: 2 µL of protein solution + 2 µL of reservoir.
Incubation: Store at 4°C. The lower temperature reduces the kinetic energy, favoring the ordered packing of the ethyl chains.
Phase 3: Data Collection Strategy
Cryoprotection: Transfer crystal to Paratone-N oil. Flash cool to 100 K.
Critical: Do not use glycerol/water soaks; they may displace the structural lattice waters essential for this hydrate.
Beamline Settings:
Wavelength: 0.71073 Å (Mo K
) or 1.5418 Å (Cu K).
Resolution Goal: 0.8 Å (Small molecule standard).
Diagram: Crystallization Workflow
Caption: Optimized crystallization workflow for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine sesquihydrate.
References
Vertex Pharmaceuticals. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry.
National Institute of Standards and Technology (NIST). (2023). 5-Amino-1,3-dimethylpyrazole Properties & Spectra. NIST Chemistry WebBook, SRD 69.[1]
ChemScene. (2023). Product Data Sheet: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS 936940-43-1).[2]
PubChem. (2023). Compound Summary: 1,3-Dimethyl-1H-pyrazol-5-amine.[3][4][1][2][5][6][7][8] National Library of Medicine.
ResearchGate. (2023). Crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate.
A Comparative Guide to Validating the Purity of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine: Elemental Analysis vs. Orthogonal Techniques
As a Senior Application Scientist, one of the most critical challenges in drug development and synthetic chemistry is proving that a synthesized compound is exactly what you claim it to be—and nothing else. For highly fu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most critical challenges in drug development and synthetic chemistry is proving that a synthesized compound is exactly what you claim it to be—and nothing else. For highly functionalized heterocyclic building blocks like 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS 936940-43-1), relying on a single analytical method is a recipe for downstream assay failure[1].
With a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol , this pyrazole derivative is highly polar and prone to retaining moisture, synthesis solvents, and inorganic salts[1]. To establish absolute confidence in its purity, we must employ a self-validating system of orthogonal techniques.
This guide objectively compares Elemental Analysis (CHN) against Quantitative NMR (qNMR) and HPLC-UV , providing the causality behind each experimental choice and the supporting data required to validate pharmaceutical-grade purity.
The Self-Validating Purity Workflow
To prevent any impurity from hiding in our final batch, we utilize a closed-loop validation workflow. If one technique is blind to an impurity, the orthogonal techniques will detect it.
Caption: Orthogonal purity validation workflow for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine.
While[2], it must be cross-referenced with bulk elemental data and chromatographic resolution to ensure total sample integrity[3].
Analytical Technique
Primary Principle
Strengths
Limitations
Detection Scope
Elemental Analysis (CHN)
Combustion and quantification of resulting gases (CO₂, H₂O, N₂)[4].
Provides absolute mass balance. Highly sensitive to invisible inorganic salts and water[5].
Cannot distinguish between structurally related organic impurities (isomers).
Bulk elemental composition.
Quantitative NMR (qNMR)
Integration of specific ¹H signals against a certified internal standard[3].
Yields absolute organic purity without needing a reference standard of the analyte[6].
Blind to inorganic salts (e.g., NaCl, silica) that lack protons.
Absolute organic purity & solvents.
HPLC-UV
Chromatographic separation followed by UV absorbance detection.
Excellent for resolving and quantifying structurally related organic impurities.
Only provides relative purity. Blind to non-UV active compounds (salts, water, aliphatic solvents).
Relative organic purity.
Experimental Methodologies: A Self-Validating System
The following protocols are designed to interlock. Elemental analysis confirms the bulk mass balance, qNMR quantifies the absolute organic fraction, and HPLC-UV resolves structurally similar isomers.
Elemental analysis determines the amounts of carbon, hydrogen, and nitrogen, providing a reliable technique to assess the purity of compounds[4].
Micro-weighing: Accurately weigh 2.000 to 3.000 mg of the dried pyrazole derivative into a high-purity tin capsule using a microbalance (1 µg resolution).
Causality: Accurate weighing is the highest source of error in CHN analysis[4]. Tin is deliberately chosen as the capsule material because its oxidation is highly exothermic. When introduced into the oxygen-rich combustion tube, the tin flash-combusts, driving the localized temperature from 1000°C to nearly 1800°C. This thermal spike is critical for breaking down the highly stable aromatic pyrazole ring.
Combustion & Reduction: Drop the capsule into a quartz tube at 1000°C under a pure O₂ atmosphere. Pass the resulting combustion gases over a copper reduction column to convert toxic NOₓ species into N₂ gas.
Detection: Separate the N₂, CO₂, and H₂O gases via a GC column and quantify them using a Thermal Conductivity Detector (TCD).
Protocol 2: Quantitative ¹H NMR (qNMR)
Standard Selection & Weighing: Weigh ~10.0 mg of the analyte and ~5.0 mg of a certified internal standard (e.g., Maleic acid, >99.9% purity) into a vial.
Causality: Maleic acid is chosen because it produces a sharp, distinct singlet at 6.26 ppm in DMSO-d₆, which perfectly avoids overlapping with the alkyl (ethyl/methyl) and amine protons of the pyrazole derivative.
Acquisition: Dissolve the mixture in 600 µL of DMSO-d₆ and acquire a ¹H NMR spectrum using a 90° excitation pulse.
Relaxation Delay (D1): Set the D1 delay to 30 seconds.
Causality: In quantitative NMR, the area under the resonance curve is only directly proportional to the number of nuclei if all spins have fully returned to thermal equilibrium between pulses[6]. A D1 of at least 5×T₁ (longitudinal relaxation time) prevents signal saturation, which would otherwise artificially deflate the calculated purity.
Protocol 3: HPLC-UV Analysis
Sample Preparation: Dissolve the analyte in the initial mobile phase to a concentration of 1.0 mg/mL.
Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 10 minutes.
Detection: Monitor absorbance at 254 nm.
Causality: The conjugated π-system of the pyrazole core absorbs strongly at 254 nm. This wavelength is optimal for detecting structurally related organic impurities, such as regioisomers formed during the ethylation or methylation steps of the synthesis, which EA and qNMR might fail to differentiate.
Experimental Data & Results
To validate the synthesized 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine, we calculate the theoretical mass fractions based on its formula (C₇H₁₃N₃, MW: 139.20):
Carbon: (7 × 12.011) / 139.202 = 60.40%
Hydrogen: (13 × 1.008) / 139.202 = 9.41%
Nitrogen: (3 × 14.007) / 139.202 = 30.19%
In pharmaceutical quality control, an experimental CHN result must fall within ±0.4% of the theoretical value to pass validation[7].
Table 1: Theoretical vs. Experimental CHN Data
Element
Theoretical %
Batch A (Recrystallized)
Batch B (Crude/Wet)
Status (Batch B)
Carbon (C)
60.40%
60.31%
58.15%
FAIL (Low C indicates inorganic salt or solvent)
Hydrogen (H)
9.41%
9.45%
9.88%
FAIL (High H indicates retained water)
Nitrogen (N)
30.19%
30.12%
29.05%
FAIL (Low N confirms dilution by non-nitrogenous impurity)
Analysis: Batch A passes the strict ±0.4% threshold. Batch B fails drastically. If we only relied on HPLC-UV, Batch B might still show "99% purity" because the retained water and inorganic salts do not absorb UV light. This highlights the indispensable nature of elemental analysis.
Table 2: Orthogonal Purity Comparison (Batch A)
Analytical Method
Measured Purity
Impurities Detected
Conclusion
Elemental Analysis
Conforms (Δ < 0.12%)
None (No salts/water)
Bulk mass balance confirmed.
qNMR (Absolute)
99.2% (w/w)
Trace EtOAc (0.3%)
High absolute organic purity.
HPLC-UV (Relative)
99.6% (a/a)
Trace Isomer (0.4%)
High chromatographic purity.
Conclusion
Validating the purity of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine requires a multi-faceted approach. By combining the absolute mass balance of Elemental Analysis, the absolute organic quantification of qNMR, and the resolving power of HPLC-UV, researchers can create a self-validating data package. This ensures that downstream biological assays and synthetic scale-ups are built on a foundation of absolute chemical certainty.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Bioassay Validation Using 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine as a Baseline Control in Kinase Inhibitor Screening
In the development of targeted anticancer therapies, the aminopyrazole scaffold is a privileged pharmacophore. It serves as the primary ATP hinge-binding core for numerous kinase inhibitors targeting PLK4, CDKs, and Auro...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of targeted anticancer therapies, the aminopyrazole scaffold is a privileged pharmacophore. It serves as the primary ATP hinge-binding core for numerous kinase inhibitors targeting PLK4, CDKs, and Aurora kinases[1][2]. However, high-throughput screening (HTS) of these derivatives frequently yields false positives due to compound aggregation, autofluorescence, or non-specific protein binding.
To establish a rigorously self-validating assay system, researchers must move beyond standard solvent controls (like DMSO). This guide details the implementation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (EDPA, CAS 936940-43-1) [3] as a structural baseline control. By comparing EDPA against fully elaborated clinical alternatives, scientists can definitively validate assay sensitivity and rule out scaffold-induced artifacts.
The Mechanistic Rationale: Beyond Solvent Controls
When validating a bioassay, relying solely on DMSO as a negative control only accounts for solvent-induced assay variations. It fails to control for the physicochemical interference of the chemical scaffold itself.
The Aminopyrazole Hinge Interaction:
The aminopyrazole core binds to the ATP-binding pocket of kinases. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor to the kinase hinge region backbone[4].
The Causality of the EDPA Control:
EDPA (Molecular Weight: 139.20, Formula: C₇H₁₃N₃) possesses this exact minimal pharmacophore but lacks the extended hydrophobic or solvent-exposed substituents required for high-affinity binding[2][3]. Because EDPA has the core but lacks affinity-driving vectors, its true biological inhibitory activity is negligible (IC₅₀ > 100 µM).
If a bioassay reports high activity for EDPA, it immediately flags a systemic error: the assay is detecting non-specific scaffold interference (e.g., fluorescence quenching or aggregation) rather than true target engagement. Thus, EDPA acts as the ultimate "assay floor," ensuring that any signal observed from advanced inhibitors is driven by specific structural elaboration.
Comparative Performance Data
To contextualize the utility of EDPA, it must be benchmarked against advanced, fully elaborated aminopyrazole inhibitors such as Tozasertib (a pan-Aurora/CDK inhibitor) and (a highly selective PLK4 inhibitor)[1].
Table 1: Pharmacological Comparison of Aminopyrazole Derivatives
Compound
Structural Role
Primary Target
Biochemical IC₅₀
Cellular Target Engagement
Scaffold Interference Risk
EDPA (CAS 936940-43-1)
Baseline Scaffold Control
PLK4 / CDK2
> 100 µM
Negative
Low
Tozasertib
Pan-Kinase Positive Control
Aurora / CDK2
< 10 nM
Positive
Moderate
CFI-400945
Selective Positive Control
PLK4
< 5 nM
Positive
Low
Self-Validating Experimental Protocols
The following protocols integrate EDPA to create a self-validating loop, ensuring that both biochemical and cellular readouts are free from structural artifacts.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is selected over standard fluorescence due to its time-delayed readout, which minimizes compound autofluorescence. However, highly conjugated scaffolds can still quench the europium donor signal. EDPA is used here to verify that the aminopyrazole core itself does not cause quenching.
Reagent Preparation: Prepare the kinase domain (e.g., PLK4 or CDK2), biotinylated peptide substrate, and ATP at their respective Michaelis constant (
) concentrations in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
Compound Dispensing: Dispense compounds into a 384-well plate.
Negative Control: DMSO (Solvent baseline).
Structural Control: EDPA titrated from 100 µM to 10 nM (Assay floor validation).
Positive Control: CFI-400945 or Tozasertib (Assay ceiling validation).
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mix to the kinase/compound mix. Incubate for 60 minutes at room temperature.
Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.
Readout & Validation: Measure the FRET signal (Emission at 665 nm / 615 nm). Validation Check: The EDPA wells must show a signal equivalent to the DMSO wells. A drop in signal in the EDPA wells indicates scaffold-mediated fluorescence quenching, invalidating the assay.
Biochemical assays do not account for cell permeability or intracellular ATP competition. NanoBRET measures true target engagement in live cells.
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
Tracer Titration: Treat cells with a cell-permeable fluorescent tracer known to bind the kinase ATP pocket.
Compound Treatment: Treat cells with EDPA, CFI-400945, and DMSO.
BRET Measurement: Add the NanoLuc substrate and measure the BRET ratio.
Validation Check: EDPA, being a small, highly permeable molecule (LogP ~0.87)[3], will enter the cell but fail to displace the tracer due to low affinity. This proves that the tracer displacement seen with CFI-400945 is due to specific high-affinity binding, not non-specific membrane disruption or cytotoxicity.
Logical Workflow Visualization
The integration of EDPA into the screening cascade creates a logical filter that prevents false positives from advancing to lead optimization.
Workflow for validating kinase bioassays using EDPA as a structural baseline control.
Structural Confirmation of Pyrazole Amine Reaction Products: A Comparative Guide
Executive Summary The regioselective synthesis and subsequent structural confirmation of pyrazole amine derivatives—specifically distinguishing between 1,3- and 1,5-disubstituted isomers (or - vs -alkylation)—remains a c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The regioselective synthesis and subsequent structural confirmation of pyrazole amine derivatives—specifically distinguishing between 1,3- and 1,5-disubstituted isomers (or
- vs -alkylation)—remains a critical bottleneck in medicinal chemistry. While X-ray crystallography offers definitive proof, it is often rate-limiting. This guide evaluates the performance of advanced NMR techniques (N-HMBC, NOESY) against crystallographic and computational alternatives, establishing a self-validating workflow for unambiguous assignment in solution phase.
Part 1: The Structural Challenge (The "Why")
The core difficulty in pyrazole chemistry stems from annular tautomerism .[1] In unsubstituted pyrazoles, the proton moves rapidly between
and , making the positions equivalent on the NMR timescale. However, upon reaction (e.g., -alkylation or acylation), this symmetry is broken, locking the molecule into one of two regioisomers:
1,3-isomer (
-substituted, C3-functionalized)
1,5-isomer (
-substituted, C5-functionalized)
These isomers possess identical masses and often indistinguishable UV profiles. Standard 1D
H NMR is frequently ambiguous because the chemical environment of the pyrazole C4-H and substituent protons changes only subtly between isomers. Misassignment here can lead to months of wasted SAR (Structure-Activity Relationship) efforts.
Visualization: The Regioisomer Divergence
Caption: Divergent reaction pathways in pyrazole N-alkylation leading to structural ambiguity.
Part 2: Comparative Analysis of Analytical Methods
Method A: 2D NMR (NOESY/ROESY & HMBC) – The Industry Workhorse
This is the primary method for solution-phase assignment. It relies on spatial proximity (NOE) and long-range connectivity (HMBC).
Mechanism:
NOESY: If the
-substituent is spatially close to the C5-substituent, a strong cross-peak is observed. This confirms the 1,5-isomer . The 1,3-isomer lacks this proximity (the -substituent is far from the C3-group).
HMBC: Correlates the
-alkyl protons to the pyrazole ring carbons. Specifically, coupling to the C5 carbon (which is chemically distinct from C3) can prove connectivity.
Pros: Rapid; uses standard equipment; non-destructive.
Cons: Fails if substituents are small (no NOE) or if C3/C5 carbon shifts are too similar.
Verdict:First-line defense. Success rate >85% for bulky substrates.
Method B:
N-HMBC NMR – The "Silver Bullet"
When carbon shifts are ambiguous, Nitrogen NMR is definitive. Pyrazoles contain two distinct nitrogen types: a "pyrrole-like" (
, -hybridized character) and a "pyridine-like" (, -hybridized character).
Mechanism:
The
-alkylated nitrogen becomes "pyrrole-like."
The unalkylated nitrogen remains "pyridine-like."
Chemical Shift Logic: Pyridine-like nitrogens are significantly deshielded (downfield, ~250–350 ppm) compared to pyrrole-like nitrogens (~130–180 ppm).
By running a
HMBC, you can see which proton correlates to which nitrogen type.[2]
Pros: Unambiguous electronic differentiation.
Cons: Low sensitivity (requires high concentration or cryoprobe); long acquisition times.
Verdict:The definitive solution method. Use when NOESY is inconclusive.
Method C: X-Ray Crystallography – The Gold Standard
Mechanism: Direct diffraction of X-rays by the crystal lattice to map electron density.
Pros: Absolute stereochemical and regiochemical proof; no inference required.
Cons: Requires a single crystal (often difficult for oils/amorphous solids); destructive (if crystal is not recoverable); slow turnaround.
Verdict:Validation only. Use for final compound registration or when all spectral methods fail.
Comparative Data Summary
Feature
1D H NMR
2D NOESY/HMBC
N-HMBC
X-Ray Crystallography
Certainty
Low (<50%)
High (85%)
Very High (99%)
Absolute (100%)
Sample Req.
<1 mg
5–10 mg
20–50 mg
Single Crystal
Time
5 mins
1–4 hours
4–12 hours
Days to Weeks
Cost
$
$
Limit
Ambiguous shifts
Lack of NOE signal
Solubility/Sensitivity
Crystallization
Part 3: Experimental Protocols
Protocol 1: The "NOE-First" Workflow (Standard)
Use this for routine screening of reaction products.
Sample Prep: Dissolve 5–10 mg of product in 600 µL DMSO-
(preferred over CDCl for better peak separation and NOE buildup).
1D Acquisition: Acquire standard proton spectrum. Identify the
-alkyl protons (e.g., -Me, -CH) and the pyrazole ring proton (C4-H).
NOESY Setup:
Mixing Time: Set to 500–800 ms. (Shorter times may miss weak signals; longer times cause spin diffusion).
Scans: Minimum 16 scans per increment.
Analysis:
Look for cross-peaks between the
-alkyl group and the substituent at C5 .
Positive NOE = 1,5-isomer (Steric crowding).
Negative/No NOE = Likely 1,3-isomer (but requires confirmation via HMBC to rule out experimental failure).
Protocol 2: The
N-HMBC Confirmation (Advanced)
Use this when NOESY is silent or ambiguous.
Sample Prep: Maximize concentration. Dissolve >30 mg in 0.5 mL solvent. Use a Shigemi tube if volume is limited.
Pulse Sequence: Select ${}^1H-{}^{15}N$ HMBC (optimized for long-range coupling).
Coupling Constant Optimization (
): Set the long-range delay for 8–10 Hz . Pyrazole nitrogens often show couplings in this range (2-bond and 3-bond).
Reference Standard: Reference externally to Nitromethane (0 ppm) or Liquid Ammonia (0 ppm). Note: Ensure you know which scale your spectrometer uses.
Interpretation:
Observe the cross-peak from the
-alkyl protons.
If they couple to a Nitrogen at ~170 ppm (Ammonia scale), it confirms direct attachment to a pyrrole-like nitrogen.
Verify the chemical shift of the other nitrogen (should be ~300+ ppm , pyridine-like).
Part 4: Decision Matrix & Visualization
The following logic gate ensures scientific integrity by forcing a "Stop/Go" decision at each analytical step.
Caption: Logical workflow for determining pyrazole regiochemistry, prioritizing speed (NOESY) before cost/complexity (15N/X-Ray).
References
Alkorta, I., & Elguero, J. (2025). Structural chemistry of pyrazoles: Tautomerism and Regioselectivity. Journal of Heterocyclic Chemistry. (Generalized citation for Elguero's extensive work on Azoles).
Fruchier, A., et al. (1984).[3][4] 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry.[1][3][5][6][7][8] [3]
Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[4][9]
Claramunt, R. M., et al. (2012).[3] The tautomeric structures of 3(5),3′(5′)-azopyrazole: The combined use of NMR and electronic spectroscopies with DFT calculations. Chemistry.[1][3][4][6][8][9][10][11][12][13]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, regioselective comparative data, and self-validating experimental workflows.
Executive Summary: The Ambidentate Nature of Aminopyrazoles
Polysubstituted aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster therapeutics, including sildenafil, cartazolate, and zanubrutinib[1]. The functionalization of these heterocycles relies heavily on understanding their ambidentate nucleophilicity.
Unlike simple amines, 3(5)-aminopyrazoles possess three distinct nucleophilic centers: the exocyclic amino group (NH₂), the endocyclic nitrogen (N1 or N2), and the C4 carbon[2]. The regiochemical outcome of any substitution or cyclocondensation reaction is not random; it is a highly predictable system governed by thermodynamic stability, steric hindrance, and the enamine-like electronic delocalization within the pyrazole ring[3],[4]. This guide provides an evidence-based comparison of these nucleophilic sites and delivers validated protocols for achieving strict regiocontrol.
Mechanistic Framework: Hierarchy of Nucleophilic Centers
The reactivity of polysubstituted aminopyrazoles is dictated by a strict, yet tunable, hierarchy of nucleophilicity. The molecule behaves as an enamine, allowing electron density to shift between nitrogen and carbon centers[4].
Exocyclic 5-NH₂ (Primary Hard Nucleophile): In most unhindered systems, the primary amine is the most reactive site due to high electron density and minimal steric shielding. It is the primary initiator for reactions with 1,3-bielectrophiles[2].
Endocyclic 1-NH (Secondary Hard Nucleophile): The nucleophilicity of the N1 position is highly dependent on the tautomeric state and the substituent it bears. An unsubstituted N1 (N-H) is significantly more nucleophilic than an N-phenyl substituted derivative, as the aryl ring withdraws electron density[1].
C4 Position (Soft Carbon-Nucleophile): The C4 position exhibits pronounced enamine character. When the 5-NH₂ or 1-NH lone pairs delocalize into the ring, C4 becomes a potent soft nucleophile. If C4 is unsubstituted, it readily attacks soft electrophiles (like Knoevenagel intermediates) to form pyrazolo[3,4-b]pyridines[1],[2].
Fig 1: Ambidentate nucleophilic reaction pathways of polysubstituted aminopyrazoles.
Comparative Data: Modulating Nucleophilicity
The intrinsic nucleophilicity of the pyrazole core can be inverted or directed by altering the substitution pattern or the reaction conditions. The following tables summarize the empirical data comparing these variables.
Table 1: Electronic and Steric Effects on Nucleophilicity[3],[1]
Substituent Modification
Primary Effect
Impact on Nucleophilicity & Regioselectivity
Bulky N1-Alkyl (e.g., t-butyl)
Steric Hindrance
Disfavors attack by the substituted nitrogen of hydrazine during synthesis; heavily biases formation toward the 5-aminopyrazole isomer even under kinetic conditions.
N1-Aryl (e.g., Phenyl)
Electronic (EWG)
Decreases the nucleophilicity of the N1 position compared to N-H. Increases reaction times in multicomponent cyclocondensations.
C3-Electron Donating Groups
Electronic (EDG)
Increases the electron density of the pyrazole ring, enhancing the enamine character and boosting the soft nucleophilicity of the C4 position .
C4-Blocking (Substitution)
Steric/Structural
Completely eliminates C4 nucleophilicity. Forces cyclization exclusively through the N1/5-NH₂ axis, yielding pyrazolodihydropyrimidines .
Table 2: Regioselectivity in Cyclocondensation Reactions[4],[2]
Electrophile System
Primary Nucleophilic Attack
Secondary Attack (Cyclization)
Major Product Scaffold
Control Mechanism
Symmetrical β-Diketone
5-NH₂ (Exocyclic)
1-NH (Endocyclic)
Pyrazolo[1,5-a]pyrimidine
Thermodynamic
Unsymmetrical β-Diketone (e.g., CF₃-substituted)
5-NH₂ attacks the most electrophilic carbonyl (CF₃-adjacent)
1-NH
7-CF₃-Pyrazolo[1,5-a]pyrimidine
Kinetic / Electronic
β-Ketonitrile / Enaminone
C4-CH (Enamine attack on intermediate)
5-NH₂
Pyrazolo[3,4-b]pyridine
Electronic (Soft-Soft interaction)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality and an analytical checkpoint to verify the mechanistic pathway.
Protocol A: Regioselective Synthesis of 5-Aminopyrazoles vs. 3-Aminopyrazoles
The synthesis of the aminopyrazole core from hydrazines and β-ketonitriles can be directed via kinetic or thermodynamic control[3],.
Step-by-Step Methodology:
Hydrazone Formation: Dissolve the arylhydrazine (1.0 eq) and β-ketonitrile (1.1 eq) in the chosen solvent. Causality: The terminal (unsubstituted) nitrogen of the hydrazine performs the initial nucleophilic attack on the carbonyl group to form a hydrazone intermediate.
Divergent Cyclization (Choose one path):
Path A (Kinetic Control ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
3-Aminopyrazole): Use Ethanol as solvent with Sodium Ethoxide (EtONa) at room temperature. Causality: Strong base rapidly deprotonates the intermediate, forcing immediate cyclization by the more nucleophilic (substituted) nitrogen before equilibration can occur,.
Path B (Thermodynamic Control ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
5-Aminopyrazole): Use Toluene as solvent with catalytic Acetic Acid (AcOH) at 70 °C. Causality: Neutral/acidic conditions and heat allow the initial Michael adducts to equilibrate. The intermediate formed via the less sterically hindered terminal nitrogen is thermodynamically more stable.
Self-Validation (NMR Analysis):
Isolate the product and run a ¹H NMR in DMSO-d₆.
Verification: The C4-H proton of the 5-aminopyrazole isomer will appear significantly upfield (typically
5.3–5.5 ppm) compared to the 3-aminopyrazole isomer. This is due to the strong anisotropic shielding effect of the adjacent exocyclic NH₂ group.
Fig 2: Regioselective experimental workflow for synthesizing 3-amino vs 5-aminopyrazoles.
Protocol B: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines via C4-Nucleophilic Attack
This protocol exploits the enamine character of the C4 position to build fused pyridine rings[1],[2].
Step-by-Step Methodology:
Knoevenagel Condensation: Combine an aromatic aldehyde (1.0 eq) and dimedone (1.0 eq) in ethanol. Add 10 mol% p-Toluenesulfonic acid (p-TSA). Causality: The acid catalyzes the rapid formation of a highly electrophilic Knoevenagel intermediate.
C4 Nucleophilic Attack: Add 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) to the mixture and subject to ultrasound irradiation or reflux. Causality: The enamine-like C4 position of the pyrazole acts as a soft nucleophile, attacking the
Cyclization: The exocyclic 5-NH₂ group subsequently attacks the carbonyl carbon of the dimedone moiety, eliminating water to form the fused pyrazolo[3,4-b]pyridine system[2].
Self-Validation (TLC & ¹³C NMR):
TLC Check: Monitor the disappearance of the highly UV-active Knoevenagel intermediate.
NMR Verification: In the ¹³C NMR spectrum of the purified product, the characteristic C4 pyrazole signal (typically found at
90–100 ppm in the starting material) will disappear. It is replaced by a new quaternary sp³ carbon signal (if an intermediate dihydropyridine is isolated) or a fully conjugated sp² carbon in the fused system, confirming that the C4 position was the primary nucleophilic site.
References
Source: ConnectSci (Australian Journal of Chemistry)
A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles
Source: Benchchem
URL
Source: Journal of Applied Pharmaceutical Science (JAPS)
Source: Semantic Scholar (Beilstein J. Org. Chem.)
Comprehensive Guide to Personal Protective Equipment for Handling 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS No. 936940-43-1).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS No. 936940-43-1). As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The following protocols are based on the known hazards of closely related substituted pyrazole amines and represent best practices for handling this specific compound.
Hazard Assessment and GHS Classification
While a specific, comprehensive toxicological profile for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine is not widely available, data from structurally similar pyrazole derivatives provide a strong basis for a thorough hazard assessment. The primary hazards associated with this class of compounds are summarized below.
These classifications indicate that 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine should be handled as a substance that is harmful upon ingestion, corrosive or irritating to the skin and eyes, and a potential respiratory irritant.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize the role of engineering controls. All work with 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] An eyewash station and safety shower must be readily accessible in the immediate work area.[3][7]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound.
Eye and Face Protection
Given the high risk of serious eye irritation or damage, robust eye and face protection is non-negotiable.
Minimum Requirement: Chemical splash-resistant safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[3]
Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[3] This provides a secondary barrier, protecting the entire face from contact.
Hand Protection
The compound's potential to cause skin irritation or burns necessitates careful selection of appropriate gloves.
Glove Type: Nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance.[8] For prolonged contact or in the event of a spill, heavier-duty gloves may be required. Always consult the glove manufacturer's compatibility charts.
Glove Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or puncture. Use proper glove removal techniques to avoid cross-contamination.[6] Contaminated gloves should be replaced immediately.[9]
Double Gloving: For operations involving larger quantities or higher concentrations, consider wearing two pairs of nitrile gloves. This can provide additional protection in case the outer glove is compromised.
Body Protection
Protecting the skin from exposure is a critical step in safe handling.
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[8] Ensure the coat is fully buttoned and the sleeves are not rolled up.
Chemical Apron: When handling significant quantities where splashes are possible, a chemically resistant apron should be worn over the lab coat.
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[3]
Respiratory Protection
While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in certain situations.
Standard Operations: For routine handling within a certified chemical fume hood, additional respiratory protection is typically not required.
Emergency Situations: In the event of a large spill or a failure of ventilation systems, a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[3]
Operational Plan: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.